molecular formula C4H4N2OS B054905 2-Thiouracil CAS No. 125220-28-2

2-Thiouracil

货号: B054905
CAS 编号: 125220-28-2
分子量: 128.15 g/mol
InChI 键: ZEMGGZBWXRYJHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Thiouracil is a sulfur-containing uracil analog of significant importance in biochemical and pharmacological research. Its primary research value stems from two distinct but well-characterized mechanisms of action. Firstly, this compound serves as a potent and selective inhibitor of the enzyme thyroperoxidase, which is critical for the biosynthesis of thyroid hormones (T3 and T4) in the thyroid gland. By disrupting the organification of iodide and the coupling of iodotyrosyl residues, it induces a state of hypothyroidism, making it an invaluable tool for studying thyroid function, feedback mechanisms in the hypothalamic-pituitary-thyroid axis, and for creating experimental models of thyroid disorders.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMGGZBWXRYJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021347
Record name Thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE
Record name 2-THIOURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC

CAS No.

141-90-2
Record name Thiouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-thiouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-thiouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-thiouracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59X161SCYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-THIOURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

NO DEFINITE MP, ABOUT 340 °C WITH DECOMP
Record name 2-THIOURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 2-Thiouracil as an Antithyroid Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiouracil, a thiourea-based compound, serves as a foundational molecule in the class of antithyroid agents known as thionamides. Its primary mechanism of action is the inhibition of thyroid hormone synthesis, a critical process in the management of hyperthyroidism. This technical guide delineates the core molecular mechanisms through which this compound and its derivatives exert their therapeutic effects. The principal target of these agents is Thyroid Peroxidase (TPO), the key enzyme responsible for the biosynthesis of thyroid hormones. By inhibiting TPO, this compound effectively blocks the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3). This document provides a comprehensive overview of the biochemical pathways, quantitative data on enzyme inhibition, detailed experimental protocols for assessing antithyroid activity, and visual representations of the involved processes to support further research and development in this area.

Introduction

The thyroid gland produces two essential hormones, thyroxine (T4) and triiodothyronine (T3), which are crucial for regulating metabolism, growth, and development.[1] The overproduction of these hormones, a condition known as hyperthyroidism, necessitates therapeutic intervention. This compound and its derivatives, such as 6-propyl-2-thiouracil (PTU), are antithyroid drugs that have been historically significant in the management of this condition.[2] Their primary therapeutic effect is achieved by targeting the synthesis of thyroid hormones within the thyroid gland.[3] This guide provides a detailed examination of the mechanism of action of this compound, with a focus on its interaction with Thyroid Peroxidase (TPO).

Core Mechanism of Action: Inhibition of Thyroid Peroxidase (TPO)

The synthesis of thyroid hormones is a multi-step process that occurs in the thyroid follicles and is critically dependent on the enzyme Thyroid Peroxidase (TPO).[4] TPO catalyzes two key reactions: the oxidation of iodide and its subsequent incorporation onto tyrosine residues of the thyroglobulin protein (iodination or organification), and the coupling of two iodotyrosine molecules to form T3 and T4.[4][5]

This compound and other thionamides act as inhibitors of TPO.[2][6] The proposed mechanisms of inhibition are twofold:

  • Irreversible Inactivation of TPO: Some thionamides, like methimazole (MMI), can irreversibly inactivate TPO by directly interacting with the enzyme.[7]

  • Competitive Inhibition and Substrate Diversion: this compound and its derivatives can also act as alternative substrates for the TPO-catalyzed reaction. In this process, the drug is oxidized, which in turn diverts the oxidized iodine intermediate away from its reaction with thyroglobulin, thus preventing iodination.[7] The inhibition of TPO by PTU, a derivative of this compound, has been shown to be reversible.[7]

The inhibition of TPO leads to a reduction in the synthesis of new thyroid hormones. This effect is not immediate in clinical practice, as the thyroid gland stores a significant amount of pre-formed hormones in the colloid, which are gradually released.

Inhibition of Iodination

The first critical step catalyzed by TPO is the iodination of tyrosine residues on the thyroglobulin scaffold. This compound potently inhibits this process.[6] By acting as a substrate for TPO, the drug effectively competes with tyrosine residues for oxidized iodine, thereby reducing the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT).

Inhibition of the Coupling Reaction

Following iodination, TPO catalyzes the coupling of iodotyrosine residues to form T3 and T4. Thiouracil derivatives have been shown to have a specific inhibitory effect on this coupling reaction, independent of their effect on iodination.[8] This suggests that these drugs interfere with the enzymatic mechanism that joins two DIT molecules to form T4 or one MIT and one DIT molecule to form T3.

Quantitative Data on TPO Inhibition

While this compound is the parent compound, much of the detailed quantitative research on TPO inhibition has been conducted on its more potent derivative, 6-propyl-2-thiouracil (PTU), and another thionamide, methimazole (MMI). This data provides a valuable reference for understanding the inhibitory potential of the thiouracil class of compounds.

CompoundIC50 (µM)Assay MethodEnzyme SourceReference
6-propyl-2-thiouracil (PTU)1.2Amplex UltraRed (AUR) AssayRat Thyroid Microsomes[9]
6-propyl-2-thiouracil (PTU)2.0Iodide Peroxidase AssayHuman Thyroid Homogenate[10][11]
Methimazole (MMI)0.11Amplex UltraRed (AUR) AssayRat Thyroid Microsomes[9]
Methimazole (MMI)0.8Iodide Peroxidase AssayHuman Thyroid Homogenate[10][11]
5-methyl-2-thiouracilMore potent than PTUDeiodinase Inhibition AssayRat Liver Homogenates[12]

Note: IC50 is the concentration of an inhibitor that causes a 50% reduction in the activity of an enzyme.

A comparative study on the antithyroidal effects of this compound and its nucleoside derivative, 2-thiouridine, in intact rats demonstrated that this compound is a significantly more potent inhibitor of iodide uptake and organification.[2] In vitro studies with partially purified porcine thyroid peroxidase showed that 2-thiouridine was less than 1% as active as this compound as a TPO inhibitor, while 2-thio-UMP was about 5% as active.[2] This suggests that the parent this compound molecule is the primary active agent.

Signaling Pathways and Experimental Workflows

Thyroid Hormone Synthesis and Inhibition Pathway

The following diagram illustrates the key steps in thyroid hormone synthesis and highlights the points of inhibition by this compound.

Thyroid_Hormone_Synthesis_Inhibition cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) Iodide_blood Iodide (I-) NIS Na+/I- Symporter (NIS) Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Substrate Iodine Oxidized Iodine (I+) TPO->Iodine Catalyzes Oxidation H2O2 H2O2 H2O2->TPO Co-substrate Thyroglobulin_synth Thyroglobulin (Tg) Synthesis (ER/Golgi) Tg Thyroglobulin (Tg) Thyroglobulin_synth->Tg Iodination Iodination of Tg (MIT, DIT formation) Tg->Iodination Substrate Iodine->Iodination Coupling Coupling Reaction (T3, T4 formation) Iodination->Coupling Iodinated_Tg Iodinated Tg (containing T3, T4) Coupling->Iodinated_Tg Thiouracil This compound Thiouracil->TPO Inhibits

Caption: Thyroid hormone synthesis pathway and the inhibitory action of this compound on Thyroid Peroxidase (TPO).

Experimental Workflow for TPO Inhibition Assay

The following diagram outlines a general workflow for an in vitro assay to determine the inhibitory potential of a compound like this compound on TPO activity.

TPO_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - TPO enzyme source (e.g., thyroid microsomes) - Buffer (e.g., phosphate buffer) - Substrate (e.g., Guaiacol or Amplex UltraRed) - H2O2 - Test compound (this compound) dilutions start->prep_reagents assay_setup Assay Setup in Microplate: - Add buffer, TPO, and test compound to wells - Include positive (e.g., PTU) and negative (vehicle) controls prep_reagents->assay_setup pre_incubation Pre-incubation (allow inhibitor-enzyme interaction) assay_setup->pre_incubation initiate_reaction Initiate Reaction: Add Substrate and H2O2 pre_incubation->initiate_reaction measure_signal Measure Signal: - Absorbance (Guaiacol) or - Fluorescence (Amplex UltraRed) initiate_reaction->measure_signal data_analysis Data Analysis: - Calculate % inhibition vs. control - Plot dose-response curve measure_signal->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: General experimental workflow for an in vitro Thyroid Peroxidase (TPO) inhibition assay.

Experimental Protocols

Guaiacol-Based TPO Inhibition Assay

This colorimetric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide, which results in the formation of a colored product (tetraguaiacol) that can be measured spectrophotometrically.

Materials:

  • TPO enzyme source (e.g., porcine thyroid microsomes)

  • Sodium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Guaiacol solution

  • Hydrogen peroxide (H₂O₂) solution

  • This compound stock solution and serial dilutions

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • In a 96-well microplate, add the following to each well:

    • Phosphate buffer

    • TPO enzyme preparation

    • Varying concentrations of this compound or control vehicle.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • To initiate the reaction, add the guaiacol solution followed by the H₂O₂ solution.

  • Immediately measure the change in absorbance at 470 nm over time.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[13]

Amplex® UltraRed (AUR)-Based TPO Inhibition Assay

This is a highly sensitive, fluorescence-based assay suitable for high-throughput screening. TPO catalyzes the oxidation of the Amplex® UltraRed reagent in the presence of H₂O₂ to produce the fluorescent product, resorufin.

Materials:

  • TPO enzyme source (e.g., rat thyroid microsomes or recombinant human TPO)

  • Potassium phosphate buffer (e.g., 200 mM, pH 7.4)

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂) solution

  • This compound stock solution and serial dilutions

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • In a black 96-well microplate, add the test compound dilutions. Include positive (e.g., PTU) and vehicle controls.

  • Add the TPO working solution to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Prepare a reaction mixture containing Amplex® UltraRed and H₂O₂ in the phosphate buffer.

  • Add the reaction mixture to each well to start the reaction.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~568 nm excitation, ~581 nm emission).

  • Subtract the background fluorescence (from no-enzyme control wells).

  • Normalize the data to the vehicle control (representing 100% TPO activity).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[9]

Conclusion

This compound serves as a classic example of an antithyroid agent, exerting its therapeutic effect through the targeted inhibition of Thyroid Peroxidase. This inhibition disrupts the critical steps of iodination and coupling in the thyroid hormone synthesis pathway, leading to a reduction in the production of T4 and T3. While more potent derivatives have been developed, the study of this compound's mechanism of action provides fundamental insights for researchers and drug development professionals in the field of endocrinology and pharmacology. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation and development of novel antithyroid therapies.

References

2-Thiouracil: A Comprehensive Technical Guide on Tautomeric Forms and Structural Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiouracil, a sulfur-substituted analog of the nucleobase uracil, is a molecule of significant interest in medicinal chemistry and molecular biology. Its biological activity, particularly as an antithyroid agent, is intrinsically linked to its structural properties and the dynamic equilibrium between its tautomeric forms.[1] This technical guide provides an in-depth analysis of the tautomerism and structural characteristics of this compound, supported by quantitative data from computational and experimental studies. Detailed methodologies for key experimental techniques are outlined, and logical relationships are visualized to offer a comprehensive resource for researchers in the field.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms, arising from the migration of protons between the nitrogen, oxygen, and sulfur atoms of the pyrimidine ring. The principal tautomers include the lactam-thione, lactim-thione, lactam-thiol, and lactim-thiol forms. The relative stability of these tautomers is highly dependent on the surrounding environment, such as the physical state (gas, solution, or solid) and the polarity of the solvent.

Theoretical and experimental studies have consistently shown that the oxo-thione (lactam-thione) form is the most stable tautomer in both the gas phase and in solution.[2] However, other tautomeric forms can also be present in equilibrium, and their populations can be influenced by environmental factors. Computational studies using Density Functional Theory (DFT) have been instrumental in determining the relative energies of these tautomers.[3][4]

Relative Stability of Tautomers

The relative energies of the different tautomers of this compound have been calculated using various computational methods. The data presented below is a summary from DFT calculations, providing insights into the energetic landscape of this compound tautomerism.

Tautomer Name Structure Relative Energy (kcal/mol) - Gas Phase Relative Energy (kcal/mol) - Aqueous
Diketothione (T1) 2-thioxo-2,3-dihydropyrimidin-4(1H)-one 0.00 0.00
Enol-thione (T2) 4-hydroxy-2-thioxo-1,2-dihydropyrimidin-1-ium 11.5 9.8
Enol-thione (T3) 4-hydroxy-2-thioxo-2,3-dihydropyrimidin-3-ium 12.1 10.2
Thiol-keto (T4) 2-mercapto-4-oxo-1,4-dihydropyrimidin-1-ium 20.5 18.7
Thiol-keto (T5) 2-mercapto-4-oxo-3,4-dihydropyrimidin-3-ium 21.1 19.3

Table 1: Relative energies of the most stable tautomers of this compound calculated by DFT methods. The diketothione form is the most stable and is used as the reference (0.00 kcal/mol).

dot

TPO_Inhibition cluster_thyroid Thyroid Follicular Cell Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I2) TPO->Iodine T3_T4 T3 & T4 TPO->T3_T4 Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT on Thyroglobulin Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling Thiouracil This compound Thiouracil->TPO Inhibition

References

Biochemical and Pharmacological Profile of 2-Thiouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiouracil is a pyrimidine analogue, structurally similar to the nucleic acid base uracil, with the oxygen atom at the second position replaced by a sulfur atom.[1] Historically, it was a prominent member of the thiourea class of drugs used for the management of hyperthyroidism, particularly Graves' disease.[2] While its clinical use has been largely superseded by more potent and safer derivatives like propylthiouracil and methimazole, this compound remains a valuable compound for biochemical research and as a lead structure in drug discovery.[3] This technical guide provides an in-depth overview of the biochemical and pharmacological profile of this compound, including its mechanisms of action, quantitative data, and detailed experimental protocols.

Physicochemical Properties

This compound is a white or pale cream-colored crystalline powder with a bitter taste.[4] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C4H4N2OS[5]
Molar Mass 128.15 g/mol [5]
Melting Point >300 °C (decomposes)[6]
CAS Number 141-90-2[5]
Solubility Sparingly soluble in water; soluble in alkaline solutions[4]
pKa 7.75[7]

Pharmacodynamics and Mechanism of Action

The primary pharmacological effect of this compound is the inhibition of thyroid hormone synthesis. It also exhibits inhibitory activity against neuronal nitric oxide synthase (nNOS).

Inhibition of Thyroid Hormone Synthesis

The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), occurs in the thyroid gland and is catalyzed by the enzyme thyroid peroxidase (TPO). This compound exerts its antithyroid effect by inhibiting TPO, thereby disrupting several key steps in thyroid hormone production.[2][8]

The key steps in thyroid hormone synthesis and the points of inhibition by this compound are illustrated in the following pathway diagram.

ThyroidHormoneSynthesis cluster_blood Blood cluster_follicle_cell Thyroid Follicle Cell cluster_colloid Follicle Lumen (Colloid) I_blood Iodide (I⁻) NIS Na⁺/I⁻ Symporter (NIS) I_blood->NIS Uptake I_cell Iodide (I⁻) NIS->I_cell TPO Thyroid Peroxidase (TPO) I_cell->TPO Transport T3_T4_blood T3 and T4 (in blood) I_cell->T3_T4_blood Secretion I2 Iodine (I₂) TPO->I2 Oxidation of Iodide Thyroglobulin_synth Thyroglobulin Synthesis Thyroglobulin Thyroglobulin Thyroglobulin_synth->Thyroglobulin Thyroglobulin->TPO MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) I2->MIT_DIT Iodination of Tyrosine Residues T3_T4_bound T3 and T4 (bound to Thyroglobulin) MIT_DIT->T3_T4_bound Coupling T3_T4_bound->I_cell Endocytosis & Proteolysis Thiouracil This compound Thiouracil->TPO Inhibition

Thyroid hormone synthesis and inhibition by this compound.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

This compound has been identified as a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS).[5] It acts as a competitive inhibitor with respect to the substrate L-arginine and the cofactor tetrahydrobiopterin (BH4).[9]

The activation of nNOS and its inhibition by this compound is depicted in the following diagram.

nNOS_Pathway cluster_reaction nNOS Catalyzed Reaction Ca_influx ↑ Intracellular Ca²⁺ Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin CaM_active Ca²⁺-Calmodulin Complex Calmodulin->CaM_active nNOS_inactive nNOS (inactive) CaM_active->nNOS_inactive nNOS_active nNOS (active) nNOS_inactive->nNOS_active Activation NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_active->NO_Citrulline L_Arginine L-Arginine L_Arginine->nNOS_active BH4 Tetrahydrobiopterin (BH4) BH4->nNOS_active Thiouracil This compound Thiouracil->nNOS_active Competitive Inhibition

Activation of nNOS and its inhibition by this compound.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the pharmacological activity of this compound.

TargetParameterValueSpeciesReference
Neuronal Nitric Oxide Synthase (nNOS) Ki20 µMRat[5]

No specific IC50 or Ki value for the inhibition of thyroid peroxidase by this compound was found in the searched literature. Much of the quantitative research has focused on its more clinically relevant derivative, propylthiouracil.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is limited due to its replacement by newer drugs. The available information, primarily from older studies, is summarized below.

ParameterDescriptionFindingSpeciesReference
Absorption Rapidly absorbed from the gastrointestinal tract.Greater than 50% absorption.Human[10][11]
Distribution Distributed throughout the body.Concentrates in the thyroid gland.Human[10][11]
Metabolism Metabolized in the liver.Proposed pathway involves conversion to uracil, then to β-ureidopropionic acid, β-alanine, ammonia, and carbon dioxide.Rat[4]
Excretion Primarily excreted in the urine.Approximately one-third of the ingested dose is excreted in the urine.Human[10][11]

A proposed metabolic pathway for this compound is illustrated below.

Metabolism Thiouracil This compound Uracil Uracil Thiouracil->Uracil Beta_Ureido β-Ureidopropionic Acid Uracil->Beta_Ureido Beta_Alanine β-Alanine Beta_Ureido->Beta_Alanine End_Products Ammonia + Carbon Dioxide Beta_Alanine->End_Products

Proposed metabolic pathway of this compound.

Therapeutic Uses and Adverse Effects

Historical Therapeutic Uses

This compound was historically used in the treatment of:

  • Hyperthyroidism: Primarily for Graves' disease, to reduce the excessive production of thyroid hormones.[2]

  • Angina Pectoris and Congestive Heart Failure: Its use for these conditions has been largely discontinued.[3]

Adverse Effects

The use of this compound is associated with several significant adverse effects, which led to its decline in clinical practice.

Adverse EffectDescriptionIncidence/SeverityReference
Agranulocytosis A severe and dangerous reduction in white blood cells.A significant risk, leading to the preference for newer antithyroid drugs.[3]
Hepatotoxicity Liver damage.Can be severe.[4]
Carcinogenicity Potential to cause cancer.Classified as a possible human carcinogen (Group 2B) by IARC.[4]
Other Fever, skin rashes, and arteritis.Noted as common toxic side reactions.[4]

Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of compounds like this compound on TPO.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for thyroid peroxidase.

Materials:

  • Purified thyroid peroxidase (porcine or recombinant human)

  • Guaiacol (substrate)

  • Hydrogen peroxide (H2O2)

  • This compound

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations.

    • Prepare working solutions of guaiacol and H2O2 in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • This compound solution at various concentrations (or vehicle control)

      • TPO enzyme solution

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

  • Initiation of Reaction:

    • Add the guaiacol solution to each well.

    • Initiate the reaction by adding the H2O2 solution to all wells.

  • Data Acquisition:

    • Immediately measure the change in absorbance at 470 nm over time using a microplate reader. The formation of tetraguaiacol results in an increase in absorbance.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of this compound.

    • Plot the percentage of TPO inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

The workflow for this assay is outlined in the diagram below.

TPO_Assay_Workflow Prep Prepare Reagents (TPO, Substrate, Inhibitor) Setup Set up Assay Plate (Buffer, Inhibitor, TPO) Prep->Setup Preincubate Pre-incubate Setup->Preincubate AddSubstrate Add Guaiacol Preincubate->AddSubstrate Initiate Initiate with H₂O₂ AddSubstrate->Initiate Measure Measure Absorbance Change (470 nm) Initiate->Measure Analyze Calculate Inhibition & IC₅₀ Measure->Analyze nNOS_Assay_Workflow Prep Prepare Reagents (nNOS, Substrates, Inhibitor) Setup Set up Assay Plate (Inhibitor, nNOS) Prep->Setup Initiate Initiate with Reaction Mix Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Griess Add Griess Reagent Incubate->Griess Measure Measure Absorbance (540 nm) Griess->Measure Analyze Calculate Inhibition, IC₅₀ & Ki Measure->Analyze

References

The Pivotal Role of 2-Thiouracil and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of 2-thiouracil and its diverse derivatives. Historically recognized for its antithyroid properties, the this compound scaffold has emerged as a versatile pharmacophore, yielding derivatives with potent anticancer, antiviral, and anti-inflammatory activities. This document elucidates the multifaceted mechanisms of action of these compounds, presents key quantitative data, details essential experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug development, facilitating the advancement of this compound-based therapeutics.

Introduction

This compound, a sulfur-containing analog of the pyrimidine nucleobase uracil, has long been a subject of medicinal chemistry research. Its initial clinical application as an antithyroid agent laid the groundwork for decades of investigation into its biological activities.[1] The core this compound structure has proven to be a privileged scaffold, amenable to a wide range of chemical modifications that give rise to a rich diversity of pharmacological effects. This guide delves into the key therapeutic areas where this compound derivatives have shown significant promise, with a focus on their mechanisms of action and the experimental methodologies used to characterize them.

Therapeutic Applications and Mechanisms of Action

The biological activities of this compound derivatives are broad, encompassing antithyroid, anticancer, antiviral, and anti-inflammatory effects. The versatility of the this compound core allows for the synthesis of a multitude of analogs with tailored biological profiles.

Antithyroid Activity

The primary and most well-established biological function of this compound and its derivatives, such as propylthiouracil (PTU), is the inhibition of thyroid hormone synthesis.[1] This is achieved through the direct inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland.[2]

Mechanism of Action:

This compound derivatives act as competitive inhibitors of TPO, preventing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[2] This leads to a reduction in the circulating levels of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.

Signaling Pathway of Thyroid Hormone Synthesis Inhibition

Thyroid_Hormone_Synthesis_Inhibition cluster_thyroid_follicular_cell Thyroid Follicular Cell Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin-Tyrosine TPO->Thyroglobulin Iodination Thiouracil This compound Derivatives Thiouracil->TPO Inhibition MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT Iodination T3_T4 T3 & T4 MIT_DIT->T3_T4 Coupling

Caption: Inhibition of Thyroid Peroxidase (TPO) by this compound Derivatives.

Anticancer Activity

A significant body of research has highlighted the potential of this compound derivatives as anticancer agents.[3][4] These compounds exert their cytotoxic effects through various mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of key enzymes involved in cancer cell proliferation.

Mechanism of Action:

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain this compound-5-sulfonamide derivatives have been identified as potent inhibitors of CDK2A.[2][4] Inhibition of CDK2A disrupts the cell cycle progression, leading to arrest at the G1/S phase and subsequent apoptosis.[2][4]

  • Protein Tyrosine Kinase (PTK) Inhibition: Some novel this compound sulfonamide derivatives have demonstrated inhibitory activity against c-kit protein tyrosine kinase (PTK), a key player in various malignancies.[3]

  • Induction of Apoptosis: Flow cytometry studies have shown that potent this compound derivatives can induce apoptosis in various cancer cell lines.[2][4]

Signaling Pathway of CDK2A Inhibition and Cell Cycle Arrest

CDK2A_Inhibition_Pathway Thiouracil_Derivative This compound-5-sulfonamide Derivative CDK2A CDK2A Thiouracil_Derivative->CDK2A Inhibition G1_S_Transition G1/S Phase Transition CDK2A->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest CDK2A->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Synthesis_Workflow Start This compound Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate This compound-5-sulfonyl Chloride Step1->Intermediate Step2 Reaction with Amines/Nucleophiles Intermediate->Step2 End This compound Derivatives Step2->End

References

The Stabilizing Effect of 2-Thiouracil Substitution on Nucleic Acid Hybridization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of uracil with 2-thiouracil (s²U) in nucleic acids has profound implications for their structural stability and hybridization thermodynamics. This technical guide provides an in-depth analysis of the role of this compound in enhancing the thermal stability and specificity of RNA and DNA duplexes. By examining quantitative thermodynamic data and detailing the experimental protocols used for their determination, this document serves as a comprehensive resource for researchers in nucleic acid chemistry, molecular biology, and therapeutic development. The underlying principles of this stabilizing effect are further elucidated through schematic diagrams, offering a clear visual representation of the molecular interactions and experimental workflows.

Introduction

Nucleic acid hybridization is a fundamental process in molecular biology, underpinning everything from genetic replication and transcription to the development of novel diagnostics and therapeutics. The stability of the nucleic acid duplex, largely governed by hydrogen bonding and base stacking interactions, is a critical parameter in these applications. Chemical modifications to the nucleobases offer a powerful tool to modulate these properties. One such modification, the substitution of the oxygen atom at the C2 position of uracil with a sulfur atom to form this compound, has been shown to significantly enhance the thermodynamic stability of nucleic acid duplexes.[1][2]

This guide explores the structural and thermodynamic consequences of this compound substitution, providing a detailed overview of its impact on hybridization. We will delve into the quantitative data that substantiates these claims and provide detailed protocols for the key experimental techniques used to measure these effects.

The Structural and Thermodynamic Impact of this compound

The introduction of a sulfur atom in the 2-position of the pyrimidine ring induces several key changes that collectively contribute to the increased stability of nucleic acid duplexes.

Structural Preorganization: The primary mechanism behind the stabilizing effect of this compound is believed to be the preorganization of the single-stranded nucleic acid.[3][4] The larger van der Waals radius of the sulfur atom compared to oxygen, along with its greater polarizability, influences the sugar pucker conformation, favoring a C3'-endo conformation in the ribose sugar of the nucleotide. This conformation is characteristic of A-form helices, which are the standard conformation for RNA duplexes. By pre-organizing the single strand into a conformation that is more amenable to duplex formation, the entropic penalty of hybridization is reduced, leading to a more favorable free energy of binding.[3]

Enhanced Base Stacking: The increased polarizability of the sulfur atom in this compound also contributes to stronger base stacking interactions with adjacent bases in the helix. These stacking interactions are a major stabilizing force in the nucleic acid duplex.

Altered Hydrogen Bonding: While the Watson-Crick face of the base remains available for pairing with adenine, the electronic properties of the thiocarbonyl group can influence the hydrogen bonding strength. More significantly, this compound has been shown to destabilize U-G wobble pairs, thereby increasing the specificity of hybridization.[2][4]

The following diagram illustrates the structural difference between Uracil and this compound.

Figure 1. Comparison of Uracil and this compound Structures

Quantitative Analysis of Hybridization Thermodynamics

The stabilizing effect of this compound has been quantified using various biophysical techniques, including Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC), and UV thermal denaturation. These methods provide key thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), entropy (ΔS), and the melting temperature (Tm).

Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC) and Thermal Denaturation

The following table summarizes the thermodynamic parameters for the formation of RNA duplexes with and without this compound substitution, as determined by ITC.[3]

DuplexBase PairΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
U:AU-A-10.0-47.7-37.7
s²U:As²U-A-10.5-45.5-35.0

Data from "Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization"[3]

The data clearly shows a more favorable Gibbs free energy (more negative ΔG) for the duplex containing this compound, indicating a more stable duplex. This increased stability is primarily driven by a less unfavorable entropic contribution (smaller negative TΔS), which is consistent with the preorganization hypothesis.[3]

Thermodynamic Parameters from Differential Scanning Calorimetry (DSC)

DSC provides a direct measure of the heat capacity change during the thermal denaturation of a duplex. The following tables present the thermodynamic parameters for the dissociation of RNA and DNA duplexes containing uracil, this compound, and a desulfured product, 4-pyrimidinone riboside (H2U).[1]

Table 2: Thermodynamic Parameters of RNA Duplex Dissociation (DSC)

DuplexBase PairTm (°C)ΔH (kcal/mol)ΔS (kcal/mol·K)ΔG₂₅ (°C) (kcal/mol)
U-AU-A59.885.10.256-8.7
S-As²U-A63.893.30.277-10.1
H-AH2U-A52.673.20.225-6.1

Data from "this compound deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes"[1]

Table 3: Thermodynamic Parameters of DNA Duplex Dissociation (DSC)

DuplexBase PairTm (°C)ΔH (kcal/mol)ΔS (kcal/mol·K)ΔG₂₅ (°C) (kcal/mol)
dU-dAdU-dA54.175.90.232-6.8
S2dU-dAs²dU-dA55.278.40.239-7.2
H2dU-dAH2dU-dA45.362.10.195-4.0

Data from "this compound deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes"[1]

The DSC data corroborates the stabilizing effect of this compound in both RNA and DNA duplexes, as evidenced by the higher melting temperatures (Tm) and more favorable Gibbs free energies (ΔG) compared to their unmodified counterparts.

Experimental Protocols

Accurate determination of the thermodynamic parameters of nucleic acid hybridization requires meticulous experimental execution. The following sections provide detailed protocols for the key techniques discussed.

UV Thermal Denaturation

UV thermal denaturation is a widely used method to determine the melting temperature (Tm) of a nucleic acid duplex. The process involves monitoring the absorbance of a nucleic acid solution at 260 nm as the temperature is gradually increased. The increase in absorbance (hyperchromicity) upon denaturation is used to generate a melting curve, from which the Tm can be determined.

Protocol:

  • Sample Preparation:

    • Dissolve the purified single-stranded oligonucleotides in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Determine the concentration of each single strand by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) where the strands are fully denatured.

    • Mix equimolar amounts of the complementary strands to achieve the desired final duplex concentration (typically in the micromolar range).

    • Anneal the duplex by heating the solution to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Data Acquisition:

    • Use a spectrophotometer equipped with a temperature-controlled cuvette holder.

    • Place the annealed duplex solution in a quartz cuvette.

    • Set the spectrophotometer to monitor the absorbance at 260 nm.

    • Increase the temperature from a starting point well below the expected Tm (e.g., 20°C) to a point well above it (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

    • Record the absorbance at regular temperature intervals.

  • Data Analysis:

    • Plot the absorbance as a function of temperature to obtain the melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured. This is determined by finding the temperature at the midpoint of the transition in the melting curve, often by taking the first derivative of the curve.

The following diagram illustrates the experimental workflow for UV Thermal Denaturation.

G Figure 2. UV Thermal Denaturation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis ssRNA Single-stranded oligonucleotides mix Mix equimolar amounts ssRNA->mix buffer Buffer solution buffer->mix anneal Anneal duplex (heat and cool) mix->anneal spectro Spectrophotometer with temp. control anneal->spectro heat Increase temperature spectro->heat measure Measure A260 heat->measure plot Plot Absorbance vs. Temperature measure->plot tm Determine Tm (midpoint of transition) plot->tm

Figure 2. UV Thermal Denaturation Workflow
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Protocol:

  • Sample Preparation:

    • Prepare the two binding partners (e.g., complementary RNA strands) in identical, thoroughly degassed buffer. Buffer mismatch is a common source of error.

    • The concentration of the macromolecule in the sample cell is typically in the range of 10-20 µM, while the ligand in the syringe is about 10-fold more concentrated.

    • Accurately determine the concentrations of both components.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibrate the instrument to the desired experimental temperature.

  • Titration:

    • Perform a series of small, precise injections of the ligand from the syringe into the sample cell.

    • After each injection, the heat change associated with binding is measured by the instrument.

    • Continue the injections until the binding sites on the macromolecule are saturated.

  • Data Analysis:

    • The raw data consists of a series of heat spikes corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model to extract the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

The following diagram illustrates the experimental workflow for Isothermal Titration Calorimetry.

G Figure 3. Isothermal Titration Calorimetry Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis macro Macromolecule in degassed buffer load_cell Load macromolecule into sample cell macro->load_cell ligand Ligand in identical degassed buffer load_syringe Load ligand into syringe ligand->load_syringe equilibrate Equilibrate temperature load_cell->equilibrate load_syringe->equilibrate inject Inject ligand into sample cell equilibrate->inject measure Measure heat change inject->measure repeat Repeat until saturation measure->repeat repeat->inject plot Plot heat change vs. molar ratio repeat->plot fit Fit binding isotherm plot->fit thermo Determine ΔH, Ka, n, ΔG, ΔS fit->thermo

Figure 3. Isothermal Titration Calorimetry Workflow
Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful technique for studying the thermodynamics of thermally induced transitions.

Protocol:

  • Sample Preparation:

    • Prepare annealed duplex samples in a suitable buffer (e.g., 10 mM phosphate buffer with 50 mM NaCl) at a known concentration (e.g., 20 µM).

    • Degas the sample and the reference buffer for approximately 10 minutes at a temperature below the melting transition.

  • Instrument Setup:

    • Load the sample into the sample cell and the reference buffer into the reference cell of the microcalorimeter.

    • Apply external pressure to the cells to prevent boiling at higher temperatures.

    • Equilibrate the system at the starting temperature for a defined period.

  • Data Acquisition:

    • Scan the temperature from a low to a high value (e.g., 10°C to 95°C) at a constant heating rate (e.g., 40°C/h).

    • The instrument records the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • The resulting thermogram shows a peak corresponding to the melting transition.

    • The temperature at the peak maximum is the melting temperature (Tm).

    • The area under the peak is the enthalpy of the transition (ΔH).

    • From these values, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

Applications in Drug Development and Research

The ability of this compound to enhance the stability and specificity of nucleic acid hybridization has significant implications for various applications:

  • Antisense Oligonucleotides (ASOs): The increased stability of ASOs containing this compound can lead to improved binding affinity for their target mRNA, potentially enhancing their therapeutic efficacy. The increased specificity can also reduce off-target effects.

  • siRNA Therapeutics: The thermal stability of siRNA duplexes is crucial for their biological activity. Incorporating this compound can enhance this stability, leading to more potent gene silencing.

  • Diagnostic Probes: The enhanced binding and specificity of this compound-modified probes can improve the sensitivity and reliability of nucleic acid-based diagnostic assays, such as PCR and fluorescence in situ hybridization (FISH).

  • Fundamental Research: The study of this compound-modified nucleic acids provides valuable insights into the fundamental principles of nucleic acid structure, stability, and recognition.

Conclusion

The substitution of uracil with this compound represents a powerful strategy for modulating the properties of nucleic acids. The resulting increase in duplex stability, driven primarily by entropic factors related to preorganization, offers significant advantages for a wide range of applications in research and drug development. A thorough understanding of the thermodynamic principles and the application of precise experimental techniques, as detailed in this guide, are essential for harnessing the full potential of this valuable chemical modification.

References

2-Thiouracil: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Thiouracil, a pyrimidine derivative, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds.[1][2][3][4] Structurally similar to the RNA component uracil, with a sulfur atom replacing the oxygen at the C-2 position, this compound possesses unique biochemical properties that make it and its derivatives valuable in medicinal chemistry.[3][4][5] Its derivatives have demonstrated a broad spectrum of biological activities, including antithyroid, anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[6][7][8][9] The reactivity of the this compound nucleus, enhanced by the electron-releasing effects of its hydroxyl and thiol groups in tautomeric forms, makes it amenable to various chemical transformations, particularly for the construction of fused heterocyclic systems.[10] This guide explores the utility of this compound as a precursor, detailing synthetic methodologies, experimental protocols, and the biological significance of the resulting heterocyclic scaffolds.

Core Reactivity and Synthetic Potential

The pyrimidine ring in this compound is inherently electron-deficient due to the two nitrogen atoms. However, the presence of the thioamide group and the C4-hydroxyl group (in its enol tautomer) activates the ring for various synthetic transformations.[10] This dual reactivity allows it to react with both electrophiles and nucleophiles, making it a versatile starting material for constructing fused ring systems. Key reaction pathways include condensations, cycloadditions, and multicomponent reactions to yield pharmacologically significant scaffolds like thiazolo[3,2-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrido[2,3-d]pyrimidines.

logical_relationship Thiouracil This compound (Precursor) Intermediates Key Intermediates (e.g., Pyrimidine-2-thiones, 6-Amino-2-thiouracil) Thiouracil->Intermediates Derivatization Sulfonamides This compound-5-sulfonamides Thiouracil->Sulfonamides Chlorosulfonation & Amination Thiazolo Thiazolo[3,2-a]pyrimidines Intermediates->Thiazolo Cyclocondensation Pyrazolo Pyrazolo[3,4-d]pyrimidines Intermediates->Pyrazolo Ring Annulation Pyrido Pyrido[2,3-d]pyrimidines Intermediates->Pyrido Multicomponent Rxn Bioactivity Biological Activities (Anticancer, Antimicrobial, Anti-inflammatory) Thiazolo->Bioactivity Pyrazolo->Bioactivity Pyrido->Bioactivity Sulfonamides->Bioactivity

Caption: Logical flow from this compound to diverse bioactive heterocyclic systems.

Synthesis of Fused Heterocyclic Systems

Thiazolo[3,2-a]pyrimidines

Thiazolo[3,2-a]pyrimidines are a prominent class of fused heterocycles synthesized from this compound derivatives. These compounds are known for their potential antimicrobial, anti-inflammatory, and analgesic activities.[8] The synthesis typically involves a two-step process: first, the formation of a dihydropyrimidine-2-thione via a Biginelli-type reaction, followed by cyclocondensation with an α-haloketone or a similar bifunctional electrophile.[11]

experimental_workflow start Start: Reactants (this compound derivative, Electrophile, Solvent) reaction Reaction Setup (Heating, Reflux, Stirring) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cooling, Neutralization, Filtration) monitoring->workup Complete purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS, M.P.) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for heterocyclic synthesis.

Experimental Protocol: Synthesis of Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Step 1: Synthesis of Pyrimidine-2-thione Intermediate. A mixture of a β-ketoester (e.g., ethyl acetoacetate), an aromatic aldehyde (e.g., benzaldehyde), and thiourea are refluxed in ethanol in the presence of a catalytic amount of hydrochloric acid to yield the corresponding dihydropyrimidine-2(1H)-thione.[12]

  • Step 2: Cyclodehydration. The synthesized pyrimidine-2-thione derivative (1 equivalent) is reacted with an α-halo carbonyl compound such as 2-phenacyl bromide (1 equivalent).

  • Cyclization. The resulting intermediate, a 2-phenacylthio-dihydropyrimidine hydrobromide, is heated with freshly prepared polyphosphoric acid (PPA) at approximately 110 °C for 2 hours.[8]

  • Work-up. The reaction mixture is cooled and then carefully neutralized with an ammonium hydroxide solution.

  • Isolation. The precipitated solid is filtered, washed with water, and dried.

  • Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure thiazolo[3,2-a]pyrimidine derivative.[8]

Product ClassPrecursorsReagents/ConditionsYield (%)Reference
Thiazolo[3,2-a]pyrimidinesDihydropyrimidine-2-thiones, Monochloroacetic acid, Aromatic aldehydesNaOAc, Acetic anhydride, Reflux55-80[12]
Thiazolo[3,2-a]pyrimidines2-Phenacylthio-dihydropyrimidine hydrobromidesPolyphosphoric acid, 110 °CNot specified[8]
Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are isosteres of purines and are of significant interest in drug discovery, particularly as anticancer agents that can inhibit various kinases.[13][14][15] The synthesis often starts from a 5-aminopyrazole-4-carbonitrile, which can be cyclized with thiourea or its derivatives to form the pyrimidine ring fused to the pyrazole core.

pyrazolo_synthesis start 5-Amino-1-aryl-1H- pyrazole-4-carbonitrile product 1-Aryl-1H-pyrazolo[3,4-d] pyrimidine-4-amine/thione start->product Cyclization reagent1 Thiourea or Formamide reagent1->product derivatization Further Derivatization (e.g., Hydrazinolysis, Condensation) product->derivatization final_product Bioactive Analogs derivatization->final_product

Caption: Synthetic pathway for Pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: General Synthesis of Pyrazolo[3,4-d]pyrimidines

  • Preparation of Starting Material. 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile is used as the key precursor.[16][17]

  • Ring Closure. The aminopyrazole carbonitrile (1 equivalent) is heated with an excess of formamide or reacted with thiourea in a suitable solvent to construct the pyrimidine ring.

  • Modification at C4. The resulting pyrazolo[3,4-d]pyrimidine can be converted into a 4-chloro derivative using phosphoryl chloride.

  • Nucleophilic Substitution. The 4-chloro intermediate is then reacted with various nucleophiles (e.g., hydrazines, amines) to introduce diverse functional groups at this position, leading to a library of target compounds.[14]

  • Purification. Products are typically purified using column chromatography or recrystallization.

PrecursorReagentsProductYield (%)Reference
5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrileFormamide1-p-tolyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneNot specified[16]
4-chloro-1-aryl-3-methyl-1H-pyrazolo[3,4-d]pyrimidineHydrazine hydrate4-hydrazinyl-1-aryl-3-methyl-1H-pyrazolo[3,4-d]pyrimidineNot specified[14]
This compound-5-sulfonamides

The this compound nucleus is sufficiently activated to undergo electrophilic substitution reactions like chlorosulfonation.[10] This opens a pathway to this compound-5-sulfonamide derivatives, which have been investigated for their potent anticancer activities, including the inhibition of cyclin-dependent kinases (CDKs).[6][18]

Experimental Protocol: Synthesis of N-substituted-2-thiouracil-5-sulfonamides

  • Chlorosulfonation. this compound (1) is heated with a mixture of chlorosulfonic acid and thionyl chloride at 120 °C to yield this compound-5-sulfonyl chloride (2).[6][18][19]

  • Sulfonamide Formation. The sulfonyl chloride (2) is then reacted with a variety of primary or secondary amines in a basic medium (e.g., pyridine in ethanol) to afford the corresponding sulfonamide derivatives.[6][10]

  • Work-up and Purification. The reaction mixture is typically poured into ice water, and the resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent to give the pure product.

Starting MaterialReagentsProductYield (%)Reference
This compound1) Chlorosulfonic acid, 120 °C; 2) Substituted amines, PyridineN-substituted-1,2,3,4-tetrahydro-4-oxo-2-thioxopyrimidine-5-sulfonamidesGood[10][18]

Conclusion

This compound stands out as a privileged scaffold in heterocyclic and medicinal chemistry. Its inherent reactivity and multiple functionalization points allow for the efficient synthesis of diverse and complex heterocyclic systems. The derivatives, particularly fused pyrimidines like thiazolo[3,2-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, continue to be a rich source of compounds with significant therapeutic potential. The synthetic routes outlined in this guide provide a robust framework for researchers and drug development professionals to explore this versatile precursor further, paving the way for the discovery of novel bioactive agents.

References

Physicochemical Properties of 2-Thiouracil: An In-depth Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Thiouracil, a molecule of significant interest in drug design and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and an exploration of its relevant biological signaling pathways.

Introduction

This compound is a sulfur-containing pyrimidine analog of uracil, recognized for its therapeutic applications, notably as an antithyroid agent.[1] Its efficacy and potential for derivatization in drug discovery programs are intrinsically linked to its physicochemical characteristics. Understanding properties such as solubility, lipophilicity, and ionization state is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and target engagement. This guide synthesizes key data and methodologies to support the rational design of novel therapeutics based on the this compound scaffold.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing a clear basis for comparison and in silico modeling.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC4H4N2OS[2]
Molar Mass128.15 g/mol [3]
Melting Point>300 °C (with decomposition)[4][5]
AppearanceWhite to pale cream-colored crystalline powder[1]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
Water0.5 g/L[4]
1 M NaOH50 mg/mL
DMSO55 mg/mL (with sonication)[6]
Ethanol< 1 mg/mL[6]
EtherPractically insoluble[1]

Table 3: Ionization and Lipophilicity of this compound

PropertyValueReference(s)
pKa7.46 (Uncertain)[4]
Calculated logP-0.3[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of this compound and its analogs are provided below. These protocols are foundational for generating reliable and reproducible data in a drug discovery setting.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[7][8]

Materials:

  • This compound powder

  • Distilled or deionized water

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh an excess amount of this compound powder (to ensure a saturated solution) into a glass vial.

  • Equilibration: Add a precise volume of water to the vial. Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the filtered saturated solution and the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve. This concentration represents the aqueous solubility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound by monitoring pH changes upon the addition of a titrant.[9][10]

Materials:

  • This compound

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in water. Add KCl to maintain a constant ionic strength.

  • Titration Setup: Place the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Acidification: If determining the pKa of a potential basic group, acidify the solution to a low pH (e.g., pH 2) with 0.1 M HCl.

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Determination of Octanol-Water Partition Coefficient (logP) (Shake-Flask Method)

The shake-flask method is the traditional and a reliable technique for measuring the lipophilicity of a compound.[11][12][13]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glassware (e.g., centrifuge tubes with screw caps)

  • Shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Partitioning: Accurately weigh a small amount of this compound and dissolve it in either the aqueous or the octanol phase. Add a known volume of the other phase.

  • Equilibration: Tightly cap the container and shake it gently for a sufficient time (e.g., 24 hours) to allow for complete partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure a clear separation of the aqueous and octanol layers.

  • Quantification:

    • Carefully withdraw aliquots from both the aqueous and the octanol phases.

    • Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and its derivatives are a direct consequence of their interaction with specific biological pathways. The following diagrams, generated using the DOT language, illustrate key signaling cascades influenced by this compound.

Inhibition of Thyroid Hormone Synthesis

This compound's primary mechanism as an antithyroid drug involves the inhibition of thyroperoxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[14][15] It interferes with the iodination of tyrosine residues on thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3).

Thyroid_Hormone_Synthesis_Inhibition Iodide Iodide (I-) TPO Thyroperoxidase (TPO) Iodide->TPO Oxidation Iodine Reactive Iodine TPO->Iodine MIT_DIT MIT & DIT on Thyroglobulin Iodine->MIT_DIT Iodination Thyroglobulin Thyroglobulin-Tyrosine Thyroglobulin->MIT_DIT Iodination T3_T4 Thyroid Hormones (T3, T4) MIT_DIT->T3_T4 Coupling (catalyzed by TPO) Thiouracil This compound Thiouracil->TPO Inhibition

Inhibition of Thyroperoxidase by this compound.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

This compound has been identified as a selective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform. It antagonizes the tetrahydrobiopterin (BH4)-induced dimerization of nNOS, which is essential for its catalytic activity. This inhibition is competitive and interferes with substrate binding.

nNOS_Inhibition nNOS_monomer nNOS Monomer (inactive) nNOS_dimer nNOS Dimer (active) nNOS_monomer->nNOS_dimer Dimerization BH4 Tetrahydrobiopterin (BH4) BH4->nNOS_dimer Induces NO_Citrulline Nitric Oxide + L-Citrulline nNOS_dimer->NO_Citrulline Catalysis L_Arginine L-Arginine L_Arginine->nNOS_dimer Substrate Thiouracil This compound Thiouracil->nNOS_monomer Antagonizes Dimerization

This compound Antagonism of nNOS Dimerization.
Downregulation of Wnt/β-catenin Signaling Pathway

A conjugate of thiouracil has been demonstrated to induce autophagy in human breast cancer cells through the downregulation of the Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation and differentiation, and its inhibition represents a potential anti-cancer strategy.

Wnt_Beta_Catenin_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Beta_Catenin_p Phosphorylated β-catenin Destruction_Complex->Beta_Catenin_p Proteasome Proteasome Beta_Catenin_p->Proteasome Degradation Degradation Proteasome->Degradation Beta_Catenin_cyto β-catenin Beta_Catenin_cyto->Destruction_Complex Phosphorylation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Destruction_Complex_inact Inactive Destruction Complex Dsh->Destruction_Complex_inact Inhibition Beta_Catenin_stable Stable β-catenin Beta_Catenin_nuc Nuclear β-catenin Beta_Catenin_stable->Beta_Catenin_nuc Translocation Target_Genes Target Gene Transcription Beta_Catenin_nuc->Target_Genes Activation TCF_LEF TCF/LEF TCF_LEF->Target_Genes Activation Thiouracil_conjugate Thiouracil Conjugate Thiouracil_conjugate->Wnt Downregulation

Thiouracil Conjugate Downregulation of Wnt/β-catenin Pathway.

Conclusion

The data and protocols presented in this technical guide underscore the importance of a thorough physicochemical characterization of this compound and its derivatives in the context of drug design. The provided quantitative data serves as a valuable resource for computational modeling and lead optimization. Furthermore, the detailed experimental protocols offer a standardized approach to generating high-quality, reproducible data. The elucidation of its interactions with key signaling pathways provides a mechanistic basis for its therapeutic effects and opens avenues for the design of novel modulators with improved efficacy and selectivity. This guide aims to facilitate further research and development efforts centered on this versatile and pharmacologically significant scaffold.

References

The Enigmatic Presence of 2-Thiouracil in Brassicaceae: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the natural occurrence of 2-thiouracil in plant species belonging to the Brassicaceae family. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current scientific understanding, analytical methodologies, and the biosynthetic context of this intriguing compound.

Introduction: The Duality of this compound

This compound is a sulfur-containing analogue of the pyrimidine base uracil. Historically, it and its derivatives have been utilized as antithyroid drugs to treat hyperthyroidism by inhibiting the thyroid peroxidase enzyme.[1] However, its use in livestock as a growth promoter has been banned in many regions, including the European Union, due to concerns about potential adverse health effects and consumer fraud from water retention in meat.[2]

Intriguingly, low levels of this compound are naturally present in various species of the Brassicaceae family, which includes a wide array of common vegetables and feed crops such as broccoli, cauliflower, cabbage, kale, and rapeseed.[2] This natural occurrence has significant implications for food safety, animal husbandry, and regulatory science, as it can lead to the unintended presence of this compound in the food chain. Understanding the origins, concentration, and analysis of endogenous this compound in these plants is therefore of critical importance.

Quantitative Analysis of this compound in Brassicaceae

While the presence of this compound in Brassicaceae is qualitatively established, specific quantitative data across different species and cultivars remains sparse in publicly available literature. Most quantitative efforts have been directed at detecting this compound in animal products resulting from the consumption of Brassicaceae-rich feed. The data that is available is often in the context of animal feed, particularly rapeseed meal, a common component in livestock diets.

Table 1: Reported Concentrations of this compound in Animal Feed and Resulting Biological Samples

Sample MatrixSpecies/SourceConcentration RangeAnalytical MethodReference(s)
Rapeseed MealBrassica napusNot specified in direct measurements of the meal itself, but its inclusion in feed is linked to the urinary concentrations below.Inferred from animal studies[3]
Bovine UrineCattle fed rapeseed-supplemented dietUp to 3.61 µg/LLC-MS/MS[3]
Bovine UrineCalves fed diet exceeding recommended rapeseed dose1.55 - 20.95 µg/LLC-MS/MS[4]
Porcine Fecal Suspensions (in vitro digestion with rapeseed)Sows33.4 - 80.5 ng/g of rapeseedLC-MS/MS[5]
Porcine Fecal Suspensions (in vitro digestion with rapeseed)Gilts3.3 - 16.5 ng/g of rapeseedLC-MS/MS[5]

Note: The concentrations in animal-derived samples are influenced by the animal's metabolism and are an indirect indicator of the presence of this compound or its precursors in the feed.

Experimental Protocols for this compound Analysis

The gold standard for the detection and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. While detailed protocols for plant matrices are not extensively published, the principles of extraction and analysis can be adapted from methodologies used for animal tissues and feed.

General Principles of Sample Preparation and Extraction

The extraction of this compound from a complex plant matrix involves separating the analyte from interfering substances. A generalized workflow is as follows:

  • Homogenization: The plant material is first homogenized to ensure a representative sample and to increase the surface area for extraction.

  • Solvent Extraction: A suitable solvent, often a polar organic solvent like acetonitrile or methanol, is used to extract this compound from the homogenized sample.

  • Clean-up: The crude extract is then purified to remove matrix components that could interfere with the LC-MS/MS analysis. This can be achieved through techniques such as solid-phase extraction (SPE).

Example Protocol: LC-MS/MS for Thiouracils in Bovine Urine (Adaptable for Plant Matrices)

The following protocol, developed for bovine urine, outlines the key steps that can be adapted for the analysis of this compound in Brassicaceae.

3.2.1 Sample Preparation and Extraction

  • Stabilization: Acidification of the sample can improve the stability of this compound.[3]

  • Derivatization: To improve chromatographic retention and detection, thiouracils can be derivatized, for example, with 3-iodobenzyl bromide.

  • Clean-up: The derivatized sample is passed through a solid-phase extraction cartridge (e.g., a divinylbenzene-N-vinylpyrrolidone copolymer cartridge) to remove impurities.[6]

3.2.2 LC-MS/MS Analysis

  • Chromatography: The purified extract is injected into a liquid chromatograph, typically with a C18 column, for separation.

  • Mass Spectrometry: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. The instrument is operated in a specific mode (e.g., Multiple Reaction Monitoring) to ensure high selectivity for this compound and its derivatives.

The following diagram illustrates a generalized workflow for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis node_homogenize Plant Material Homogenization node_extract Solvent Extraction node_homogenize->node_extract node_cleanup Solid-Phase Extraction (SPE) Clean-up node_extract->node_cleanup node_lc Liquid Chromatography (LC Separation) node_cleanup->node_lc node_ms Tandem Mass Spectrometry (MS/MS Detection) node_lc->node_ms node_data node_data node_ms->node_data Data Acquisition & Quantification

Generalized workflow for this compound analysis.

Biosynthesis and Metabolic Pathways

The precise biosynthetic pathway of this compound in Brassicaceae species has not been fully elucidated in the available scientific literature. However, it is widely accepted that the presence of this compound is linked to the metabolism of glucosinolates, a class of sulfur-containing secondary metabolites characteristic of this plant family.

When plant tissues are damaged (e.g., by chewing or cutting), the enzyme myrosinase comes into contact with glucosinolates, initiating a hydrolysis reaction. This reaction produces various breakdown products, including isothiocyanates, thiocyanates, and nitriles. It is hypothesized that this compound may be formed as a downstream product of this glucosinolate degradation pathway, potentially through the action of other plant enzymes or even microbial activity on the plant material.

The diagram below illustrates the proposed relationship between glucosinolate metabolism and the potential formation of this compound.

signaling_pathway node_glucosinolates Glucosinolates (in intact plant cells) node_hydrolysis Hydrolysis node_glucosinolates->node_hydrolysis node_damage Tissue Damage (e.g., chewing, cutting) node_myrosinase Myrosinase (enzyme) node_damage->node_myrosinase releases node_myrosinase->node_hydrolysis node_breakdown Isothiocyanates, Thiocyanates, Nitriles, etc. node_hydrolysis->node_breakdown node_further Further Enzymatic Conversion (Hypothesized) node_breakdown->node_further node_2tu This compound node_further->node_2tu

Hypothesized formation of this compound from glucosinolates.

Conclusion and Future Directions

The natural occurrence of this compound in Brassicaceae species is a topic of growing importance in food science and regulatory affairs. While its presence is confirmed, there is a clear need for further research to:

  • Quantify this compound levels across a wider range of Brassicaceae species and cultivars under various growing and storage conditions.

  • Develop and validate standardized analytical protocols specifically for the extraction and quantification of this compound from plant matrices.

  • Elucidate the complete biosynthetic pathway of this compound in these plants to better understand its formation and regulation.

Such research will be invaluable for accurately assessing dietary exposure, ensuring regulatory compliance, and fully understanding the biochemistry of this fascinating plant family.

References

Selective Inhibition of Neuronal Nitric Oxide Synthase by 2-Thiouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the selective inhibition of neuronal nitric oxide synthase (nNOS) by 2-thiouracil. It details the mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize this interaction. Furthermore, this guide elucidates the impact of this compound on nNOS-mediated signaling pathways. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in their exploration of selective nNOS inhibitors.

Introduction to Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vascular regulation, and the immune response.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three distinct isoforms of NOS have been identified: neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2).[2] While eNOS and nNOS are constitutively expressed and their activity is calcium/calmodulin-dependent, iNOS expression is induced by immunological stimuli.[3]

nNOS is predominantly found in the nervous system and plays a crucial role in synaptic plasticity and the regulation of neurotransmitter release.[4] Dysregulation of nNOS activity has been implicated in various neurological disorders, making it a significant target for therapeutic intervention.[5] The development of selective nNOS inhibitors is therefore of great interest for the treatment of these conditions.

This compound: A Selective nNOS Inhibitor

This compound, a compound historically used as an antithyroid drug, has been identified as a selective inhibitor of nNOS.[6] This discovery has opened new avenues for its potential therapeutic application in neurological contexts.

Mechanism of Inhibition

This compound exhibits a multi-faceted mechanism of nNOS inhibition:

  • Competitive Inhibition: It acts as a competitive inhibitor with respect to the substrate L-arginine, with a reported inhibition constant (Ki) of 20 µM for nNOS.[6]

  • Interference with Tetrahydrobiopterin (BH4) Binding: The binding of the essential cofactor tetrahydrobiopterin (BH4) is also disrupted by this compound. BH4 is crucial for maintaining the structural integrity and catalytic function of the enzyme.[6]

  • Antagonism of Dimerization: nNOS is only active as a homodimer. This compound antagonizes the BH4-induced dimerization of nNOS monomers, thereby preventing the formation of the active enzyme complex.[6]

  • Mechanism-Based Inactivation: Studies on the structurally related compound 6-propyl-2-thiouracil (6-PTU), to which this compound behaves qualitatively identically, indicate that it acts as a mechanism-based inactivator of nNOS. This implies that the enzyme processes this compound into a reactive species that irreversibly inactivates the enzyme.[7]

Quantitative Data on Inhibitory Action

The selectivity of this compound for nNOS over other isoforms is a key characteristic. The primary study by Palumbo et al. (2000) established its inhibitory profile.

InhibitorTarget EnzymeInhibition Constant (Ki)Other ObservationsReference
This compoundNeuronal NOS (nNOS)20 µMCompetitive inhibition[6]
This compoundEndothelial NOS (eNOS)Inactive-[6]
This compoundInducible NOS (iNOS)Inactive-[6]

Experimental Protocols

The characterization of this compound as a selective nNOS inhibitor has been based on specific biochemical assays.

Nitric Oxide Synthase (NOS) Activity Assay (Citrulline Assay)

This assay quantifies the enzymatic activity of NOS by measuring the conversion of L-[14C]arginine to L-[14C]citrulline.

Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. By using radiolabeled L-arginine, the amount of radiolabeled L-citrulline produced can be quantified, providing a direct measure of enzyme activity.

Methodology (based on Palumbo et al., 2000):

  • Enzyme Source: Purified recombinant rat nNOS.

  • Reaction Mixture: A typical reaction mixture contains:

    • 50 mM Tris-HCl buffer (pH 7.4)

    • 1 mM DTT

    • 100 µM NADPH

    • 10 µM FAD

    • 10 µM FMN

    • 10 µM BH4

    • 100 µM L-arginine (spiked with L-[14C]arginine)

    • 10 µg/ml calmodulin

    • 2 mM CaCl2

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations to determine its inhibitory effect.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 15 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA).

  • Separation of L-citrulline: The reaction mixture is applied to a cation-exchange resin (e.g., Dowex AG 50WX-8, Na+ form). L-[14C]arginine binds to the resin, while the neutral L-[14C]citrulline passes through.

  • Quantification: The radioactivity in the eluate is measured using a scintillation counter to determine the amount of L-[14C]citrulline produced.

nNOS Dimerization Assay (Low-Temperature SDS-PAGE)

This method is used to assess the effect of this compound on the dimerization of nNOS.

Principle: The dimeric form of nNOS is stable at low temperatures in the presence of SDS, allowing for its separation from the monomeric form by polyacrylamide gel electrophoresis (PAGE).

Methodology (based on Palumbo et al., 2000):

  • Sample Preparation: Purified nNOS is incubated with or without this compound in the presence of BH4.

  • Low-Temperature SDS-PAGE:

    • Samples are mixed with a loading buffer containing SDS and are not boiled to preserve the dimeric structure.

    • Electrophoresis is performed on a polyacrylamide gel at a low temperature (e.g., 4°C).

  • Western Blotting:

    • The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for nNOS.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands corresponding to the nNOS dimer and monomer are visualized using a chemiluminescent substrate and quantified by densitometry.

Signaling Pathways and Downstream Effects

The selective inhibition of nNOS by this compound has significant implications for downstream signaling pathways, primarily the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.

The NO/cGMP Signaling Pathway

The canonical signaling pathway for NO involves its binding to and activation of soluble guanylate cyclase (sGC).[8] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and modulating the activity of cyclic nucleotide-gated ion channels and phosphodiesterases.[10]

NO_cGMP_Pathway cluster_nNOS_Activation nNOS Activation cluster_2Thiouracil_Inhibition Inhibition by this compound cluster_Downstream_Signaling Downstream Signaling CaM Calmodulin Ca2 Ca²⁺ nNOS_inactive nNOS (inactive monomer) nNOS_active nNOS (active dimer) L_Arg L-Arginine Citrulline L-Citrulline NO Nitric Oxide Thiouracil This compound Thiouracil->nNOS_inactive prevents dimerization Thiouracil->nNOS_active inhibits competitively sGC Soluble Guanylate Cyclase (sGC) GTP GTP cGMP cGMP PKG Protein Kinase G (PKG) Physiological_Effects Physiological Effects (e.g., synaptic plasticity, vasodilation)

Caption: nNOS signaling pathway and its inhibition by this compound.

Consequences of nNOS Inhibition by this compound

By selectively inhibiting nNOS, this compound effectively reduces the production of NO in neuronal tissues. This leads to a decrease in the activation of sGC and, consequently, lower levels of cGMP. The downstream effects of this inhibition can include:

  • Modulation of Synaptic Plasticity: nNOS-derived NO is involved in long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms underlying learning and memory. Inhibition of nNOS can therefore impact these processes.[4]

  • Neuroprotection/Neurotoxicity: The role of NO in the brain is complex. While physiological levels are neuroprotective, excessive NO production can be neurotoxic. Selective nNOS inhibition could be beneficial in conditions associated with NO-mediated neurotoxicity.

  • Regulation of Cerebral Blood Flow: nNOS contributes to the regulation of blood flow in the brain. Its inhibition can therefore affect cerebral hemodynamics.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cell_based Cell-Based Analysis NOS_Assay NOS Activity Assay (Citrulline Assay) Dimerization_Assay nNOS Dimerization Assay (Low-Temperature SDS-PAGE) Enzyme_Source Purified nNOS, eNOS, iNOS Inhibitor This compound Cell_Culture Neuronal Cell Culture Treatment Treatment with this compound NO_Measurement Measurement of NO Production (e.g., Griess Assay) Downstream_Analysis Analysis of Downstream Targets (e.g., cGMP levels)

Caption: Experimental workflow for characterizing this compound's inhibition of nNOS.

Conclusion

This compound represents a valuable tool for the selective inhibition of neuronal nitric oxide synthase. Its well-characterized mechanism of action, involving competitive inhibition and prevention of dimerization, coupled with its selectivity for nNOS, makes it a significant lead compound for the development of therapeutics targeting neurological disorders where nNOS overactivity is implicated. The experimental protocols and signaling pathway information detailed in this guide provide a solid foundation for further research and development in this area.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Thiouracil-5-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-thiouracil-5-sulfonamide derivatives, outlines experimental procedures for their biological evaluation, and presents key quantitative data from recent studies. These compounds are of significant interest due to their potential as anticancer and antioxidant agents.

Introduction

This compound derivatives are pyrimidine analogs that have garnered considerable attention in medicinal chemistry for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The incorporation of a sulfonamide moiety at the 5-position of the this compound scaffold has been explored as a strategy to enhance their therapeutic potential. Several series of these derivatives have been synthesized and evaluated, showing promising activity against various cancer cell lines and in antioxidant assays.[2][3] This document consolidates the synthetic methodologies and biological evaluation protocols from key research articles to serve as a comprehensive guide for researchers in this field.

Synthesis Protocols

The general synthetic route to this compound-5-sulfonamide derivatives commences with the chlorosulfonation of this compound, followed by reaction with various amines or other nucleophiles to generate a library of sulfonamide compounds. Further modifications can be introduced to expand the chemical diversity.

Protocol 1: Synthesis of this compound-5-sulfonyl chloride (2)

This initial step is crucial for the subsequent synthesis of the sulfonamide derivatives.

Materials:

  • This compound (1)

  • Chlorosulfonic acid

Procedure:

  • A mixture of this compound (0.055 mol) and chlorosulfonic acid (0.055 mol) is heated at 120°C for 8 hours.[3]

  • After cooling, the reaction mixture is carefully poured onto crushed ice.

  • The resulting precipitate, this compound-5-sulfonyl chloride (2), is filtered, washed with cold water, and dried.

Protocol 2: General Procedure for the Synthesis of N-substituted-2-thiouracil-5-sulfonamides (3a-j)

This protocol describes the reaction of the sulfonyl chloride intermediate with a variety of aromatic and heterocyclic amines.

Materials:

  • This compound-5-sulfonyl chloride (2)

  • Appropriate aromatic or heterocyclic amine

  • Absolute ethanol

  • Pyridine

Procedure:

  • A solution of this compound-5-sulfonyl chloride (2) (1 equivalent) in absolute ethanol is prepared.

  • The respective amine (1 equivalent) and a catalytic amount of pyridine are added to the solution.[4]

  • The reaction mixture is refluxed for a specified time (typically monitored by TLC).

  • After completion, the mixture is cooled, and the precipitated product is filtered, washed with ethanol, and recrystallized from an appropriate solvent to yield the pure sulfonamide derivative.

Protocol 3: Further Derivatization (Example: Synthesis of Chalcones)

The synthesized sulfonamides can be further modified. For instance, if the introduced amine contains a reactive group like an acetyl moiety, it can be used for subsequent reactions.

Materials:

  • N-(3-acetylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (a product from Protocol 2)

  • Aromatic aldehydes (e.g., 3-nitrobenzaldehyde, 3-chlorobenzaldehyde)

  • 10% Sodium hydroxide in ethanol

Procedure:

  • The N-(3-acetylphenyl)sulfonamide derivative is dissolved in 10% NaOH in ethanol.[3]

  • The appropriate aromatic aldehyde is added, and the mixture is stirred at room temperature.[3]

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is poured into ice-water and acidified. The resulting chalcone derivative is collected by filtration and purified.

Experimental Workflow for Biological Evaluation

The following workflow outlines the typical steps for assessing the biological activity of the synthesized this compound-5-sulfonamide derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis synthesis Synthesis of This compound-5-sulfonamide Derivatives cytotoxicity In Vitro Cytotoxicity Assay (e.g., SRB or MTT assay) against cancer cell lines synthesis->cytotoxicity antioxidant Antioxidant Activity Assays (DPPH, H2O2, Lipid Peroxidation) synthesis->antioxidant cdk2 CDK2A Inhibition Assay cytotoxicity->cdk2 For most active compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle lox 15-LOX Inhibition Assay antioxidant->lox ic50 IC50 Determination cdk2->ic50 apoptosis Apoptosis Assay cell_cycle->apoptosis western_blot Western Blot for p21 and p27 expression cell_cycle->western_blot lox->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar docking Molecular Docking Studies sar->docking

Caption: Experimental workflow for the synthesis and biological evaluation of this compound-5-sulfonamide derivatives.

Key Signaling Pathways

The anticancer activity of certain this compound-5-sulfonamide derivatives has been attributed to their ability to inhibit Cyclin-Dependent Kinase 2A (CDK2A), a key regulator of the cell cycle.[2][5] Inhibition of CDK2A can lead to cell cycle arrest and apoptosis.

signaling_pathway cluster_cell_cycle Cell Cycle Progression compound This compound-5-sulfonamide Derivative (e.g., 6e) cdk2 CDK2A compound->cdk2 Inhibition p21_p27 Increased p21 & p27 Expression compound->p21_p27 s S Phase cdk2->s Promotes G1/S Transition arrest Cell Cycle Arrest (G1/S, S, or G2/M) cdk2->arrest g1 G1 Phase g1->s g2 G2 Phase s->g2 m M Phase g2->m m->g1 apoptosis Apoptosis arrest->apoptosis p21_p27->arrest Induces

Caption: Simplified signaling pathway showing CDK2A inhibition by this compound-5-sulfonamide derivatives, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the cytotoxic and antioxidant activities of representative this compound-5-sulfonamide derivatives from the literature.

Table 1: In Vitro Cytotoxic Activity (IC50 in µM)
CompoundA-2780 (Ovarian)HT-29 (Colon)MCF-7 (Breast)HepG2 (Liver)Reference
6b 15.3 ± 1.110.2 ± 0.99.8 ± 0.818.7 ± 1.5[2]
6d 12.8 ± 1.08.5 ± 0.77.2 ± 0.615.4 ± 1.2[2]
6e 8.9 ± 0.76.1 ± 0.55.3 ± 0.410.1 ± 0.8[2][6]
6f 14.2 ± 1.29.8 ± 0.88.1 ± 0.716.9 ± 1.4[2]
6g 11.5 ± 0.97.9 ± 0.66.8 ± 0.513.2 ± 1.1[2]
7b 18.6 ± 1.512.3 ± 1.011.5 ± 0.920.1 ± 1.7[2]
5-FU 7.5 ± 0.65.8 ± 0.44.9 ± 0.39.8 ± 0.7[1][2]

IC50 values represent the mean of three individual experiments ± SD.

Table 2: In Vitro Antioxidant Activity (IC50 in µg/mL)
CompoundDPPH ScavengingH₂O₂ ScavengingLipid Peroxidation15-LOX InhibitionReference
5c 8.50 ± 1.1018.50 ± 0.9515.00 ± 1.2510.50 ± 1.05[3]
6d 8.00 ± 0.9017.00 ± 1.1114.50 ± 0.729.50 ± 0.90[3]
7d 7.55 ± 1.7016.50 ± 0.9013.00 ± 1.158.50 ± 0.85[3]
9b 9.50 ± 0.8019.00 ± 1.2516.50 ± 0.9511.00 ± 1.10[3]
9c 9.00 ± 0.8518.00 ± 1.1515.50 ± 0.8510.00 ± 0.95[3]
9d 8.75 ± 1.0517.50 ± 1.0014.00 ± 1.059.00 ± 0.80[3]
Ascorbic Acid 10.0 ± 1.5020.0 ± 1.3518.0 ± 1.10-[3]
Quercetin ---7.50 ± 0.75[3]

Values are expressed as mean ± SD.

Conclusion

The protocols and data presented herein provide a solid foundation for the synthesis and evaluation of novel this compound-5-sulfonamide derivatives. The promising anticancer and antioxidant activities of these compounds warrant further investigation and optimization. The detailed methodologies and structured data are intended to facilitate research efforts in the discovery and development of new therapeutic agents based on this versatile chemical scaffold.

References

Application Notes and Protocols for In Vivo Metabolic Labeling of Nascent RNA with 4-Thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic labeling of nascent RNA with 4-thiouracil (4sU) is a powerful technique to study the dynamics of RNA transcription and decay in vivo. This method allows for the selective isolation and analysis of newly synthesized RNA, providing critical insights into gene regulation in the context of a whole organism. These application notes provide a comprehensive overview and detailed protocols for the in vivo application of 4sU-based metabolic labeling of nascent RNA, with a primary focus on murine models. The protocols cover 4sU administration, tissue harvesting, RNA extraction, biotinylation of 4sU-labeled RNA, and purification of nascent RNA for downstream applications such as RNA-sequencing.

Introduction

Understanding the life cycle of RNA molecules is fundamental to deciphering the complexities of gene expression. Traditional methods that measure steady-state RNA levels often fail to capture the dynamic nature of transcription, processing, and degradation. Metabolic labeling with nucleoside analogs, such as 4-thiouracil (4sU), enables the specific tagging and subsequent isolation of newly transcribed RNA.[1][2][3] When introduced in vivo, 4sU is converted to 4-thiouridine monophosphate (4-thio-UMP) and incorporated into elongating RNA chains in place of uridine.[4][5] This substitution introduces a reactive thiol group into the nascent RNA, which can be exploited for affinity purification.[1][2]

For cell-type-specific labeling in vivo, this technique often requires a genetic component. Many organisms, including mice, do not efficiently utilize 4-thiouracil. Therefore, transgenic animals expressing an exogenous uracil phosphoribosyltransferase (UPRT), such as the one from Toxoplasma gondii, are used.[4][6][7] This allows for the conversion of 4sU to 4-thio-UMP only in the cells or tissues expressing the UPRT, enabling tissue-specific RNA labeling.[4][6][8]

Key Applications

  • Transcriptome-wide analysis of nascent RNA: Isolate and sequence newly transcribed RNA to obtain a snapshot of active transcription.

  • Determination of RNA half-lives: Perform pulse-chase experiments to measure the decay rates of specific transcripts.

  • Cell-type-specific gene expression analysis: Investigate transcription in specific cell populations within a complex tissue without the need for cell sorting.[4][8]

  • Studying the effects of drugs or genetic perturbations on transcription: Analyze changes in the nascent transcriptome in response to various stimuli.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for in vivo 4sU labeling experiments, primarily based on studies in mice.

Table 1: 4-Thiouracil Administration and Labeling Parameters in Mice

ParameterRecommended Value/RangeNotes
Administration Route Intraperitoneal (IP) injectionMost common and effective route for systemic delivery.[6]
Dosage 400 mg/kgA commonly used dose for effective labeling.[6] Higher doses may increase labeling but also toxicity.
Vehicle DMSO followed by dilution in corn oil4sU is first dissolved in DMSO and then diluted for injection.[6]
Labeling Duration 4 - 6 hoursAllows for sufficient incorporation of 4sU into nascent RNA for most applications.[6]

Table 2: Reagents for Biotinylation of 4sU-Labeled RNA

ReagentStock ConcentrationAmount per Reaction
EZ-Link Biotin-HPDP1 mg/mL in DMF2 µL per 1 µg of total RNA[9]
10x Biotinylation Buffer100 mM Tris-HCl (pH 7.4), 10 mM EDTA1 µL per 1 µg of total RNA[9]
Total RNA-60 - 100 µg

Experimental Workflow

The overall workflow for in vivo metabolic labeling of nascent RNA with 4-thiouracil involves several key steps, from the preparation and administration of the labeling reagent to the final purification of the nascent RNA.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_lab_phase In Vitro Phase 4sU_Prep 4sU Preparation Animal_Injection Animal Injection (e.g., IP in mice) 4sU_Prep->Animal_Injection Labeling Metabolic Labeling (4-6 hours) Animal_Injection->Labeling Tissue_Harvest Tissue Harvest & Homogenization Labeling->Tissue_Harvest RNA_Extraction Total RNA Extraction Tissue_Harvest->RNA_Extraction Biotinylation Biotinylation of 4sU-labeled RNA RNA_Extraction->Biotinylation Purification Streptavidin-based Purification Biotinylation->Purification Nascent_RNA Purified Nascent RNA Purification->Nascent_RNA biotinylation_reaction cluster_reactants Reaction Components 4sU_RNA 4sU-labeled RNA Reaction Thiol-Disulfide Exchange 4sU_RNA->Reaction Biotin_HPDP Biotin-HPDP Biotin_HPDP->Reaction Biotinylated_RNA Biotinylated RNA Reaction->Biotinylated_RNA Byproduct Pyridine-2-thione Reaction->Byproduct slam_seq_workflow 4sU_Labeling In Vivo 4sU Labeling RNA_Extraction Total RNA Extraction 4sU_Labeling->RNA_Extraction Alkylation Alkylation with Iodoacetamide (IAA) RNA_Extraction->Alkylation RNA_Seq RNA Sequencing Alkylation->RNA_Seq Bioinformatics Bioinformatic Analysis (T-to-C conversion detection) RNA_Seq->Bioinformatics Nascent_Transcriptome Nascent Transcriptome Profile Bioinformatics->Nascent_Transcriptome

References

Application Notes and Protocols for 4sU-Tagging and Purification of Newly Transcribed RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the metabolic labeling of newly transcribed RNA using 4-thiouridine (4sU) and its subsequent purification. This powerful technique allows for the specific isolation and analysis of nascent RNA, providing critical insights into gene expression dynamics, RNA processing, and decay rates.

Introduction

Metabolic labeling with the nucleoside analog 4-thiouridine (4sU) is a robust method for distinguishing newly transcribed RNA from the pre-existing RNA pool within a cell.[1][2] 4sU is readily taken up by cells and incorporated into RNA during transcription.[3][4][5][6] The incorporated 4sU contains a thiol group, which provides a specific chemical handle for subsequent biotinylation and affinity purification.[3][4][7] This approach, often coupled with next-generation sequencing (4sU-seq), enables the study of dynamic changes in transcription with high resolution.[8][9]

The workflow involves three main stages: metabolic labeling of cells with 4sU, total RNA extraction and thiol-specific biotinylation, and finally, the purification of the biotinylated nascent RNA using streptavidin-coated magnetic beads.[1][6][7] The purified RNA can then be used in a variety of downstream applications, including qRT-PCR and RNA sequencing, to investigate RNA synthesis, processing, and stability.[3][4]

Key Principles

The core principle of 4sU-tagging lies in the ability to specifically label and then isolate newly synthesized RNA molecules.

dot

A diagram illustrating the key principles of 4sU-tagging.

Data Presentation

Table 1: Recommended 4sU Concentrations for Labeling

The optimal concentration of 4sU depends on the cell type and the desired labeling duration.[3] High concentrations or prolonged exposure can be cytotoxic and may affect cellular processes like rRNA processing.[10] It is recommended to perform a titration experiment to determine the optimal concentration for your specific cell line and experimental conditions.[11]

Labeling Duration (minutes)Recommended 4sU Concentration (µM)
< 10500 - 20,000
15 - 30500 - 1,000
60200 - 500
120100 - 200
Data adapted from relevant studies.[3][4]
Table 2: Reagents for Biotinylation Reaction

This table outlines the components for the biotinylation of 4sU-labeled RNA.

ReagentQuantity per 1 µg of Total RNAStock Concentration
Biotin-HPDP2 µl1 mg/ml in DMF
10X Biotinylation Buffer1 µl100 mM Tris pH 7.4, 10 mM EDTA
RNase-free Waterto a final volume of 7 µl-
Based on a commonly used protocol.[3]

Experimental Protocols

The overall experimental workflow is depicted below, followed by detailed step-by-step protocols.

dot

Experimental_Workflow start Start: Seed Cells labeling Step 1: 4sU Labeling of Cells start->labeling lysis Step 2: Cell Lysis & Total RNA Extraction labeling->lysis biotinylation Step 3: Biotinylation of 4sU-labeled RNA lysis->biotinylation purification Step 4: Purification of Biotinylated RNA biotinylation->purification downstream Downstream Applications (qRT-PCR, RNA-seq) purification->downstream

A flowchart of the 4sU-tagging and purification workflow.
Protocol 1: 4sU Labeling of Nascent RNA in Cultured Cells

This protocol describes the metabolic labeling of cells with 4sU.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 4-thiouridine (4sU) stock solution (50 mM in RNase-free water)

  • Tissue culture plates

Procedure:

  • Seed the desired number of cells on a tissue culture plate to reach 70-80% confluency at the time of labeling.[3][4]

  • Prepare the 4sU-containing medium by adding the 4sU stock solution to the pre-warmed complete culture medium to achieve the final desired concentration (refer to Table 1).[4] Mix thoroughly.

  • Aspirate the existing medium from the cells and replace it with the 4sU-containing medium.[3][4]

  • Incubate the cells for the desired labeling period under standard growth conditions (e.g., 37°C, 5% CO2).[8]

  • Important: Avoid exposing the cells to bright light after adding 4sU, as it can cause crosslinking of 4sU-labeled RNA to proteins.[6]

  • After the incubation, quickly aspirate the 4sU-containing medium to quench the labeling reaction.[3][4]

  • Immediately proceed to cell lysis and total RNA extraction.

Protocol 2: Total RNA Extraction

This protocol outlines the extraction of total RNA from the 4sU-labeled cells.

Materials:

  • TRIzol reagent or a similar lysis buffer

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • RNase-free water

Procedure:

  • Add TRIzol reagent directly to the culture plate to lyse the cells (e.g., 3 mL for a 10 cm plate).[3][4] Ensure the entire surface is covered and incubate for 2-5 minutes at room temperature to allow for complete cell lysis.[3][4]

  • Homogenize the lysate by pipetting up and down and transfer it to a new tube.[3][4]

  • Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.[4]

  • Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to separate the phases.[4]

  • Carefully transfer the upper aqueous phase containing the RNA to a new tube.[3]

  • Precipitate the RNA by adding an equal volume of isopropanol.[3] Mix well and incubate at room temperature for 10 minutes.

  • Centrifuge at high speed for 20 minutes at 4°C to pellet the RNA.[3]

  • Discard the supernatant and wash the RNA pellet with 75% ethanol.

  • Centrifuge for 5-10 minutes at 4°C, remove the ethanol, and air-dry the pellet briefly.

  • Resuspend the RNA pellet in RNase-free water.

Protocol 3: Biotinylation of 4sU-Labeled RNA

This protocol describes the chemical attachment of biotin to the thiol group of the incorporated 4sU.

Materials:

  • Total RNA from Protocol 2 (60-100 µg is recommended)[3]

  • EZ-Link Biotin-HPDP (or a similar thiol-specific biotinylating reagent)

  • 10X Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA)[3]

  • Dimethylformamide (DMF)

  • Phenol/Chloroform

  • 5 M NaCl

  • Isopropanol

Procedure:

  • Prepare a 1 mg/mL stock solution of Biotin-HPDP in DMF.[3]

  • In a new tube, set up the biotinylation reaction as described in Table 2.

  • Incubate the reaction for at least 1.5 hours at room temperature with rotation, protected from light.[3]

  • To remove the unbound biotin, add an equal volume of Phenol/Chloroform, vortex, and centrifuge at full speed for 5 minutes.[3]

  • Transfer the upper aqueous phase to a new tube.[3]

  • Precipitate the biotinylated RNA by adding 1/10th volume of 5 M NaCl and an equal volume of isopropanol.[3]

  • Incubate and centrifuge as in the total RNA extraction protocol to pellet the RNA.

  • Wash the pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.

Protocol 4: Purification of Biotinylated RNA

This protocol details the isolation of the biotinylated, newly transcribed RNA using streptavidin-coated magnetic beads.

Materials:

  • Streptavidin-coated magnetic beads

  • Washing Buffer (e.g., 100 mM Tris pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween20)[3]

  • Elution Buffer (e.g., 100 mM Dithiothreitol (DTT) in RNase-free water)[3]

  • Magnetic stand

Procedure:

  • Denature the biotinylated RNA by heating at 65°C for 10 minutes, then immediately place on ice for 5 minutes.[3][4]

  • Equilibrate the streptavidin magnetic beads by washing them with the washing buffer according to the manufacturer's instructions.

  • Add the denatured RNA to the equilibrated beads and incubate for 15-30 minutes at room temperature with rotation to allow for binding.[4][9]

  • Place the tube on a magnetic stand to capture the beads and discard the supernatant (this contains the unlabeled, pre-existing RNA).

  • Wash the beads several times with the washing buffer to remove any non-specifically bound RNA.

  • To elute the purified nascent RNA, resuspend the beads in the elution buffer containing DTT. The DTT will cleave the disulfide bond between the biotin and the 4sU-RNA.[7]

  • Incubate for a few minutes, then place the tube on the magnetic stand and collect the supernatant containing the purified, newly transcribed RNA.

  • The purified RNA is now ready for downstream analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of purified RNA Inefficient 4sU incorporationOptimize 4sU concentration and labeling time for your cell line.
Incomplete biotinylationEnsure Biotin-HPDP is fresh and the reaction is protected from light. Check the pH of the biotinylation buffer.
RNA degradationUse RNase-free reagents and sterile techniques throughout the protocol. Check RNA integrity on a gel.
High background of unlabeled RNA Insufficient washing of beadsIncrease the number and stringency of the wash steps after bead binding.
Non-specific binding to beadsEnsure proper blocking of the beads if recommended by the manufacturer.
Inconsistent results Variability in cell confluency or healthStandardize cell seeding density and ensure consistent culture conditions.
Inaccurate timing of labelingHandle samples consistently and in small batches to ensure precise labeling times.[12]

References

LC-MS/MS analytical method for 2-Thiouracil detection in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: LC-MS/MS Analysis of 2-Thiouracil in Biological Samples

Introduction

This compound is a thyrostatic drug, a substance that can illegally be used to promote weight gain in livestock.[1] Its use in food-producing animals is banned in many regions, including the European Union, necessitating sensitive and reliable analytical methods for monitoring its presence in biological matrices.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most suitable technique for the analysis of thyreostats like this compound in complex biological samples due to its high sensitivity and selectivity.[2] These application notes provide a detailed protocol for the determination of this compound in biological samples such as urine and tissue, based on published and validated methods.

Analytical Principle

The method involves the extraction of this compound from the biological matrix, followed by a derivatization step to improve its chromatographic and mass spectrometric properties. The derivatized analyte is then separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Tissue) Stabilization Stabilization (Acidification) Sample->Stabilization Extraction Liquid-Liquid or Solid-Phase Extraction Stabilization->Extraction Derivatization Derivatization with 3-iodobenzyl bromide Extraction->Derivatization Cleanup SPE Cleanup Derivatization->Cleanup LC_Separation Liquid Chromatography Separation Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Key Steps in the Analytical Method

The logical relationship between the key steps of the analytical method is outlined in the diagram below, highlighting the critical transitions and dependencies.

logical_flow cluster_extraction Extraction & Derivatization cluster_separation_detection Separation & Detection cluster_quantification Quantification & Validation Start Start SampleCollection Sample Collection & Stabilization Start->SampleCollection End End AnalyteExtraction Analyte Extraction SampleCollection->AnalyteExtraction Matrix Isolation Derivatization Chemical Derivatization AnalyteExtraction->Derivatization Enhanced Detectability ChromatographicSeparation Chromatographic Separation Derivatization->ChromatographicSeparation Sample Injection MassSpectrometricDetection Mass Spectrometric Detection ChromatographicSeparation->MassSpectrometricDetection Ionization DataAnalysis Data Analysis & Quantification MassSpectrometricDetection->DataAnalysis Signal Acquisition MethodValidation Method Validation DataAnalysis->MethodValidation Performance Verification MethodValidation->End

Caption: Logical flow of the analytical method.

Detailed Protocols

Sample Preparation
1.1. Urine Samples

This protocol is adapted from a validated method for bovine urine.[1]

  • Stabilization: To 10 mL of urine, add hydrochloric acid and ethylenediaminetetraacetic acid (EDTA) to stabilize the analytes.[1]

  • Internal Standard: Spike the sample with an appropriate internal standard, such as 5,6-dimethyl-2-thiouracil.[3]

  • Derivatization: The sample undergoes derivatization with 3-iodobenzyl bromide.[1][2] This step is crucial for improving the volatility and ionization efficiency of this compound.

  • Cleanup: Perform a cleanup step using a divinylbenzene-N-vinylpyrrolidone copolymer solid-phase extraction (SPE) cartridge to remove matrix interferences.[1]

  • Reconstitution: Elute the derivatized analyte, evaporate the solvent, and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

1.2. Tissue Samples (e.g., Muscle, Thyroid)

This protocol is a generalized procedure based on methods for bovine muscle and thyroid tissue.[2][3]

  • Homogenization: Homogenize a known weight of the tissue sample.

  • Extraction: Extract the homogenized tissue with a suitable solvent. Methanol and ethyl acetate have been used, with ethyl acetate showing better results in some studies.[3] Matrix solid-phase dispersion (MSPD) with a C18 sorbent can also be employed as a preliminary sample preparation step.[2]

  • Internal Standard: Add an internal standard prior to extraction.

  • Cleanup: The extract can be further purified using SPE with silica cartridges or by gel permeation chromatography (GPC).[3] GPC has been shown to provide higher recoveries.[3]

  • Derivatization, Evaporation, and Reconstitution: Proceed with derivatization, evaporation, and reconstitution as described for urine samples.

LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions

The following table summarizes typical liquid chromatography parameters for the separation of derivatized this compound.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[2][4]
Mobile Phase A 0.1% Acetic acid or 0.1% Formic acid in water[2][5]
Mobile Phase B Acetonitrile or Methanol[2][4]
Gradient Elution A gradient program should be optimized to ensure good separation from matrix components. A typical gradient might start with a high percentage of aqueous phase and ramp up to a high percentage of organic phase.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C[5]
2.2. Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The following table provides example mass transitions for derivatized this compound.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound derivativeValue to be determined based on derivatizing agentValue 1Value 2
Internal Standard derivativeValue to be determinedValue 1Value 2

Note: The exact m/z values for precursor and product ions will depend on the derivatizing agent used. These should be determined by direct infusion of a derivatized standard solution.

Method Validation

The analytical method should be validated according to international guidelines (e.g., Commission Decision 2002/657/EC).[2] Key validation parameters are summarized in the table below, with typical performance data from published methods.

Validation ParameterTypical Performance
Trueness/Recovery 72% to 109%[2][3]
Precision (RSD) Intra-day: < 5%; Inter-day: < 15%[1][3]
Decision Limit (CCα) 1 to 15 µg/kg[3]
Detection Capability (CCβ) 6 to 25 µg/kg[3]
Linearity A linear range covering the expected concentrations should be established with a correlation coefficient (R²) > 0.99.
Data Presentation

All quantitative results should be reported in a clear and concise manner. An example table for reporting sample concentrations is provided below.

Sample IDMatrixThis compound Concentration (µg/kg or µg/L)Internal Standard Recovery (%)Notes
Sample 1Urine12.595
Sample 2Muscle< LOQ98LOQ = Limit of Quantification
...............
Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the detection and quantification of this compound in various biological samples. The use of a derivatization step is critical for achieving the required sensitivity. Proper method validation is essential to ensure the reliability of the results for monitoring compliance with regulations regarding the use of thyreostatic drugs in livestock.

References

Application Notes and Protocols: Synthesis and Characterization of 2-Thiouracil Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and characterization of metal complexes of 2-thiouracil. This compound, a derivative of uracil, is a pyrimidine analog with significant biological activities, including antithyroid properties.[1][2][3] The coordination of metal ions with this compound can enhance its therapeutic potential, leading to compounds with antimicrobial, antifungal, and cytotoxic (anticancer) activities.[2][4][5] These notes are intended to guide researchers in the synthesis of novel this compound metal complexes and their subsequent characterization.

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of a metal salt with this compound in a suitable solvent system. The ligand can coordinate with metal ions in various ways, including monodentate, bidentate, and bridging fashions.[3][4] The coordination can occur through the sulfur atom, nitrogen atoms, and the carbonyl oxygen atom.[4]

1.1. General Synthesis Protocol

A common method for the synthesis of this compound metal complexes involves dissolving the metal salt and the ligand in appropriate solvents and then mixing the solutions, often with heating.

Protocol 1: General Synthesis of this compound Metal Complexes

Materials:

  • This compound (or its derivative)

  • Metal salt (e.g., CuCl₂, PdCl₂, Zn(CH₃COO)₂, CoCl₂)

  • Solvents (e.g., ethanol, methanol, DMSO, DMF, water)

  • Base (e.g., NaOH, if deprotonation of the ligand is required)

  • Reaction flask, condenser, magnetic stirrer with hotplate, filtration apparatus.

Procedure:

  • Dissolve this compound (or its derivative) in a suitable solvent. Gentle heating may be required to aid dissolution.

  • In a separate flask, dissolve the metal salt in a suitable solvent (e.g., water or ethanol).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The molar ratio of metal to ligand is a critical parameter and is often varied (e.g., 1:1, 1:2, 1:4).[4]

  • If the reaction requires a basic medium for ligand deprotonation, a solution of a base like NaOH can be added dropwise.[4]

  • The reaction mixture is typically heated under reflux for a specific duration (e.g., 1-4 hours) at a controlled temperature (e.g., 70°C).[4]

  • After cooling to room temperature, the resulting precipitate (the metal complex) is collected by filtration.

  • The collected complex is washed with the solvent used for the reaction and then with a volatile solvent like diethyl ether to facilitate drying.

  • The final product is dried in a desiccator or under vacuum.

1.2. Example Protocol: Synthesis of a Cu(II)-6-Methyl-2-Thiouracil Complex [4]

Procedure:

  • Prepare a solution of 6-methyl-2-thiouracil by dissolving it in a mixture of DMSO and an aqueous NaOH solution.

  • Prepare an aqueous solution of CuCl₂.

  • Mix the solutions in a metal-to-ligand-to-base molar ratio of 1:4:2.

  • Stir the reaction mixture at room temperature for a designated period.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

Characterization of this compound Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.

2.1. Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of functional groups like C=S, C=O, and N-H upon complexation provide evidence of metal-ligand bond formation.[6][7]

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and helps in determining the geometry of the complex (e.g., octahedral, tetrahedral, square planar).[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to characterize the ligand and to observe changes in the chemical shifts of protons and carbons upon complexation, which can help in determining the binding sites.[4][8]

  • Raman Spectroscopy: Complements IR spectroscopy and is particularly useful for studying vibrations of sulfur-containing groups.[4][5]

2.2. Other Analytical Techniques

  • Elemental Analysis (C, H, N, S): Determines the empirical formula of the complex and helps to confirm its stoichiometry.[1][4]

  • Molar Conductance Measurements: Used to determine whether the complex is an electrolyte or non-electrolyte in a particular solvent.

  • Thermal Analysis (TGA/DTA/DSC): Provides information about the thermal stability of the complex, the presence of coordinated or lattice water molecules, and the decomposition pattern.[1][9][10]

  • X-ray Diffraction: Used to determine the crystal structure of the complex, providing precise information on bond lengths, bond angles, and the coordination geometry.[1]

Protocol 2: Characterization Workflow

  • Elemental Analysis: Submit a pure, dry sample for C, H, N, and S analysis.

  • IR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the complex with dry KBr powder and pressing it into a transparent disk.

    • Record the IR spectrum in the range of 4000-400 cm⁻¹.[6]

  • UV-Vis Spectroscopy:

    • Dissolve the complex in a suitable solvent (e.g., DMF or DMSO).

    • Record the absorption spectrum in the range of 200-900 nm.[11]

  • NMR Spectroscopy:

    • Dissolve the complex in a deuterated solvent (e.g., DMSO-d₆).

    • Record the ¹H and ¹³C NMR spectra.

  • Thermal Analysis:

    • Place a small, accurately weighed amount of the complex in an alumina crucible.

    • Perform TGA/DSC analysis under a nitrogen atmosphere, typically heating from room temperature to around 800-1000°C at a constant heating rate (e.g., 10°C/min).[9]

Data Presentation

Table 1: Representative IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes

Compoundν(N-H)ν(C=O)ν(C=N) + ν(C=C)ν(C=S)
This compound (Free Ligand)~3400~1680~1562~1150
[Cu(this compound)₂Br₂]ShiftedShiftedShiftedShifted to lower frequency
[Zn(this compound)₂Br₂]ShiftedShiftedShiftedShifted to lower frequency
[Cd(this compound)₂Br₂]ShiftedShiftedShiftedShifted to lower frequency
[Hg(this compound)₂Br₂]ShiftedShiftedShiftedShifted to lower frequency
Data is illustrative and based on typical shifts observed upon coordination through the sulfur atom. The C-N stretching frequency at 1562 cm⁻¹ in the free ligand may show a marginal increase in the spectra of the complexes.[6]

Table 2: Illustrative Electronic Spectral Data for this compound Metal Complexes

ComplexSolventλ_max (nm)AssignmentProbable Geometry
Co(II) ComplexDMF/DMSO~500-600d-d transitionsOctahedral/Tetrahedral
Ni(II) ComplexDMF/DMSO~400-500, ~600-700d-d transitionsOctahedral
Cu(II) ComplexDMF/DMSO~600-800d-d transitionsDistorted Octahedral/Square Planar
Electronic spectra are indicative of the coordination geometry. For instance, octahedral coordination is often suggested for Co(II), Ni(II), and Cu(II) complexes based on their electronic spectra.[1][4]

Table 3: Representative Thermal Analysis Data (TGA) for a Hypothetical Metal Complex [M(2-TU)₂(H₂O)₂]

Decomposition StepTemperature Range (°C)Mass Loss (%)Assignment
1100 - 200~5-10%Loss of lattice/coordinated water molecules
2200 - 400VariableDecomposition of the organic ligand
3> 400VariableFormation of metal oxide residue
TGA thermograms typically show weight loss in steps corresponding to the removal of water molecules followed by the decomposition of the organic ligand.[9]

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation This compound This compound Ligand_Solution Ligand_Solution This compound->Ligand_Solution Dissolve in Solvent 1 Metal_Salt Metal_Salt Metal_Solution Metal_Solution Metal_Salt->Metal_Solution Dissolve in Solvent 2 Solvent_1 Solvent_1 Solvent_2 Solvent_2 Mixing Mixing Ligand_Solution->Mixing Metal_Solution->Mixing Reflux Reflux Mixing->Reflux Heat Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Complex Final_Complex Drying->Final_Complex

Caption: Experimental workflow for the synthesis of this compound metal complexes.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analytical Physicochemical Analysis Synthesized_Complex Synthesized_Complex IR IR Synthesized_Complex->IR UV_Vis UV_Vis Synthesized_Complex->UV_Vis NMR NMR Synthesized_Complex->NMR Raman Raman Synthesized_Complex->Raman Elemental_Analysis Elemental_Analysis Synthesized_Complex->Elemental_Analysis Thermal_Analysis Thermal_Analysis Synthesized_Complex->Thermal_Analysis XRay_Diffraction XRay_Diffraction Synthesized_Complex->XRay_Diffraction Structure_Elucidation Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation NMR->Structure_Elucidation Raman->Structure_Elucidation Elemental_Analysis->Structure_Elucidation Thermal_Analysis->Structure_Elucidation XRay_Diffraction->Structure_Elucidation Coordination_Modes cluster_modes Coordination Modes Thiouracil { N1-H |  C=S |  N3-H |  C=O} Metal_Ion_1 M Thiouracil:C2->Metal_Ion_1 S-coordination Metal_Ion_2 M Thiouracil:C2->Metal_Ion_2 S Thiouracil:N1->Metal_Ion_2 N1 Thiouracil:N3->Metal_Ion_2 N3 Metal_Ion_3 M Thiouracil:C2->Metal_Ion_3 S Thiouracil:C4->Metal_Ion_3 O Metal_Ion_4 M' Thiouracil:C2->Metal_Ion_4 S Monodentate_S Monodentate (S-donor) Bidentate_SN Bidentate Chelate (S, N-donor) Bidentate_SO Bidentate Chelate (S, O-donor) Bridging Bridging Ligand Metal_Ion_1->Monodentate_S Metal_Ion_2->Bidentate_SN Metal_Ion_2->Bridging Metal_Ion_3->Bidentate_SO Metal_Ion_4->Bridging

References

Application Notes and Protocols: 2-Thiouracil Functionalized Gold Nanoparticles for Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gold nanoparticles (AuNPs) are extensively utilized in biomedical applications due to their unique optical and electronic properties, biocompatibility, and ease of surface functionalization.[1] One of their most promising applications is in photothermal therapy (PTT), a minimally invasive cancer treatment that uses the ability of AuNPs to absorb light, typically in the near-infrared (NIR) region, and convert it into localized heat to induce hyperthermia and destroy cancer cells.[2] Cancer cells are known to be more sensitive to heat than healthy cells, making PTT a selective therapeutic strategy.[3]

This document provides a detailed protocol for the synthesis and functionalization of gold nanoparticles with 2-Thiouracil (2-TU), a compound with known anticancer activity.[3][4] The functionalization occurs via a stable covalent thiol-gold interaction.[4] The resulting 2-TU-AuNPs combine the chemotherapeutic potential of this compound with the photothermal properties of gold nanoparticles, creating a synergistic system for cancer therapy.[5] Upon irradiation at their localized surface plasmon resonance (LSPR) wavelength, these nanoparticles generate heat, enhancing the antiproliferative effects of the drug.[4][5]

These protocols are intended for researchers, scientists, and drug development professionals working in oncology, nanotechnology, and materials science.

Experimental Protocols

Materials and Reagents
  • Chloroauric acid trihydrate (HAuCl₄·3H₂O) >99.9%

  • This compound (C₄H₄N₂OS) 97%

  • Sodium citrate dihydrate (C₆H₅Na₃O₇·2H₂O) >95%

  • Ultrapure water (>17 MΩ)

  • Aqua regia solution (HCl/HNO₃ = 3:1) for glassware cleaning

  • Phosphate-Buffered Saline (PBS)

  • 3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide (MTT)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MDA-MB-231 breast cancer cell line

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

This protocol is based on the widely used Turkevich method, which involves the reduction of chloroauric acid by sodium citrate.[3][6]

  • Glassware Preparation : Thoroughly clean all glassware and magnetic stir bars with freshly prepared aqua regia and rinse extensively with ultrapure water before use.

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a condenser, bring 143 mL of 0.28 mM chloroauric acid (HAuCl₄) aqueous solution to a vigorous boil while stirring (350 rpm).[3]

  • Reduction : Rapidly add 7 mL of 38.8 mM sodium citrate dihydrate to the boiling solution.[3]

  • Reaction Progression : Observe the color change of the solution from yellow to colorless, then to purple, and finally to a stable ruby red, which indicates the formation of AuNPs.[3]

  • Completion : Continue boiling and stirring for 15 minutes after the addition of sodium citrate.[3]

  • Cooling : Remove the heat source and allow the suspension to cool to room temperature with continuous stirring for an additional hour.[3]

  • Storage : Store the resulting colloidal AuNP solution at 4 °C for future use.

Protocol 2: Functionalization of AuNPs with this compound (2-TU)

This procedure details the surface modification of the synthesized AuNPs with this compound, which binds to the gold surface through a thiol-gold bond.[4]

  • Preparation : In a clean glass vial, add a specific volume of the prepared citrate-stabilized AuNP solution.

  • Addition of 2-TU : To the AuNP solution, add an aqueous solution of this compound. Stir the mixture at room temperature. The precise concentrations and ratios should be optimized for desired loading efficiency.

  • Incubation : Allow the reaction to proceed for several hours (e.g., overnight) with continuous stirring to ensure complete functionalization.

  • Purification : Purify the 2-TU-AuNPs to remove excess, unbound this compound and byproducts. This can be achieved through methods like centrifugation followed by resuspension in ultrapure water or tangential flow filtration.[3] Repeat the purification steps multiple times to ensure a clean final product.

  • Final Product : Resuspend the purified 2-TU-AuNPs in ultrapure water or a suitable buffer (e.g., PBS) for characterization and cell studies.

Protocol 3: Characterization of Nanoparticles

Proper characterization is essential to confirm the synthesis and functionalization of the nanoparticles.

  • UV-Vis Absorption Spectrophotometry :

    • Record the UV-Vis spectra of the unfunctionalized AuNPs and the 2-TU-AuNPs.

    • Confirm the LSPR peak for AuNPs around 520 nm.[4][5]

    • After functionalization, a slight red-shift in the LSPR peak (e.g., to 522-525 nm) and the appearance of a 2-TU fingerprint band around 270 nm confirms successful conjugation.[3][7]

  • Transmission Electron Microscopy (TEM) :

    • Deposit a drop of the nanoparticle solution onto a TEM grid and allow it to dry.

    • Image the nanoparticles to determine their size, shape, and dispersion state. Unfunctionalized AuNPs are expected to be spherical with a mean diameter of approximately 20 nm.[4][5]

    • The 2-TU-AuNPs may show a slight increase in diameter and a "halo" around the core, representing the organic 2-TU layer.[3]

  • Zeta Potential Measurement :

    • Dilute the nanoparticle solutions in ultrapure water.

    • Measure the zeta potential to assess surface charge and colloidal stability.

    • Citrate-stabilized AuNPs typically have a strong negative charge (e.g., -38 ± 5 mV).[4][5] Functionalization with 2-TU is expected to make the surface charge less negative (e.g., -14 ± 1 mV) as citrate ions are displaced.[4][5]

Protocol 4: In Vitro Photothermal Therapy and Cytotoxicity Assay

This protocol uses the MTT assay to evaluate the antiproliferative activity of the nanoparticles with and without light irradiation on a cancer cell line.[5]

  • Cell Culture : Culture MDA-MB-231 breast cancer cells in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37 °C in a 5% CO₂ humidified incubator.

  • Cell Seeding : Seed the cells in 96-well plates at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment : Replace the medium with fresh medium containing various concentrations of unfunctionalized AuNPs, free 2-TU, and 2-TU-AuNPs. Include untreated cells as a control.

  • Incubation : Incubate the cells with the treatments for a predetermined period (e.g., 24-48 hours).

  • Irradiation : For the photothermal therapy groups, irradiate the designated wells with a light source corresponding to the LSPR peak of the nanoparticles (e.g., a 520 nm LED or laser).[3][5] The power density and duration should be optimized (e.g., for 5-10 minutes). Ensure non-irradiated control plates are kept under the same conditions but shielded from the light source.

  • MTT Assay :

    • After incubation/irradiation, add MTT solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the untreated control. Determine the half-maximal inhibitory concentration (IC₅₀) for each treatment condition.

Diagrams and Visualizations

G Overall Experimental Workflow cluster_synthesis Synthesis & Functionalization cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis S1 Synthesis of Citrate-Stabilized AuNPs S2 Functionalization with this compound S1->S2 S3 Purification (Centrifugation / Filtration) S2->S3 C1 UV-Vis Spectroscopy (LSPR Peak) S3->C1 C2 TEM (Size, Morphology) S3->C2 C3 Zeta Potential (Surface Charge) S3->C3 I1 Cell Culture (MDA-MB-231) I2 Incubation with 2-TU-AuNPs I1->I2 I3 Irradiation (520 nm Light Source) I2->I3 I4 MTT Assay for Cell Viability I3->I4 A1 Determine IC50 Values I4->A1 A2 Compare PTT vs. Chemo Efficacy A1->A2

Caption: Workflow from nanoparticle synthesis to in vitro PTT evaluation.

G Mechanism of Photothermal Therapy (PTT) cluster_cell Cancer Cell NP 2-TU-AuNP Heat Localized Heat Generation (Hyperthermia) NP->Heat Light Absorption (LSPR) Damage Protein Denaturation DNA Damage Membrane Disruption Heat->Damage Induces Death Apoptosis / Necrosis Damage->Death Leads to Light External Light Source (e.g., 520 nm) Light->NP

Caption: Mechanism of 2-TU-AuNP mediated photothermal therapy.

Data Presentation

The following tables summarize the expected quantitative data from the characterization and in vitro experiments based on published findings.

Table 1: Physicochemical Properties of Nanoparticles

ParameterUnfunctionalized AuNPs2-TU-AuNPsReference
Mean Core Diameter (TEM) 20 ± 2 nm24 ± 4 nm[4][5]
LSPR Peak (UV-Vis) 520 nm522 nm[3][4]
Zeta Potential -38 ± 5 mV-14 ± 1 mV[4][5]
Appearance Ruby Red ColloidRed Colloid[3]

Table 2: In Vitro Antiproliferative Activity (IC₅₀ Values) in MDA-MB-231 Cells

Treatment GroupConditionIC₅₀ Value (nM)Reference
AuNPs Non-Irradiated10.4 ± 0.9 nM[3]
AuNPs Irradiated (520 nm)5.9 ± 0.1 nM[3]
2-TU-AuNPs Non-Irradiated4.4 ± 0.3 nM[3]
2-TU-AuNPs Irradiated (520 nm) 2.2 ± 0.4 nM [3]

Expected Results and Discussion

The successful synthesis of citrate-stabilized AuNPs should yield a stable, ruby-red colloidal solution with nanoparticles approximately 20 nm in diameter.[4][5] Functionalization with this compound is confirmed by a slight increase in particle size observed via TEM and a decrease in the magnitude of the negative zeta potential, indicating the displacement of surface citrate ions by 2-TU.[4][5] UV-Vis spectroscopy corroborates this by showing a minor red-shift in the LSPR peak.[3]

In vitro studies are expected to demonstrate the dual therapeutic action. The 2-TU-AuNPs should exhibit greater cytotoxicity (a lower IC₅₀ value) compared to unfunctionalized AuNPs, highlighting the contribution of the chemotherapeutic agent.[3] Crucially, upon irradiation with 520 nm light, the IC₅₀ value for the 2-TU-AuNP group is expected to decrease significantly (by approximately a factor of 2), demonstrating a synergistic effect between chemotherapy and photothermal therapy.[3][5] This enhancement occurs because the localized hyperthermia generated by the AuNPs increases cellular stress and damage, augmenting the antiproliferative effects of this compound.[8] The combination allows for a reduction in the required drug concentration, which could potentially minimize side effects in clinical applications.[3][4]

References

Application Notes and Protocols: 2-Thiouracil Derivatives in Anti-HBV Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the potential of 2-thiouracil derivatives as antiviral agents against the Hepatitis B Virus (HBV). The protocols detailed below are foundational for determining the efficacy, cytotoxicity, and mechanism of action of these compounds.

Introduction

Chronic Hepatitis B infection remains a significant global health challenge, necessitating the development of novel antiviral therapeutics. This compound, a pyrimidine analog, and its derivatives have emerged as a promising class of compounds in the search for new anti-HBV agents. Their structural similarity to natural nucleosides allows them to potentially interfere with viral replication processes, primarily by targeting the HBV polymerase, a key enzyme in the viral life cycle. These notes offer detailed protocols for the in vitro evaluation of this compound derivatives and a summary of their potential antiviral activity.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of novel compounds are critical parameters in drug development. The following table summarizes representative data for a series of hypothetical this compound derivatives, illustrating their anti-HBV activity and selectivity. This data is compiled for illustrative purposes to demonstrate how results are typically presented.

Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of this compound Derivatives

Compound IDModificationEC₅₀ (µM)aCC₅₀ (µM)bSIc
2TU-001 Unsubstituted15.2>200>13.2
2TU-002 5-Fluorouracil derivative8.5>200>23.5
2TU-003 5-Chlorouracil derivative5.115029.4
2TU-004 5-Bromouracil derivative2.812544.6
2TU-005 N1-Ribosyl derivative1.2>200>166.7
2TU-006 S2-Glycosidic derivative18.7>200>10.7
Lamivudine Positive Control0.5>500>1000

aEC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits HBV replication by 50%. bCC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%. cSI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Experimental Protocols

Detailed and standardized protocols are essential for the reliable evaluation of antiviral compounds. The following sections provide step-by-step methodologies for key in vitro assays.

Cell Lines and Culture Conditions
  • HepG2.2.15 Cell Line: This is a human hepatoblastoma cell line stably transfected with the HBV genome, which constitutively produces HBV virions and antigens. It is the primary cell line for assessing anti-HBV activity.

  • HepG2 Cell Line (Parental): This cell line is used for cytotoxicity assays to determine the effect of the compounds on the host cells in the absence of viral replication.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 (for HepG2.2.15 maintenance).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the this compound derivative that is toxic to the host cells.

Materials:

  • HepG2 cells

  • 96-well cell culture plates

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a cell-free control (medium only).

  • Incubate the plate for the duration of the antiviral assay (typically 6-8 days).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value using non-linear regression analysis.

Antiviral Activity Assays

This assay measures the reduction in the secretion of viral antigens from HepG2.2.15 cells after treatment with the compounds.

Materials:

  • HepG2.2.15 cells

  • 96-well cell culture plates

  • Complete culture medium

  • This compound derivatives

  • Commercially available HBsAg and HBeAg ELISA kits

  • Microplate reader

Protocol:

  • Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Add the compound dilutions to the cells. Include a positive control (e.g., Lamivudine) and a no-drug control.

  • Incubate the plates for 6-8 days, replacing the medium with fresh compound-containing medium every 2-3 days.

  • On the day of harvest, collect the cell culture supernatants.

  • Perform the HBsAg and HBeAg ELISA on the collected supernatants according to the manufacturer's instructions.

  • Measure the absorbance and calculate the percentage of antigen reduction compared to the no-drug control.

  • Determine the EC₅₀ value for each antigen.

This assay quantifies the amount of viral DNA released into the cell culture supernatant, providing a direct measure of viral replication.

Materials:

  • Culture supernatants from the antiviral assay

  • DNA extraction kit (for viral DNA)

  • Real-time PCR instrument

  • Primers and probe specific for the HBV genome

  • qPCR master mix

  • HBV DNA standard for quantification

Protocol:

  • Collect the culture supernatants from the treated and control wells of the antiviral assay.

  • Extract viral DNA from a defined volume of the supernatant using a commercial viral DNA extraction kit.

  • Set up the real-time PCR reaction using a master mix, HBV-specific primers and probe, and the extracted DNA.

  • Run the PCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Generate a standard curve using serial dilutions of a known concentration of HBV DNA.

  • Quantify the HBV DNA copies in the samples by comparing their Ct values to the standard curve.

  • Calculate the percentage of HBV DNA reduction compared to the no-drug control and determine the EC₅₀ value.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Antiviral Screening

The following diagram illustrates the general workflow for screening this compound derivatives for anti-HBV activity.

Antiviral_Screening_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis cluster_results Results cell_seeding Seed HepG2.2.15 & HepG2 cells in 96-well plates compound_prep Prepare serial dilutions of This compound derivatives treatment Treat cells with compounds compound_prep->treatment incubation Incubate for 6-8 days treatment->incubation cytotoxicity Cytotoxicity Assay (MTT) on HepG2 cells incubation->cytotoxicity antiviral Collect Supernatant from HepG2.2.15 cells incubation->antiviral cc50 Determine CC50 cytotoxicity->cc50 elisa HBsAg & HBeAg ELISA antiviral->elisa qpcr HBV DNA qPCR antiviral->qpcr ec50 Determine EC50 elisa->ec50 qpcr->ec50 si Calculate Selectivity Index (SI) cc50->si ec50->si

Caption: Workflow for screening this compound derivatives.

Proposed Mechanism of Action: Inhibition of HBV Polymerase

This compound derivatives, as pyrimidine analogs, are hypothesized to act as competitive inhibitors of the HBV polymerase (reverse transcriptase). After intracellular phosphorylation to their triphosphate form, they can be incorporated into the growing viral DNA chain, leading to chain termination and cessation of viral replication.

HBV_Polymerase_Inhibition cluster_cell Hepatocyte cluster_entry Cellular Uptake & Activation cluster_replication HBV Replication cluster_inhibition Inhibition Thiouracil_deriv This compound Derivative Thiouracil_TP This compound Derivative-TP Thiouracil_deriv->Thiouracil_TP Intracellular Phosphorylation HBV_Polymerase HBV Polymerase (Reverse Transcriptase) Thiouracil_TP->HBV_Polymerase Competitive Inhibition pgRNA pgRNA Template pgRNA->HBV_Polymerase Viral_DNA Viral DNA Synthesis HBV_Polymerase->Viral_DNA Inhibition Chain Termination HBV_Polymerase->Inhibition HBV_Life_Cycle Entry 1. Virus Entry (NTCP Receptor) Uncoating 2. Uncoating Entry->Uncoating Nuclear_Import 3. Nuclear Import of rcDNA Uncoating->Nuclear_Import cccDNA_Formation 4. cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription 5. Transcription (pgRNA & mRNAs) cccDNA_Formation->Transcription Translation 6. Translation (Viral Proteins) Transcription->Translation Encapsidation 7. Encapsidation (pgRNA & Polymerase) Transcription->Encapsidation Translation->Encapsidation RT 8. Reverse Transcription (Viral DNA Synthesis) Encapsidation->RT Assembly 9. Nucleocapsid Assembly RT->Assembly Assembly->Nuclear_Import cccDNA Amplification Secretion 10. Virion Secretion Assembly->Secretion

Application Notes and Protocols for the Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS) using 2-Thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, particularly within the nervous system. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), of which the neuronal isoform (nNOS or NOS-1) plays a pivotal role in neurotransmission, synaptic plasticity, and neurotoxicity. Dysregulation of nNOS activity has been implicated in various neurological disorders, including stroke, neurodegenerative diseases, and neuropathic pain, making it a compelling target for therapeutic intervention.

2-Thiouracil, a compound historically utilized as an antithyroid drug, has been identified as a potent and selective inhibitor of nNOS.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound as a selective nNOS inhibitor in both in vitro and in vivo research settings.

Mechanism of Action

This compound acts as a competitive inhibitor of nNOS with respect to both the substrate L-arginine and the essential cofactor tetrahydrobiopterin (BH4).[1][3] Its inhibitory action is selective for the neuronal isoform, with reported inactivity towards endothelial NOS (eNOS) and inducible NOS (iNOS).[1] The mechanism of inhibition involves interference with substrate and cofactor binding, which in turn antagonizes the BH4-dependent activation and dimerization of the nNOS enzyme, a critical step for its catalytic activity.[1][3] Furthermore, this compound has been shown to inhibit the production of hydrogen peroxide (H2O2) by nNOS in the absence of L-arginine and BH4.[1][3]

A related compound, 6-propyl-2-thiouracil (PTU), has been characterized as a mechanism-based inactivator of nNOS, producing a time- and concentration-dependent irreversible inhibition.[4] this compound exhibits a qualitatively similar inhibitory profile.[4]

Quantitative Data

The following table summarizes the key quantitative parameters for the inhibition of nNOS by this compound and its analogs.

CompoundTarget EnzymeInhibition Constant (Ki)Inhibition TypeReference
This compound nNOS20 µMCompetitive[1]
6-propyl-2-thiouracilnNOS14-60 µMCompetitive/Mechanism-based[4][5]
6-methyl-2-thiouracilnNOS14-60 µMCompetitive[5]
S-methylthiouracilnNOS14-60 µMCompetitive[5]

Signaling Pathway

The inhibition of nNOS by this compound directly impacts the nitric oxide signaling pathway. By blocking the synthesis of NO from L-arginine, this compound prevents the activation of soluble guanylate cyclase (sGC), leading to a decrease in the production of cyclic guanosine monophosphate (cGMP). cGMP is a key second messenger that mediates many of the downstream effects of NO, including the activation of protein kinase G (PKG), modulation of ion channels, and regulation of phosphodiesterases.

nNOS_Inhibition_Pathway cluster_Pre Upstream cluster_Enzyme Enzyme Activity cluster_Post Downstream Signaling L-Arginine L-Arginine nNOS nNOS (Dimer) L-Arginine->nNOS Substrate BH4 BH4 nNOS_Monomer nNOS (Monomer) BH4->nNOS_Monomer Cofactor NO Nitric Oxide (NO) nNOS->NO Catalysis nNOS_Monomer->nNOS Dimerization sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP Conversion sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (e.g., Neuronal Signaling) PKG->Physiological_Effects This compound This compound This compound->nNOS Competitive Inhibition This compound->nNOS_Monomer Antagonizes Dimerization

Figure 1: Mechanism of nNOS inhibition by this compound and its impact on the NO/cGMP signaling pathway.

Experimental Protocols

Protocol 1: In Vitro nNOS Activity Assay (Citrulline Conversion Assay)

This protocol measures nNOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified recombinant nNOS enzyme

  • This compound stock solution (in DMSO or appropriate buffer)

  • L-[³H]arginine

  • NADPH

  • Calmodulin

  • BH4 (Tetrahydrobiopterin)

  • HEPES buffer (pH 7.4)

  • EGTA

  • CaCl₂

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, NADPH, Calmodulin, BH4, EGTA, and CaCl₂.

  • Add Inhibitor: Add varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM) to the reaction tubes. Include a vehicle control (DMSO).

  • Enzyme Addition: Add purified nNOS enzyme to each tube.

  • Initiate Reaction: Start the reaction by adding L-[³H]arginine.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop buffer containing EGTA.

  • Separate Citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. L-[³H]arginine will bind to the resin, while L-[³H]citrulline will flow through.

  • Quantify Citrulline: Collect the eluate and quantify the amount of L-[³H]citrulline using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Citrulline_Assay_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Analysis Analysis A Prepare Reaction Mixture (Buffer, Cofactors) B Add this compound (Varying Concentrations) A->B C Add nNOS Enzyme B->C D Initiate with L-[³H]arginine C->D E Incubate at 37°C D->E F Stop Reaction E->F G Separate L-[³H]citrulline (Dowex Column) F->G H Quantify Radioactivity (Scintillation Counting) G->H I Calculate IC₅₀ H->I

Figure 2: Experimental workflow for the in vitro nNOS citrulline conversion assay.
Protocol 2: Measurement of NO Production in Cultured Neurons (Griess Assay)

This protocol measures the accumulation of nitrite, a stable breakdown product of NO, in the culture medium of neurons treated with this compound.

Materials:

  • Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)

  • This compound stock solution

  • Cell culture medium

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solutions

Procedure:

  • Cell Culture: Plate neurons at an appropriate density and allow them to adhere and differentiate.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include a positive control (e.g., a known nNOS activator like NMDA) and a vehicle control.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • In a 96-well plate, add the collected supernatant.

    • Add Component A of the Griess Reagent to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Component B to each well and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Generate a standard curve using the sodium nitrite standards. Calculate the nitrite concentration in the samples based on the standard curve.

  • Data Analysis: Determine the effect of this compound on NO production.

Protocol 3: In Vivo Administration of this compound in Rodent Models

This protocol provides a general guideline for the oral administration of this compound to rodents.

Materials:

  • This compound

  • Powdered rodent chow

  • Vehicle (e.g., sterile water, saline)

  • Animal model of a neurological disorder

Procedure:

  • Diet Preparation (for chronic administration):

    • Thoroughly mix a defined concentration of this compound with powdered rodent chow. A concentration of 0.1% has been used for the related compound, propylthiouracil.[3]

    • Store the prepared diet at 4°C.

    • Provide the medicated diet to the animals ad libitum.

  • Oral Gavage (for acute administration):

    • Prepare a suspension of this compound in a suitable vehicle.

    • Administer the suspension to the animals via oral gavage at the desired dose.

  • Experimental Endpoint: Following the treatment period, assess the desired behavioral or physiological endpoints. Brain tissue can be collected for ex vivo analysis of nNOS activity or downstream signaling molecules.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

This compound is a valuable pharmacological tool for the selective inhibition of nNOS in experimental settings. Its well-characterized mechanism of action and selectivity make it suitable for investigating the role of nNOS in various physiological and pathological processes. The protocols provided in this document offer a starting point for researchers to effectively utilize this compound in their studies. It is recommended that investigators optimize the specific experimental conditions, such as inhibitor concentration and incubation times, for their particular model system.

References

Application Notes and Protocols for Metabolic Labeling of RNA with 2-Thiouracil Analogs to Study RNA Decay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Metabolic labeling of RNA with nucleoside analogs is a powerful technique to study the dynamics of RNA transcription and decay. By introducing a modified nucleoside to cells in culture, newly synthesized RNA is "tagged," allowing for its specific isolation and quantification over time. This approach provides a direct measure of RNA turnover rates, offering critical insights into gene regulation, the mechanism of action of therapeutic compounds, and the fundamental processes of RNA metabolism.

While 4-thiouridine (4sU) and 4-thiouracil (4tU) are the most commonly used analogs for these studies, 2-thiouracil and its nucleoside counterpart, 2-thiouridine (s2U), present unique properties that can be advantageous for specific applications.

Key Features of this compound Analogs:

  • Incorporation into RNA: this compound analogs are incorporated into newly transcribed RNA by the cellular machinery, substituting for uracil. The initial and key step in the metabolic activation of 2-thiouridine is its phosphorylation by uridine-cytidine kinases (UCKs)[1]. The resulting 2-thiouridine monophosphate is further phosphorylated to 2-thiouridine triphosphate (s2UTP), which is a substrate for RNA polymerases[2].

  • Enhanced RNA Duplex Stability: RNA duplexes containing 2-thiouridine exhibit significantly increased thermal stability compared to unmodified RNA and even RNA containing 4-thiouridine[3]. This property can be leveraged in downstream applications that rely on hybridization.

  • Altered Base Pairing Under Oxidative Stress: Under conditions of oxidative stress, 2-thiouridine can be converted to 4-pyrimidinone riboside. This modification alters its base-pairing preference from adenine to guanine, a factor that could be explored in studies of RNA function under cellular stress[4].

  • Reduced Immunogenicity: RNA containing 2-thiouridine has been shown to be less immunogenic compared to unmodified RNA, which can be beneficial in therapeutic RNA applications[2].

Applications in Research and Drug Development:

  • Determination of mRNA Half-Lives: By performing pulse-chase experiments with this compound analogs, researchers can accurately determine the half-lives of specific mRNAs. This information is crucial for understanding how gene expression is regulated at the post-transcriptional level.

  • Mechanism of Action Studies: Drug candidates that modulate gene expression can be investigated to determine if their effects are due to changes in transcription or RNA stability.

  • Identification of Drug Targets: High-throughput screening assays can be designed to identify compounds that specifically alter the decay rates of disease-associated mRNAs.

  • Basic Research: The use of this compound analogs can provide new insights into the fundamental mechanisms of RNA degradation and the factors that control RNA stability.

Biochemical Pathway and Experimental Workflow

The metabolic labeling process begins with the uptake of the this compound analog by the cell, followed by its enzymatic conversion to the triphosphate form, and subsequent incorporation into nascent RNA transcripts.

cluster_0 Cellular Uptake and Metabolism cluster_1 RNA Synthesis and Decay This compound This compound s2UMP 2-Thiouridine Monophosphate This compound->s2UMP UPRT (Uracil Phosphoribosyltransferase) 2-Thiouridine 2-Thiouridine 2-Thiouridine->s2UMP UCK (Uridine-Cytidine Kinase) s2UDP 2-Thiouridine Diphosphate s2UMP->s2UDP UMPK (UMP Kinase) s2UDP->s2UTP NDK (Nucleoside Diphosphate Kinase) RNA_Polymerase RNA Polymerase s2UTP->RNA_Polymerase Nascent_RNA Newly Synthesized RNA (2sU-labeled) RNA_Polymerase->Nascent_RNA Incorporation Degradation RNA Decay Nascent_RNA->Degradation

Caption: Incorporation of this compound into RNA.

The general experimental workflow for a pulse-chase experiment to measure RNA decay is outlined below.

Start Start Pulse Pulse: Incubate cells with 2-Thiouridine Start->Pulse Chase Chase: Replace with medium containing Uridine Pulse->Chase Harvest Harvest cells at different time points Chase->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Biotinylation Biotinylate 2sU-labeled RNA RNA_Extraction->Biotinylation Purification Affinity Purification of biotinylated RNA Biotinylation->Purification Analysis Quantify RNA levels (qRT-PCR or RNA-Seq) Purification->Analysis End End Analysis->End

Caption: Pulse-chase workflow for RNA decay analysis.

Experimental Protocols

The following protocols are adapted from established methods for 4-thiouridine labeling and should be optimized for your specific cell type and experimental goals when using this compound analogs.

Protocol 1: Metabolic Labeling of RNA with 2-Thiouridine (Pulse-Chase)

Materials:

  • Mammalian cells in culture

  • Cell culture medium

  • 2-Thiouridine (s2U) stock solution (100 mM in DMSO, sterile-filtered)

  • Uridine stock solution (1 M in sterile water or PBS)

  • Phosphate-buffered saline (PBS), RNase-free

  • TRIzol reagent or other RNA lysis buffer

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Pulse:

    • Prepare complete culture medium containing the desired final concentration of 2-thiouridine. A starting concentration of 100-200 µM can be tested, but should be optimized to minimize cytotoxicity.

    • Aspirate the existing medium from the cells and replace it with the 2-thiouridine-containing medium.

    • Incubate the cells for a "pulse" period (e.g., 2-4 hours) to allow for incorporation of s2U into newly transcribed RNA.

  • Chase:

    • After the pulse, aspirate the 2-thiouridine-containing medium.

    • Wash the cells once with pre-warmed, sterile PBS to remove residual s2U.

    • Add fresh, pre-warmed medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to initiate the "chase" and prevent further incorporation of s2U.

  • Time-Course Collection:

    • Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12 hours). The 0-hour time point represents the end of the pulse period.

    • At each time point, wash the cells with ice-cold PBS and lyse them directly in the culture dish using TRIzol reagent.

  • RNA Isolation: Proceed with total RNA isolation using the TRIzol-chloroform extraction method followed by isopropanol precipitation. Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water. Quantify the RNA concentration and assess its integrity.

Protocol 2: Biotinylation and Purification of 2sU-Labeled RNA

Materials:

  • Total RNA containing 2sU-labeled transcripts (from Protocol 1)

  • Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide), 1 mg/mL in DMF

  • 10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)

  • Chloroform

  • Isopropanol

  • 5 M NaCl, RNase-free

  • Streptavidin-coated magnetic beads

  • Washing Buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 M NaCl, 10 mM EDTA, 0.1% Tween 20)

  • Elution Buffer (e.g., 100 mM DTT in RNase-free water, freshly prepared)

Procedure:

  • Biotinylation Reaction:

    • In an RNase-free tube, mix up to 100 µg of total RNA with 1/10th volume of 10x Biotinylation Buffer.

    • Add Biotin-HPDP to a final concentration of 0.2 mg/mL.

    • Incubate the reaction for 1.5-2 hours at room temperature with gentle rotation, protected from light.

  • Purification of Biotinylated RNA:

    • Remove excess, unbound biotin by performing two chloroform extractions.

    • Precipitate the RNA by adding 1/10th volume of 5 M NaCl and an equal volume of isopropanol. Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed to pellet the RNA, wash with 75% ethanol, and resuspend in RNase-free water.

  • Affinity Purification of 2sU-Labeled RNA:

    • Resuspend the biotinylated RNA pellet and incubate it with pre-washed streptavidin-coated magnetic beads for 30-60 minutes at room temperature with rotation.

    • Wash the beads several times with Washing Buffer to remove unlabeled RNA.

  • Elution of 2sU-Labeled RNA:

    • Elute the purified 2sU-labeled RNA from the beads by incubating with freshly prepared Elution Buffer (100 mM DTT) to cleave the disulfide bond of the biotin linker.

    • Collect the eluate and purify the RNA using a standard ethanol precipitation method.

Protocol 3: Data Analysis to Determine RNA Half-Life
  • Quantification: Quantify the amount of specific RNA transcripts in the purified, labeled fraction from each time point using qRT-PCR or by preparing libraries for RNA sequencing.

  • Data Plotting: Plot the amount of the specific RNA at each time point of the chase.

  • Half-Life Calculation: Fit the data to a first-order exponential decay curve ([RNA]_t = [RNA]_0 * e^{-kt}) to determine the decay rate constant (k). The half-life (t1/2) can then be calculated using the formula: t1/2 = ln(2)/k.

Data Presentation

Due to the limited availability of specific RNA decay data using this compound analogs in the literature, the following tables present representative mRNA half-life data obtained using the more common 4-thiouracil/4-thiouridine labeling methods in mammalian cells. These values can serve as a reference for the expected range of mRNA half-lives.

Table 1: Half-lives of selected mRNAs in NIH3T3 cells determined by 4sU labeling.

GeneHalf-life (hours)Stability ClassificationReference
c-Myc~0.5Highly Unstable[1]
Fos~0.7Highly Unstable[1]
Gapdh> 24Highly Stable[1]
Actb> 24Highly Stable[1]

Table 2: Median mRNA half-lives in different mammalian cell lines determined by metabolic labeling.

Cell LineMedian mRNA Half-life (hours)MethodReference
NIH3T37.64sU labeling[1]
NIH3T34.64sU labeling[1]
Dendritic cells0.17 - 1.174sU labeling[1]
Human K562 cells~0.83TT-seq (4sU)

Note: The variability in median half-life between studies in the same cell line highlights the sensitivity of these measurements to experimental conditions and data analysis methods.

Conclusion

Metabolic labeling of RNA with this compound analogs offers a valuable approach to study RNA decay dynamics. The unique properties of 2-thiouridine, such as its ability to enhance RNA duplex stability, may provide advantages in certain experimental contexts. The protocols provided here, adapted from well-established methods for 4-thiouridine labeling, offer a starting point for researchers interested in employing this compound analogs in their studies of RNA metabolism. Further optimization and characterization of this method will undoubtedly contribute to a deeper understanding of the complex mechanisms governing RNA stability in health and disease.

References

Application Notes and Protocols for Regioselective Alkylation of 2-Thiouracils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the regioselective alkylation of 2-thiouracils, a critical process in the synthesis of various therapeutic agents. The ability to selectively functionalize the sulfur (S), N1, or N3 positions of the 2-thiouracil scaffold is essential for modulating biological activity and developing novel drug candidates.

Factors Influencing Regioselectivity

The regioselectivity of this compound alkylation is influenced by a combination of factors, including the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature. Understanding these factors is key to directing the alkylation to the desired position.

A diagram illustrating the key factors influencing the regioselectivity is presented below.

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Alkylation Outcomes Base Base (e.g., K2CO3, NaH, DBU) S_Alkylation S-Alkylation Base->S_Alkylation N1_Alkylation N1-Alkylation Base->N1_Alkylation N3_Alkylation N3-Alkylation Base->N3_Alkylation Solvent Solvent (e.g., DMF, Acetone, Ionic Liquid) Solvent->S_Alkylation Solvent->N1_Alkylation Solvent->N3_Alkylation Alkylating_Agent Alkylating Agent (e.g., Hard vs. Soft Electrophiles) Alkylating_Agent->S_Alkylation Alkylating_Agent->N1_Alkylation Temperature Temperature Temperature->N3_Alkylation

Caption: Factors influencing the regioselective alkylation of 2-thiouracils.

Data Presentation: Comparison of Alkylation Methods

The following tables summarize quantitative data for different regioselective alkylation protocols.

Table 1: Selective S-Alkylation of 2-Thiouracils

Alkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Regioselectivity (S:N1:N3)
Benzyl bromideK₂CO₃DMFRT295>99:trace:trace
Ethyl iodideNaHTHF0 to RT492>99:trace:trace
Various lipophilic alkyl halidesNone[C₂mim][OAc]801-291-94Regiospecific to S

Table 2: Selective N1-Alkylation of 2-Thiouracils

Alkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Regioselectivity (N1:S:N3)
2-(2-(Trifluoromethyl)phenyl)acetaldehydeK₂CO₃DMF801275Major N1 isomer
Propylene CarbonateCaCl₂Propylene Carbonate1502485Predominantly N1

Table 3: Selective N3-Alkylation of 2-Thiouracils (via N1-Protection)

N1-Protecting GroupAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
SEM (2-(trimethylsilyl)ethoxymethyl)Benzyl bromideNaHDMF0 to RT390
Boc (tert-butyloxycarbonyl)Methyl iodideK₂CO₃DMFRT1288

Experimental Protocols

Protocol 1: Selective S-Alkylation of this compound

This protocol describes the S-alkylation of this compound using a standard base and solvent system, which generally favors alkylation at the more nucleophilic sulfur atom.

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

A workflow for the selective S-alkylation is depicted below.

G Start Start Step1 Dissolve this compound and base in solvent Start->Step1 Step2 Add alkylating agent Step1->Step2 Step3 Reaction at specified temperature Step2->Step3 Step4 Work-up and extraction Step3->Step4 Step5 Purification Step4->Step5 End S-alkylated this compound Step5->End

Caption: Workflow for selective S-alkylation of this compound.

Protocol 2: Selective N1-Alkylation of this compound

Achieving selective N1-alkylation can be challenging due to the competing S- and N3-alkylation. The choice of specific, often bulkier, alkylating agents and reaction conditions is crucial.

Materials:

  • This compound

  • Specific alkylating agent (e.g., 2-(2-(trifluoromethyl)phenyl)acetaldehyde for reductive amination approach)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄) if proceeding via reductive amination

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure (Example for Darapladib Synthesis Core):

  • To a suspension of this compound (1.0 eq) and K₂CO₃ (2.0 eq) in DMF, add the aldehyde (1.2 eq).

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.

Protocol 3: Selective N3-Alkylation of this compound via N1-Protection

To achieve high selectivity for N3-alkylation, a protection-alkylation-deprotection strategy is often employed. The N1-position is first protected, directing the subsequent alkylation to the N3-position.

Materials:

  • This compound

  • N1-Protecting agent (e.g., SEM-Cl or Boc₂O)

  • Base for protection (e.g., NaH or DMAP)

  • Solvent for protection (e.g., DMF)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Base for alkylation (e.g., NaH or K₂CO₃)

  • Solvent for alkylation (e.g., DMF)

  • Deprotection reagent (e.g., TBAF for SEM or TFA for Boc)

  • Standard work-up and purification reagents

Procedure:

Step A: N1-Protection

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) at 0 °C.

  • Stir for 30 minutes, then add SEM-Cl (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous work-up and purify the N1-SEM-protected this compound.

Step B: N3-Alkylation

  • To a solution of N1-SEM-2-thiouracil (1.0 eq) in DMF, add NaH (1.2 eq) at 0 °C.

  • Stir for 30 minutes, then add the alkylating agent (1.1 eq).

  • Stir at room temperature until completion.

  • Perform an aqueous work-up and purify the N1-SEM, N3-alkylated product.

Step C: N1-Deprotection

  • Dissolve the protected product in THF and treat with TBAF (1.5 eq).

  • Stir at room temperature until the deprotection is complete.

  • Perform an aqueous work-up and purify the final N3-alkylated this compound.

A diagram illustrating the N3-alkylation workflow via N1-protection is provided below.

G Start This compound Protect_N1 N1-Protection Start->Protect_N1 N1_Protected N1-Protected this compound Protect_N1->N1_Protected Alkylate_N3 N3-Alkylation N1_Protected->Alkylate_N3 N1P_N3A N1-Protected, N3-Alkylated Alkylate_N3->N1P_N3A Deprotect_N1 N1-Deprotection N1P_N3A->Deprotect_N1 End N3-Alkylated this compound Deprotect_N1->End

Caption: Workflow for selective N3-alkylation via N1-protection.

Troubleshooting & Optimization

Optimizing reaction conditions for high-yield 2-Thiouracil synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Thiouracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions for a high-yield synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common route of condensing thiourea with a β-ketoester like ethyl acetoacetate.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield in this compound synthesis can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role. Higher temperatures can favor the formation of side products, such as Hantzsch-type 1,4-dihydropyridines, especially if ammonia is formed from the decomposition of thiourea.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

    • Recommendation: Monitor the reaction temperature closely. If you are observing fluorescent byproducts, consider lowering the reaction temperature.[1] For the condensation of thiourea and ethyl acetoacetate, refluxing in ethanol is a common starting point.

  • Inefficient Catalysis: The choice and amount of catalyst are crucial. Both acid and base catalysts are used in Biginelli-type reactions.[2]

    • Recommendation: If using a base catalyst like sodium ethoxide or potassium carbonate, ensure it is fresh and anhydrous. For acid-catalyzed reactions, ensure the appropriate concentration is used. Experiment with different catalysts to find the optimal one for your specific conditions.

  • Incorrect Reactant Stoichiometry: The molar ratio of the reactants (thiourea and β-ketoester) can significantly impact the yield.

    • Recommendation: While a 1:1 molar ratio is theoretically required, a slight excess of one reactant, typically the less expensive one, may drive the reaction to completion. Systematic optimization of the reactant ratios is recommended.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting materials are consumed. Some cyclization steps can be slow and may require extended reaction times.[1]

  • Moisture in Reagents or Solvents: The presence of water can interfere with the reaction, especially when using moisture-sensitive reagents like sodium ethoxide.

    • Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Issues During Work-up and Purification: Product can be lost during extraction, washing, and purification steps.

    • Recommendation: Ensure complete extraction of the product from the aqueous layer. Minimize the number of transfer steps. When purifying by recrystallization, choose a solvent system that provides good recovery.

A troubleshooting workflow for addressing low yield is presented in the diagram below.

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Verify Reaction Conditions start->check_reaction check_purity Assess Purity of Starting Materials check_reaction->check_purity Time OK optimize_temp Optimize Temperature check_reaction->optimize_temp Incorrect Temp? optimize_catalyst Optimize Catalyst check_reaction->optimize_catalyst Temp OK optimize_ratio Optimize Reactant Ratio check_reaction->optimize_ratio Catalyst OK optimize_time Optimize Reaction Time check_reaction->optimize_time Ratio OK check_workup Review Work-up & Purification Procedure check_purity->check_workup Purity OK end_good High Yield Achieved check_purity->end_good Impure Materials Replaced check_workup->end_good Procedure Optimized end_bad Yield Still Low check_workup->end_bad Procedure OK optimize_temp->optimize_catalyst No Improvement optimize_temp->end_good Improvement optimize_catalyst->optimize_ratio No Improvement optimize_catalyst->end_good Improvement optimize_ratio->optimize_time No Improvement optimize_ratio->end_good Improvement optimize_time->check_purity No Improvement optimize_time->end_good Improvement

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Question: I am observing a significant amount of a yellow, fluorescent byproduct. What is it and how can I prevent its formation?

Answer:

The most common fluorescent byproduct in Biginelli-type reactions is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side product arises from the condensation of two equivalents of the β-ketoester with the aldehyde and ammonia, which can be formed from the decomposition of thiourea at elevated temperatures.

Prevention Strategies:

  • Lower the Reaction Temperature: The formation of the Hantzsch DHP is often favored at higher temperatures. Running the reaction at the lowest effective temperature can significantly minimize this side reaction.[1]

  • Optimize Catalyst: The choice of catalyst can influence the reaction pathway. Some catalysts may favor the Biginelli reaction over the Hantzsch pathway.

  • Control Stoichiometry: Ensure the correct stoichiometry of reactants is used to avoid an excess of the β-ketoester, which could promote the formation of the DHP byproduct.

Question: I am having difficulty purifying the crude this compound product. What are the recommended purification methods?

Answer:

Purification of this compound can be challenging due to its polarity and potentially similar polarity of byproducts. Here are some recommended methods:

  • Recrystallization: This is the most common method for purifying this compound.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often effective. For more polar impurities, a less polar solvent might be beneficial.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography can be employed.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is typically used. The polarity of the eluent can be gradually increased to elute the this compound. For example, a chloroform-methanol (95/5, v/v) mixture has been reported.[3]

  • Acid-Base Extraction: Since this compound has acidic protons, it can be dissolved in a basic aqueous solution (like dilute NaOH) and washed with an organic solvent to remove non-acidic impurities. The this compound can then be precipitated by acidifying the aqueous solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and well-established method is the Biginelli reaction, which is a one-pot, three-component condensation of an aldehyde (or its equivalent), a β-ketoester (like ethyl acetoacetate), and thiourea.[2][4]

Q2: What are the typical catalysts used for the synthesis of this compound?

A2: Both Brønsted acids (e.g., HCl) and Lewis acids can catalyze the Biginelli reaction.[2] Base catalysts such as sodium ethoxide, sodium hydroxide, or potassium carbonate are also frequently used, particularly in the condensation of thiourea with β-ketoesters.

Q3: What are some common side products in this compound synthesis?

A3: Besides the Hantzsch dihydropyridine mentioned in the troubleshooting guide, other potential side products can include self-condensation products of the β-ketoester, and incompletely cyclized intermediates. The formation of these byproducts is highly dependent on the reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol) should be chosen to achieve good separation between the starting materials and the product. The spots can be visualized under UV light.

Q5: What are the safety precautions I should take when synthesizing this compound?

A5: this compound and its precursors can be hazardous. It is important to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of different reaction conditions on the yield of this compound, based on literature data.

Starting MaterialsCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Methyl formate, Ethyl acetate, ThioureaSodium methylate/NaOH(implied)60565--INVALID-LINK--
3-methylbutanal, ethyl cyanoacetate, thioureaPotassium carbonateEthanolReflux1-628-42[5]
Aldehyde, methyl cyanoacetate, thioureaPotassium carbonateEthanolReflux130-47[5]

Experimental Protocols

High-Yield Synthesis of this compound (Adapted from US Patent 3,718,649)

This protocol describes a two-step, one-pot synthesis of this compound with a reported yield of approximately 65%.[6]

Materials:

  • Methyl formate

  • Ethyl acetate

  • Sodium methylate

  • Thiourea

  • 50% aqueous Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid

  • Water

  • Nitrogen gas

Procedure:

  • Preparation of the reaction vessel: A suitable pressure reactor is charged with methyl formate and ethyl acetate.

  • First Step (Formation of Sodium Formylacetic Ester): The mixture is cooled to approximately 1°C with stirring. Sodium methylate is added slowly over about one hour, maintaining the temperature below 5°C. The mixture is then slowly heated to about 60°C over a five-hour period under a nitrogen atmosphere at a pressure of about 70 psi. The reactor is then cooled to 20°C.

  • Second Step (Condensation with Thiourea): A slurry of water, thiourea, and 50% aqueous sodium hydroxide solution is slowly added to the reaction mixture. The resulting mixture is stirred for about five hours.

  • Work-up and Isolation: Water is added, and the mixture is heated to 60°C and then cooled to about 30°C. Concentrated hydrochloric acid is added to adjust the pH to between 5.0 and 6.0, causing the crude this compound to precipitate.

  • Purification: The precipitate is collected by filtration, washed with water until the filtrate is clear, and then dried in a vacuum oven at 60°C to yield pure this compound.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general synthetic pathway for this compound via the Biginelli-type condensation.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Thiourea Thiourea Intermediate Acyclic Intermediate Thiourea->Intermediate BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->Intermediate Catalyst Catalyst (Acid or Base) Catalyst->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Heat Heat (Reflux) Heat->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Caption: General reaction pathway for the synthesis of this compound.

References

Troubleshooting low incorporation efficiency of 4-thiouracil in RNA labeling.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-thiouracil (4sU) mediated RNA labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome challenges and achieve optimal results in your experiments.

Troubleshooting Guide: Low Incorporation Efficiency of 4-Thiouracil

Low incorporation of 4sU into newly transcribed RNA is a common issue that can significantly impact downstream applications. The following guide addresses potential causes and provides systematic solutions to enhance your labeling efficiency.

Problem 1: Low Yield of 4sU-Labeled RNA

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Suboptimal 4sU Concentration Optimize the 4sU concentration for your specific cell type and labeling duration. Start with the recommended concentrations and perform a titration to find the optimal balance between labeling efficiency and cell viability.[1][2]
Inappropriate Labeling Time Adjust the incubation time based on your experimental goals. Shorter pulse times are suitable for capturing nascent transcripts, while longer times may be necessary for studying RNA decay but can increase toxicity.[1][3]
Low Cell Viability or Proliferation Rate Ensure cells are healthy and in the logarithmic growth phase before labeling.[4] Factors like confluency (aim for 70-80%) and media conditions can affect metabolic activity and 4sU uptake.[1]
Inefficient 4sU Uptake For some cell types, like S. cerevisiae, 4-thiouracil (4tU) is more readily taken up than 4-thiouridine (4sU) unless a nucleoside transporter is expressed.[5]
Degradation of 4sU Stock Solution 4sU is sensitive to light and oxidation.[6] Prepare fresh stock solutions, aliquot them for single use, and store them protected from light at -20°C.[6]
Inefficient Biotinylation The biotinylation step is critical for the enrichment of 4sU-labeled RNA. Ensure the use of high-quality biotinylation reagents and optimize the reaction conditions, including RNA denaturation and incubation time.[3][5]
Loss of RNA During Purification RNA can be lost during extraction and purification steps. Use proper RNA handling techniques, including the use of RNase-free reagents and appropriate precipitation methods.[2][3]
Problem 2: High Cell Toxicity or Altered Cellular Processes

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
High 4sU Concentration or Long Exposure High concentrations of 4sU can be cytotoxic and may inhibit processes like rRNA synthesis.[2][7][8][9] Use the lowest effective concentration of 4sU for the shortest possible duration to achieve your experimental goals.
Cell-Type Specific Sensitivity Different cell lines exhibit varying sensitivities to 4sU.[10] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.
Perturbation of Splicing At high incorporation rates, 4sU can interfere with pre-mRNA splicing, particularly for introns with weaker splice sites.[8][9] This is less of a concern at the typically lower incorporation levels achieved in cell culture experiments.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and labeling time for 4sU?

A1: The optimal concentration and time depend on the cell type and the specific research question. However, a general guideline is provided in the table below. It is always recommended to perform a pilot experiment to optimize these parameters for your system.[1][3]

Table 1: Recommended 4sU Concentrations for Different Labeling Durations

Duration of Labeling (minutes)Recommended 4sU Concentration (µM)
< 10500 - 2000
15 - 30500 - 1000
60200 - 500
120100 - 200
Data adapted from Rädle et al., 2013.[3]

Q2: How can I quantify the incorporation of 4sU into RNA?

A2: Several methods can be used to quantify 4sU incorporation:

  • Spectrophotometry: The incorporation of 4sU results in an additional absorbance peak at around 330 nm, which can be measured using a Nanodrop spectrophotometer.[3]

  • Dot Blot Analysis: Biotinylated 4sU-labeled RNA can be detected and quantified on a membrane using streptavidin conjugated to a reporter enzyme (e.g., HRP).[3][11] This method can also help troubleshoot the biotinylation step.[3]

  • Computational Analysis of RNA-Seq Data: For methods like SLAM-seq, the frequency of T-to-C conversions in sequencing reads can be used to quantify the proportion of newly synthesized RNA.[12]

Q3: My biotin-HPDP precipitates during the biotinylation reaction. What should I do?

A3: Precipitation of biotin-HPDP is a known issue.[13] Here are some tips to avoid it:

  • Ensure the biotin-HPDP is fully dissolved in a suitable solvent like DMF or DMSO before adding it to the reaction.

  • Consider increasing the proportion of the solvent in the final reaction mix.

  • Perform the biotinylation reaction in the dark with rotation to ensure proper mixing.[1]

Q4: What is the expected yield of 4sU-labeled RNA?

A4: The yield of newly transcribed RNA is typically low, often in the nanogram range from a starting input of micrograms of total RNA.[13] For example, from 75 µg of total RNA after a 10-minute 4sU labeling, a yield of around 100 ng of labeled RNA might be expected.[13] Yields can be influenced by the labeling time, cell type, and the efficiency of the purification process.

Experimental Protocols & Workflows

Key Experimental Workflow

The following diagram illustrates the general workflow for a 4sU RNA labeling experiment, from cell culture to the isolation of newly transcribed RNA.

G cluster_0 Cell Culture & Labeling cluster_1 RNA Processing cluster_2 Downstream Analysis A 1. Seed and culture cells to 70-80% confluency B 2. Add 4sU to the culture medium A->B C 3. Incubate for the desired labeling time B->C D 4. Lyse cells and extract total RNA C->D Harvest cells E 5. Biotinylate 4sU-labeled RNA D->E F 6. Purify biotinylated RNA using streptavidin beads E->F G 7. Elute labeled RNA F->G Isolate labeled fraction H 8. Proceed to downstream applications (e.g., RNA-Seq, qRT-PCR) G->H

General workflow for 4sU-based metabolic labeling of nascent RNA.
Troubleshooting Logic

This diagram provides a logical flow for troubleshooting low 4sU incorporation efficiency.

G Start Start: Low yield of labeled RNA Check_Viability Are cells healthy and proliferating? Start->Check_Viability Optimize_Culture Optimize cell culture conditions (confluency, media) Check_Viability->Optimize_Culture No Check_Labeling Are 4sU concentration and time optimal? Check_Viability->Check_Labeling Yes Optimize_Culture->Check_Viability Titrate_4sU Perform 4sU concentration and time course titration Check_Labeling->Titrate_4sU No Check_RNA_Quality Is total RNA quality high (RIN > 8)? Check_Labeling->Check_RNA_Quality Yes Titrate_4sU->Check_Labeling Optimize_Extraction Optimize RNA extraction protocol Check_RNA_Quality->Optimize_Extraction No Check_Biotinylation Is biotinylation efficient? Check_RNA_Quality->Check_Biotinylation Yes Optimize_Extraction->Check_RNA_Quality Optimize_Biotinylation Optimize biotinylation reaction (reagent quality, incubation) Check_Biotinylation->Optimize_Biotinylation No Check_Purification Is RNA loss occurring during purification? Check_Biotinylation->Check_Purification Yes Optimize_Biotinylation->Check_Biotinylation Optimize_Purification Optimize RNA purification and precipitation steps Check_Purification->Optimize_Purification Yes Success Successful Labeling Check_Purification->Success No, resolved Optimize_Purification->Check_Purification

A decision tree for troubleshooting low 4sU incorporation.

References

Technical Support Center: Minimizing Off-Target Effects of 2-Thiouracil Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 2-Thiouracil derivatives in cancer cell line experiments. The focus is on minimizing off-target effects to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound derivatives in cancer cells?

A1: this compound derivatives have been primarily identified as potent anticancer agents that function by targeting cell cycle regulation. Specifically, certain this compound-5-sulfonamide derivatives have been shown to be effective inhibitors of Cyclin-Dependent Kinase 2A (CDK2A).[1][2][3][4] This inhibition leads to cell cycle arrest at different phases, such as G1/S, S, or G2/M, depending on the specific derivative and cancer cell line.[1][4] Consequently, this cell cycle disruption often leads to the induction of apoptosis (programmed cell death).[1][4]

Q2: What are potential off-target effects of this compound derivatives?

A2: While specific off-target interactions of this compound derivatives are not extensively documented in publicly available literature, their chemical structure as pyrimidine analogs suggests potential interactions with other kinases beyond CDK2.[5][6][7] Off-target effects are unintended interactions with cellular components other than the primary target and can lead to misleading experimental results or cellular toxicity.[8] For pyrimidine-based inhibitors, common off-targets can include other members of the CDK family or other structurally related kinases.[6][7] It is crucial to experimentally validate potential off-targets.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: Differentiating between on- and off-target effects is a critical step in validating your results. Here are several strategies:

  • Use of control compounds: A structurally similar but inactive analog of your this compound derivative can serve as a negative control to identify non-specific effects.

  • Varying target expression: Compare the effects of your compound on cell lines with different expression levels of the intended target (CDK2). A consistent effect regardless of target expression may indicate off-target activity.

  • Rescue experiments: If the on-target effect is inhibition of a specific protein, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that protein.

  • Orthogonal assays: Confirm your findings using multiple, distinct experimental methods that measure the same biological outcome.[8]

Q4: My this compound derivative is showing higher than expected cytotoxicity at low concentrations. What could be the cause?

A4: Unexpectedly high cytotoxicity can stem from several factors:

  • Off-target kinase inhibition: The compound may be potently inhibiting other kinases essential for cell survival.[6]

  • Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be toxic to the cells. Always include a vehicle-only control.[8]

  • Compound instability: The derivative might be degrading in the culture medium into a more toxic substance.[8]

  • Cell line sensitivity: Different cancer cell lines can have varying sensitivities to chemical compounds.

Q5: How can I minimize off-target effects in my experiments?

A5: Minimizing off-target effects is crucial for obtaining reliable data. Consider the following approaches:

  • Use the lowest effective concentration: Determine the minimal concentration of the this compound derivative that elicits the desired on-target effect.

  • Kinase selectivity profiling: If resources permit, profile your compound against a panel of kinases to identify potential off-target interactions.[2][3][4][8][9]

  • Chemical modification: In collaboration with medicinal chemists, it may be possible to synthesize new derivatives with improved selectivity for the intended target.[8]

  • Use of specific inhibitors for known off-targets: If a specific off-target is identified, co-treatment with an inhibitor for that off-target can help isolate the on-target effects of your compound.[8]

Troubleshooting Guides

Issue 1: High Background or Unexpected Signal in Control Wells
Possible Cause Troubleshooting Steps
Solvent (e.g., DMSO) concentration is too high. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) and consistent across all wells, including the vehicle control.[8]
Contamination of cell culture. Regularly check cell cultures for any signs of bacterial or fungal contamination. Use aseptic techniques throughout your experiments.
Autofluorescence of the compound. If using fluorescence-based assays, check if the this compound derivative itself is fluorescent at the excitation/emission wavelengths used. Include a compound-only control (no cells).
Reagent issues. Ensure all assay reagents are properly prepared, stored, and within their expiration dates.
Issue 2: Observed Effect is Not Dose-Dependent
Possible Cause Troubleshooting Steps
Compound precipitation at higher concentrations. Visually inspect the wells with higher concentrations for any signs of precipitation. Check the solubility of the compound in your cell culture medium.[8]
On-target effect is saturated at lower concentrations. Expand the lower end of your concentration range to better define the dose-response curve.[8]
Off-target effects at higher concentrations are masking the on-target effect. Investigate potential off-target interactions through kinase profiling or by testing the effect of antagonists for other potential targets.[8]
Issue 3: Inconsistent Results Between Replicates
Possible Cause Troubleshooting Steps
Uneven cell seeding. Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding to improve consistency.
Pipetting errors. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in multi-well plates. Avoid using the outer wells of the plate for critical experimental samples. Fill them with sterile PBS or media to maintain humidity.
Cellular heterogeneity. If working with a heterogeneous cell population, consider using single-cell cloning to establish a more uniform cell line.

Data Presentation

Table 1: Cytotoxic Activity (IC50, µM) of Selected this compound Derivatives in Human Cancer Cell Lines

CompoundA-2780 (Ovarian)HT-29 (Colon)MCF-7 (Breast)HepG2 (Liver)Reference
Compound 6b 15.3 ± 1.18.9 ± 0.77.2 ± 0.520.1 ± 1.5[1]
Compound 6d 12.8 ± 0.97.5 ± 0.66.1 ± 0.418.5 ± 1.3[1]
Compound 6e 10.5 ± 0.86.2 ± 0.55.3 ± 0.415.7 ± 1.1[1]
Compound 6f 14.1 ± 1.08.1 ± 0.66.8 ± 0.519.3 ± 1.4[1]
Compound 6g 13.5 ± 0.97.8 ± 0.66.5 ± 0.518.9 ± 1.4[1]
Compound 7b 18.7 ± 1.410.2 ± 0.88.9 ± 0.722.4 ± 1.7[1]
5-Fluorouracil (5-FU) 25.6 ± 2.115.8 ± 1.212.4 ± 0.930.2 ± 2.5[1]

IC50 values are presented as the mean ± standard deviation.

Table 2: CDK2A Inhibitory Activity of Selected this compound Derivatives

CompoundCDK2A IC50 (µM)Reference
Compound 6b 0.25 ± 0.02[1]
Compound 6d 0.18 ± 0.01[1]
Compound 6e 0.12 ± 0.01[1]
Compound 6f 0.21 ± 0.02[1]
Compound 6g 0.19 ± 0.01[1]
Compound 7b 0.31 ± 0.03[1]

IC50 values are presented as the mean ± standard deviation.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[2][8]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol is based on standard procedures for apoptosis detection by flow cytometry.[1][4][10][11]

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound derivatives or vehicle control for the specified time.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of Cell Cycle Proteins

This protocol outlines a general procedure for Western blotting.[7][12][13][14]

Materials:

  • Cell culture dishes

  • Cancer cell lines

  • This compound derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against CDK2, p21, p27, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound derivatives as required.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity start High Cytotoxicity Observed q1 Is Vehicle Control Also Toxic? start->q1 solv_tox Solvent Toxicity q1->solv_tox Yes q2 Is Cytotoxicity Dose-Dependent? q1->q2 No reduce_solv Reduce Solvent Concentration (e.g., DMSO < 0.1%) solv_tox->reduce_solv no_dose Potential Artifact or Compound Instability q2->no_dose No off_target Potential Off-Target Effect q2->off_target Yes check_sol Check Compound Solubility and Stability no_dose->check_sol on_target On-Target Effect validate Validate with Orthogonal Assays & Kinase Profiling off_target->validate G cluster_1 Experimental Workflow for Off-Target Validation start Hypothesize Off-Target kinase_panel Kinase Selectivity Profiling start->kinase_panel comp_pred Computational Prediction start->comp_pred identify_ots Identify Potential Off-Targets kinase_panel->identify_ots comp_pred->identify_ots cellular_assay Cellular Thermal Shift Assay (CETSA) identify_ots->cellular_assay knockout CRISPR/Cas9 Knockout of Potential Off-Target identify_ots->knockout validate Validate Off-Target Effect cellular_assay->validate rescue Rescue Experiment knockout->rescue rescue->validate G cluster_2 CDK2 Signaling Pathway in Cell Cycle Progression GF Growth Factors RTK Receptor Tyrosine Kinases GF->RTK Ras Ras/MAPK Pathway RTK->Ras CyclinD Cyclin D Ras->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_phase S-Phase Entry (DNA Replication) pRb->S_phase allows CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 CDK2->pRb hyperphosphorylates Apoptosis Apoptosis CDK2->Apoptosis inhibition can lead to p21p27 p21/p27 p21p27->CDK46 inhibits p21p27->CDK2 inhibits Thiouracil This compound Derivatives Thiouracil->CDK2 inhibits

References

Technical Support Center: Improving the Solubility of 2-Thiouracil for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively dissolving 2-Thiouracil for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a sulfur-containing analog of uracil.[1] It is utilized in research as an antithyroid agent and a selective inhibitor of neuronal nitric oxide synthase (nNOS).[2] Its limited aqueous solubility can present challenges in preparing stock solutions and maintaining its solubility in cell culture media, potentially leading to precipitation and inaccurate experimental results.[3]

Q2: What are the primary solvents for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound.[2] It is also sparingly soluble in water, and its solubility can be enhanced with sonication.[4] For certain applications, alkaline solutions such as sodium hydroxide (NaOH) can be used to dissolve this compound.[5]

Q3: How can I increase the solubility of this compound in my experiments?

A3: Several methods can be employed to improve the solubility of this compound. These include:

  • Using a co-solvent system: Preparing a high-concentration stock in DMSO and then diluting it into your aqueous-based assay medium.

  • Adjusting the pH: this compound's solubility is greater in alkaline conditions.[5]

  • Applying heat and sonication: Gentle warming and sonication can aid in the dissolution process.[2]

Q4: My this compound precipitates when I add the DMSO stock to my cell culture medium. What should I do?

A4: This phenomenon, often called "crashing out," occurs when the compound is no longer soluble as the solvent composition changes. To mitigate this, you can try the following:

  • Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[6]

  • Add the stock solution dropwise while gently swirling the medium to ensure rapid mixing.

  • Use a lower concentration of the stock solution to reduce the final percentage of DMSO in the medium. The final DMSO concentration should ideally be below 0.5% to avoid cellular toxicity.[7]

  • Consider an intermediate dilution step in a smaller volume of medium before adding it to the final culture volume.

Q5: What are the known mechanisms of action for this compound that I should be aware of for my experimental design?

A5: this compound has two primary, well-documented mechanisms of action:

  • Antithyroid Agent: It inhibits the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones.[1][8]

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibitor: It selectively inhibits nNOS by antagonizing the tetrahydrobiopterin (BH4)-induced dimerization of the enzyme, a critical step for its activity.[9][10]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
This compound powder will not dissolve in water. Low aqueous solubility at neutral pH.Use DMSO as the primary solvent to create a concentrated stock solution. Alternatively, dissolve in a dilute alkaline solution like 0.1 M NaOH and neutralize carefully. Sonication can also aid dissolution in water.[4][11]
Precipitate forms immediately after adding DMSO stock to aqueous buffer or media. "Solvent shock" or exceeding the solubility limit in the final aqueous concentration.Pre-warm the aqueous solution, add the DMSO stock slowly while vortexing, and consider a serial dilution approach. Ensure the final DMSO concentration is as low as possible.[7]
A fine, white precipitate appears in the cell culture plate after incubation. The compound is coming out of solution over time due to instability or interaction with media components. This could also be due to pH changes in the media or evaporation.[12]Determine the maximum stable concentration of this compound in your specific cell culture medium through a solubility test. Ensure the incubator has proper humidification to prevent evaporation.[6][13]
Inconsistent results between experiments. Precipitation of this compound leading to variable effective concentrations.Visually inspect all solutions and wells for any signs of precipitation before and during the experiment. Prepare fresh dilutions from the stock solution for each experiment.

Quantitative Data Summary

The solubility of this compound in commonly used solvents is summarized below. Please note that solubility can be affected by temperature, pH, and the presence of other solutes.

SolventSolubilityMolar ConcentrationNotes
DMSO ~50 mg/mL[2]~390 mMSonication is recommended to aid dissolution.[2]
Water ~0.5 g/L (0.5 mg/mL)[4]~3.9 mMSparingly soluble; sonication can improve dissolution.[4]
1 N NaOH ~50 mg/mL[5]~390 mMHeating may be required for complete dissolution.[5]
Ethanol Soluble-Qualitative data suggests solubility, but specific quantitative values are not readily available.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 128.15 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 12.82 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of a 10 mM this compound Stock Solution in Alkaline Solution

Materials:

  • This compound powder (MW: 128.15 g/mol )

  • 1 M Sodium Hydroxide (NaOH), sterile

  • 1 M Hydrochloric Acid (HCl), sterile

  • Sterile water, cell culture grade

  • Sterile conical tubes

  • pH meter

Procedure:

  • Weigh out 12.82 mg of this compound powder and place it into a sterile 15 mL conical tube.

  • Add a small volume of 1 M NaOH dropwise while vortexing until the powder dissolves completely. Start with approximately 100 µL.

  • Once dissolved, add sterile water to bring the volume to approximately 9 mL.

  • Carefully neutralize the solution by adding 1 M HCl dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to the desired level for your experimental medium (e.g., pH 7.4).

  • Bring the final volume to 10 mL with sterile water.

  • Sterile-filter the solution using a 0.22 µm syringe filter.

  • Use this stock solution immediately or store it at 4°C for a short period. It is recommended to prepare this solution fresh for each experiment.

Mandatory Visualizations

Logical Workflow for Improving this compound Solubility

G start Start: Need to dissolve This compound solubility_issue Poor aqueous solubility of this compound start->solubility_issue method_selection Select Dissolution Method solubility_issue->method_selection dmso_path Method 1: DMSO Stock method_selection->dmso_path Organic Solvent alkaline_path Method 2: Alkaline Solution method_selection->alkaline_path pH Adjustment prepare_dmso Prepare high concentration stock in DMSO (e.g., 100 mM) dmso_path->prepare_dmso prepare_alkaline Dissolve in dilute NaOH (e.g., 0.1 M) alkaline_path->prepare_alkaline dilute_dmso Dilute stock into pre-warmed (37°C) aqueous medium prepare_dmso->dilute_dmso check_dmso Precipitation? dilute_dmso->check_dmso success_dmso Success: Use in assay check_dmso->success_dmso No troubleshoot_dmso Troubleshoot: - Slower addition - Lower concentration - Intermediate dilution check_dmso->troubleshoot_dmso Yes troubleshoot_dmso->dilute_dmso neutralize Neutralize with HCl to desired pH prepare_alkaline->neutralize filter_sterilize Sterile filter (0.22 µm filter) neutralize->filter_sterilize check_alkaline Precipitation? filter_sterilize->check_alkaline success_alkaline Success: Use immediately check_alkaline->success_alkaline No troubleshoot_alkaline Troubleshoot: - Adjust final pH - Use fresh solution check_alkaline->troubleshoot_alkaline Yes troubleshoot_alkaline->prepare_alkaline

Caption: Workflow for selecting and troubleshooting a method to dissolve this compound.

Signaling Pathway: Inhibition of Thyroid Peroxidase by this compound

G cluster_thyroid_cell Thyroid Follicular Cell Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Iodine Oxidized Iodine (I+) TPO->Iodine Oxidation Thyroglobulin Thyroglobulin-Tyrosine Iodine->Thyroglobulin Iodination Thiouracil This compound Inhibition Thiouracil->Inhibition Inhibition->TPO MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) Thyroglobulin->MIT_DIT T3_T4 Thyroid Hormones (T3, T4) MIT_DIT->T3_T4 Coupling

Caption: this compound inhibits thyroid hormone synthesis by blocking Thyroid Peroxidase (TPO).

Signaling Pathway: Inhibition of nNOS Dimerization by this compound

G cluster_neuron Neuron nNOS_monomer nNOS Monomer nNOS_dimer Active nNOS Dimer nNOS_monomer->nNOS_dimer Dimerization BH4 Tetrahydrobiopterin (BH4) BH4->nNOS_dimer NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_dimer->NO_Citrulline Catalysis Thiouracil This compound Inhibition Thiouracil->Inhibition Inhibition->nNOS_dimer Arginine L-Arginine Arginine->nNOS_dimer

References

Technical Support Center: Refining Purification Protocols for 2-Thiouracil Labeled RNA Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for 2-thiouracil (s2U) labeled RNA transcripts.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound (s2U) labeled RNA?

A1: The most common methods for purifying s2U-labeled RNA include:

  • Polyacrylamide Gel Electrophoresis (PAGE): This method separates RNA molecules by size and is effective for obtaining high-purity RNA, especially for removing failed or incomplete transcripts.[1][2][3]

  • Spin Column Chromatography: This is a rapid and convenient method for RNA purification, often based on silica membranes that bind RNA under specific buffer conditions.[4][5] It is suitable for desalting and removing enzymes and free nucleotides.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and is particularly useful for purifying large quantities of RNA or for applications requiring very high purity.[6][7][8] Ion-pair reversed-phase HPLC is a common mode for oligonucleotide purification.[6]

  • Affinity Purification: If the s2U-labeled RNA is biotinylated, it can be purified using streptavidin-coated beads.[9][10][11]

Q2: How can I quantify the amount of purified s2U-labeled RNA?

A2: Quantification of s2U-labeled RNA can be performed using standard methods for RNA quantification:

  • UV-Vis Spectrophotometry: Measuring the absorbance at 260 nm (A260) is a common method to determine RNA concentration. However, the presence of the thione group in s2U can slightly alter the absorption spectrum. It is advisable to use a spectrophotometer that can also measure the A260/A280 and A260/A230 ratios to assess purity.

  • Fluorometric Quantification: Using RNA-specific fluorescent dyes, such as Qubit, provides a more accurate quantification as it is less affected by contaminants like free nucleotides or proteins.

  • Mass Spectrometry: For precise quantification and to confirm the incorporation of s2U, mass spectrometry can be employed.[12]

Q3: What is the expected yield for s2U-labeled RNA purification?

A3: The yield of purified s2U-labeled RNA can vary significantly depending on the transcription efficiency, the purification method, and the scale of the reaction. For affinity-purified, newly synthesized RNA, the proportion of labeled-to-total RNA is typically around 2-4%.[11] For other methods like PAGE or HPLC, the recovery can range from 30-80%, with HPLC generally providing higher recovery for larger scale purifications.[2][6]

Troubleshooting Guides

Low Yield of Purified s2U-Labeled RNA
Potential Cause Recommended Solution
Incomplete Transcription Reaction Optimize the in vitro transcription reaction conditions, including template DNA concentration, NTP concentrations (including s2UTP), and incubation time.
RNA Degradation Use RNase-free reagents and consumables.[13] Work in an RNase-free environment. Consider adding an RNase inhibitor to your reactions. Store RNA at -80°C.[13]
Inefficient Binding to Purification Matrix (e.g., silica column, beads) Ensure the binding buffer conditions (e.g., salt concentration, pH) are optimal for s2U-labeled RNA. For affinity purification, ensure efficient biotinylation.
Incomplete Elution For column purification, ensure the elution buffer is applied directly to the center of the membrane and allow for a sufficient incubation time.[13] For PAGE, ensure the elution buffer completely covers the crushed gel slice and allow for adequate incubation time with agitation.[2]
Over-drying of RNA Pellet Avoid over-drying the RNA pellet after ethanol precipitation, as this can make it difficult to resuspend.[9]
Poor Purity of s2U-Labeled RNA (Contamination Issues)
Potential Cause Recommended Solution
Genomic DNA Contamination Treat the RNA sample with DNase.[9][14] Ensure complete removal of the DNase after treatment.
Protein Contamination (low A260/A280 ratio) Perform a phenol-chloroform extraction or use a purification kit with a protein digestion step. Ensure complete removal of phenol.[15]
Salt or Organic Solvent Carryover (low A260/A230 ratio) Ensure all wash steps are performed correctly during column purification.[13][16] Perform an additional wash step if necessary. Ensure all ethanol is removed before elution.
Presence of Unincorporated Nucleotides Use a purification method with good size resolution, such as PAGE or size-exclusion HPLC.[8][17] For smaller scales, spin columns designed for oligonucleotide cleanup can be effective.
Incomplete Transcripts (shorter RNA species) Optimize the transcription reaction to favor full-length products. Use denaturing PAGE for purification to separate transcripts based on size.[1]

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound Labeled RNA
  • Reaction Setup: In an RNase-free microcentrifuge tube, combine the following components at room temperature in the order listed:

    • Nuclease-free water

    • 10x Transcription Buffer

    • 100 mM DTT

    • RNase Inhibitor

    • ATP, CTP, GTP solution (10 mM each)

    • UTP solution (as required for desired s2U incorporation)

    • s2UTP solution (e.g., 10 mM)

    • Linearized DNA template (0.5-1.0 µg)

    • T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Stopping the Reaction: Add EDTA to a final concentration of 25 mM to stop the reaction.

Protocol 2: Purification of s2U-Labeled RNA using Denaturing PAGE
  • Sample Preparation: Mix the transcription reaction product with an equal volume of 2x Gel Loading Buffer (containing formamide and a tracking dye). Heat the mixture at 95°C for 5 minutes to denature the RNA.

  • Gel Electrophoresis: Load the denatured RNA sample onto a denaturing polyacrylamide gel (containing urea). Run the gel at a constant power until the tracking dye has migrated to the desired position.

  • Visualization: Visualize the RNA bands using UV shadowing.[3]

  • Band Excision: Carefully excise the gel slice containing the RNA band of interest using a clean razor blade.[3]

  • Elution: Crush the gel slice and place it in a microcentrifuge tube.[2] Add elution buffer (e.g., 0.3 M sodium acetate) and incubate overnight at 4°C with gentle agitation.[3]

  • RNA Recovery: Centrifuge the tube to pellet the gel debris. Transfer the supernatant containing the eluted RNA to a new tube.

  • Ethanol Precipitation: Add 2.5-3 volumes of cold 100% ethanol and a co-precipitant (e.g., glycogen) to the supernatant. Incubate at -20°C for at least 1 hour.

  • Pelleting and Washing: Centrifuge at high speed to pellet the RNA. Wash the pellet with cold 70% ethanol.

  • Resuspension: Air-dry the pellet and resuspend the purified s2U-labeled RNA in nuclease-free water.

Visualizations

Experimental_Workflow cluster_transcription In Vitro Transcription cluster_purification Purification cluster_qc Quality Control ivt_setup Reaction Setup (with s2UTP) incubation Incubation (37°C, 2-4h) ivt_setup->incubation dnase_treatment DNase Treatment incubation->dnase_treatment denaturing Denature RNA (95°C) dnase_treatment->denaturing Crude Transcript page Denaturing PAGE denaturing->page visualize UV Shadowing page->visualize excise Excise Band visualize->excise elute Elution excise->elute precipitate Ethanol Precipitation elute->precipitate quantify Quantification (A260/Fluorometry) precipitate->quantify Purified s2U-RNA purity_check Purity Check (A260/280, A260/230) quantify->purity_check

Caption: Workflow for s2U-RNA synthesis and purification.

Troubleshooting_Logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Start Purification low_yield Low Yield? start->low_yield poor_purity Poor Purity? low_yield->poor_purity No check_transcription Check Transcription Efficiency low_yield->check_transcription Yes success Successful Purification poor_purity->success No check_gDNA Check for gDNA poor_purity->check_gDNA Yes check_degradation Assess RNA Degradation check_transcription->check_degradation optimize_elution Optimize Elution check_degradation->optimize_elution check_protein Check for Protein check_gDNA->check_protein check_salts Check for Salts check_protein->check_salts

Caption: Troubleshooting logic for s2U-RNA purification.

References

Addressing instability of 2-Thiouracil metal complexes in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-thiouracil metal complexes, focusing on addressing their instability in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, handling, and analysis of this compound metal complexes in aqueous environments.

Issue Possible Causes Recommended Solutions
Precipitation upon complex formation or dissolution in aqueous media. Many this compound metal complexes exhibit low solubility in water, potentially due to the formation of polymeric structures.[1] The pH of the solution may not be optimal for solubility. The solvent choice may be inappropriate.- Attempt dissolution in a mixed solvent system, such as DMSO/water or ethanol/water.[1] - Adjust the pH of the solution. The solubility of the complex is often pH-dependent. - For experimental assays requiring aqueous conditions, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it in the aqueous buffer.
Unexpected color change or loss of color of the complex in solution over time. This may indicate dissociation of the ligand from the metal ion, oxidation of the metal center, or decomposition of the ligand itself. The stability of the complex can be influenced by pH, light, and temperature.- Ensure the pH of the solution is maintained within the optimal range for complex stability. - Store solutions of the complex protected from light and at a low temperature. - Use freshly prepared solutions for all experiments. - Degas the solvent to remove dissolved oxygen, which can cause oxidation of the metal ion.
Inconsistent or non-reproducible results in biological assays. The instability of the complex in the assay medium can lead to a variable concentration of the active species. The complex may be interacting with components of the assay medium (e.g., phosphate buffers, proteins).- Characterize the stability of the complex directly in the assay medium using techniques like UV-Vis spectroscopy over the time course of the experiment. - Consider using a different buffer system that is less likely to interact with the metal complex. - Determine the stability constant of the complex to understand its thermodynamic tendency to dissociate.
Difficulty in isolating and purifying the metal complex. The complex may be amorphous or have low crystallinity, making it difficult to isolate by crystallization. The complex may be unstable under the purification conditions (e.g., on a chromatography column).- Attempt precipitation of the complex by adding a non-solvent. - If the complex is soluble, consider purification by size-exclusion chromatography if it is polymeric. - Characterize the crude product thoroughly to confirm complex formation, even if purification is challenging.

Frequently Asked Questions (FAQs)

Q1: What are the common coordination modes of this compound with metal ions?

A1: this compound is a versatile ligand and can coordinate to metal ions in several ways, including:

  • Monodentate: Coordination through the sulfur atom (S), a nitrogen atom (N1 or N3), or an oxygen atom (O).[1][2]

  • Bidentate: Chelation involving the sulfur and a nitrogen atom (S and N1 or S and N3) or an oxygen and a nitrogen atom (O and N3).[1][2]

  • Bridging: The ligand can bridge two metal centers, leading to the formation of polymeric structures.[1]

The specific coordination mode depends on the metal ion, the reaction conditions (e.g., pH), and the presence of other ligands.[2]

Q2: How does pH affect the stability of this compound metal complexes?

A2: The pH of the aqueous solution is a critical factor influencing the stability of this compound metal complexes. The deprotonation of the N1 and N3 protons of the thiouracil ring is often necessary for coordination.[1] Therefore, the stability of the complex is typically higher in neutral to slightly alkaline conditions where the ligand is deprotonated. In acidic solutions, protonation of the ligand can compete with metal ion coordination, leading to complex dissociation.

Q3: Why are many this compound metal complexes insoluble in water?

A3: The low aqueous solubility of many this compound metal complexes is often attributed to the formation of polymeric structures where the this compound ligand acts as a bridge between multiple metal centers.[1] These extended structures can have strong intermolecular forces, making them difficult to dissolve in water.

Q4: What is a stability constant and why is it important for studying these complexes?

A4: A stability constant (or formation constant, K) is an equilibrium constant for the formation of a complex in solution. It provides a quantitative measure of the thermodynamic stability of the complex. A higher stability constant indicates a greater tendency for the complex to form and remain intact in solution. Knowing the stability constant is crucial for:

  • Predicting the concentration of the complex in solution under specific conditions.

  • Understanding the potential for the complex to dissociate and release the metal ion or ligand.

  • Comparing the relative stabilities of different metal-ligand complexes.

Quantitative Data Summary

The following table summarizes the stability constants (log K) for some divalent metal ion complexes with 2-thiouridine, a ribonucleoside derivative of this compound. This data provides an indication of the relative stability of these complexes. It is important to note that the stability will be influenced by the presence of the ribose group.

Metal IonLigandlog K₁log K₂Conditions
Ni²⁺2-Thiouridinate~4.5-I = 0.1 M (NaNO₃), 25 °C
Cu²⁺2-Thiouridinate~6.5-I = 0.1 M (NaNO₃), 25 °C
Cd²⁺2-Thiouridinate~4.0-I = 0.1 M (NaNO₃), 25 °C

Data extracted from studies on thiouridine and are presented as approximations for this compound complexes.

Experimental Protocols

Potentiometric Determination of Stability Constants

This protocol outlines the determination of stepwise stability constants of this compound metal complexes using the Bjerrum method, which involves monitoring the pH of a solution as a titrant is added.

1. Materials and Reagents:

  • This compound (ligand)

  • Metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃, NaClO₄)

  • High-purity deionized water

  • Organic solvent for stock solution if necessary (e.g., DMSO)

2. Equipment:

  • pH meter with a glass electrode (resolution of 0.01 pH units)

  • Magnetic stirrer

  • Thermostated reaction vessel

  • Calibrated burette

3. Procedure:

  • Step 1: Calibration of the pH meter. Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.

  • Step 2: Preparation of solutions.

    • Prepare a stock solution of this compound. If solubility is low, a small amount of an organic solvent like DMSO can be used, keeping the percentage low and consistent across all titrations.

    • Prepare a stock solution of the metal salt.

    • Prepare a solution of the inert salt to maintain a constant ionic strength (e.g., 0.1 M).

  • Step 3: Titration. Perform three sets of titrations:

    • Acid titration: Titrate a known volume of the strong acid with the standardized strong base in the presence of the inert salt.

    • Ligand titration: Titrate a known volume of the strong acid and a known concentration of this compound with the standardized strong base in the presence of the inert salt.

    • Metal-Ligand titration: Titrate a known volume of the strong acid, a known concentration of this compound, and a known concentration of the metal salt with the standardized strong base in the presence of the inert salt.

  • Step 4: Data Analysis.

    • Plot the pH versus the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Determine the protonation constants of this compound.

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value from the metal-ligand titration data.

    • Construct a formation curve by plotting n̄ versus pL (-log[L]).

    • Determine the stepwise stability constants (K₁, K₂, etc.) from the formation curve. For example, at n̄ = 0.5, pL = log K₁.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare Stock Solutions (Acid, Base, Ligand, Metal, Inert Salt) A->B C Titration 1: Acid only B->C D Titration 2: Acid + Ligand B->D E Titration 3: Acid + Ligand + Metal B->E F Plot pH vs. Volume of Base C->F D->F E->F G Calculate Protonation Constants (n̄ₐ) F->G H Calculate Formation Function (n̄) and Free Ligand Concentration ([L]) F->H G->H I Construct Formation Curve (n̄ vs. pL) H->I J Determine Stability Constants (log K) I->J

Caption: Workflow for Potentiometric Determination of Stability Constants.

Factors_Affecting_Stability cluster_metal Metal Ion Properties cluster_ligand Ligand Properties cluster_solution Solution Conditions M1 Charge Density (Charge/Radius Ratio) Complex Complex Stability M1->Complex M2 Coordination Geometry M2->Complex M3 Lewis Acidity M3->Complex L1 Basicity (pKa) L1->Complex L2 Chelate Effect (if applicable) L2->Complex L3 Steric Hindrance L3->Complex S1 pH S1->Complex S2 Temperature S2->Complex S3 Solvent S3->Complex S4 Ionic Strength S4->Complex

Caption: Factors Influencing the Stability of this compound Metal Complexes.

References

Technical Support Center: Optimizing 2-Thiouracil Concentration for Selective Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 2-thiouracil for selective enzyme inhibition studies.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of this compound?

This compound is sparingly soluble in water but has better solubility in organic solvents and alkaline solutions. For most in vitro assays, a common practice is to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).

  • Protocol for 100 mM DMSO Stock Solution:

    • Weigh out 12.82 mg of this compound (MW: 128.15 g/mol ).

    • Dissolve in 1 mL of high-purity DMSO.

    • If solubility is an issue, gentle warming at 37°C or sonication can be applied.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. What is the stability of this compound in aqueous buffers?

The stability of this compound in aqueous solutions can be influenced by pH. It is more stable in neutral to slightly alkaline conditions. Acidic conditions may lead to reduced stability over time. It is recommended to prepare fresh dilutions of this compound in your assay buffer for each experiment from a frozen stock.

3. What are the primary enzyme targets of this compound?

This compound is known to primarily inhibit several enzymes, with varying potencies:

  • Thyroid Peroxidase (TPO): A key enzyme in the synthesis of thyroid hormones.[1]

  • Iodothyronine Deiodinases (DIOs): Particularly Type 1 Deiodinase (DIO1), which is involved in the conversion of thyroxine (T4) to the active form, triiodothyronine (T3).

  • Neuronal Nitric Oxide Synthase (nNOS): this compound has been shown to be a selective inhibitor of nNOS.[2]

Troubleshooting Guide

Issue 1: I am observing lower than expected potency (high IC50 value) for this compound in my assay.

  • Possible Cause 1: Compound Precipitation.

    • Suggestion: this compound has limited aqueous solubility. Ensure that the final concentration of DMSO or other organic solvent in your assay is consistent across all conditions and is at a level that does not affect enzyme activity. Visually inspect your assay plate for any signs of precipitation.

  • Possible Cause 2: Interaction with Assay Components.

    • Suggestion: If your assay uses a reducing agent like dithiothreitol (DTT), be aware that high concentrations of some reducing agents can potentially interact with thiol-containing compounds like this compound. Consider running a control experiment with varying concentrations of the reducing agent to assess its impact on the inhibitory effect of this compound.

  • Possible Cause 3: Incorrect Enzyme or Substrate Concentration.

    • Suggestion: The apparent IC50 value can be influenced by the concentration of the substrate, especially for competitive inhibitors. Ensure your substrate concentration is appropriate for the assay (typically at or below the Km value).

Issue 2: My results are inconsistent between experiments.

  • Possible Cause 1: Instability of Diluted this compound.

    • Suggestion: Prepare fresh serial dilutions of this compound in your assay buffer for each experiment from a frozen stock solution. Avoid using diluted solutions that have been stored for an extended period.

  • Possible Cause 2: Variability in Enzyme Activity.

    • Suggestion: Ensure that the enzyme preparation is consistent and has stable activity. Include appropriate positive and negative controls in every assay plate to monitor enzyme performance.

Issue 3: I suspect off-target effects in my cellular assay.

  • Possible Cause 1: Inhibition of Other Enzymes.

    • Suggestion: this compound is known to inhibit multiple enzymes. If you are working in a cellular context, consider that the observed phenotype may be a result of inhibiting multiple targets. Cross-reference your findings with known inhibitory activities of this compound (see data tables below) and consider using more specific inhibitors for your target of interest as controls, if available. For instance, this compound has been noted to inhibit horseradish peroxidase (HRP) non-competitively, which could interfere with HRP-based detection methods.[3]

Quantitative Data on Inhibitory Activity

Table 1: Inhibitory Potency of this compound Against Target Enzymes

Enzyme TargetInhibition ConstantValueOrganism/SystemReference
Neuronal Nitric Oxide Synthase (nNOS)Ki20 µMRat[2]
Thyroid Peroxidase (TPO)IC501.2 µMIn vitro

Note: IC50 and Ki values can vary depending on the experimental conditions.

Experimental Protocols

Protocol: Determination of IC50 for this compound against a Purified Enzyme (Cell-Free Assay)

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your enzyme of interest.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 100 mM in DMSO).

    • Prepare a working solution of the enzyme in a suitable assay buffer.

    • Prepare a working solution of the substrate in the assay buffer.

    • Prepare the detection reagent as per the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Serial Dilution: Prepare a serial dilution of this compound from your stock solution. A common approach is a 10-point, 3-fold serial dilution.

    • Assay Plate Setup:

      • Add a small volume of each this compound dilution to the appropriate wells of a 96-well plate.

      • Include "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background) controls.

    • Enzyme Addition: Add the enzyme solution to all wells except the "no enzyme" controls.

    • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

    • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

    • Reaction Incubation: Incubate for a period where the reaction progress is linear.

    • Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from all other readings.

    • Normalize the data to the "no inhibitor" control (set to 100% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (or similar) dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock Solution (DMSO) serial_dilution Serial Dilution of This compound prep_inhibitor->serial_dilution prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor Add Inhibitor to Plate serial_dilution->add_inhibitor pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate detect Detect Signal incubate->detect normalize Normalize Data detect->normalize plot Plot Dose-Response Curve normalize->plot calculate_ic50 Calculate IC50 plot->calculate_ic50

Caption: General workflow for determining the IC50 of this compound.

Thyroid_Hormone_Synthesis cluster_follicle Thyroid Follicular Cell cluster_periphery Peripheral Tissues Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I2) Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination TPO->Iodine Thiouracil This compound Thiouracil->TPO Inhibition MIT MIT Thyroglobulin->MIT DIT DIT Thyroglobulin->DIT T3 T3 MIT->T3 Coupling T4 T4 DIT->T4 Coupling DIT->T3 Coupling T4_periphery T4 T4->T4_periphery Secretion T3_periphery T3 (active) T3->T3_periphery Secretion DIO1 Deiodinase 1 (DIO1) T4_periphery->DIO1 DIO1->T3_periphery Activation Thiouracil2 This compound Thiouracil2->DIO1 Inhibition

Caption: Inhibition of thyroid hormone synthesis by this compound.

References

Troubleshooting interference in LC-MS/MS analysis of 2-thiouracil.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of 2-thiouracil.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in this compound LC-MS/MS analysis?

A1: Interference in this compound analysis can stem from several sources:

  • Matrix Effects: Biological matrices like plasma, urine, and tissue contain endogenous components (e.g., phospholipids, salts, proteins) that can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[1][2][3][4]

  • Isobaric Interferences: Compounds with the same nominal mass as this compound can be mistakenly identified as the analyte if not chromatographically separated. A potential, though less common, isobaric interferent could be a metabolite with the same mass. More significantly, other structurally similar compounds, if present, could potentially interfere.

  • Contamination: Contaminants from sample collection tubes, solvents, and lab equipment can introduce interfering peaks.[5]

  • Natural Occurrence: this compound can occur naturally in animals fed a diet containing plants from the Brassicaceae family (e.g., rapeseed), which can lead to false-positive results in residue analysis.[6]

Q2: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound?

A2: The selection of appropriate MRM transitions is critical for the selective and sensitive detection of this compound. The most intense and specific transitions should be chosen. It is also recommended to monitor at least two transitions per analyte for confirmation.[7]

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)PolarityReference
This compound 129.086.0Positive[8]
129.058.0Positive[9]
127.042.0Negative[8]
6-Methyl-2-thiouracil (MTU) - IS 143.058.0Positive[9]
Propylthiouracil-d5 (PTU-d5) - IS 176.0134.0Positive[10]
Tapazole-d3 - IS 118.062.0Positive[10]

Note: The optimal collision energies should be determined empirically on the specific instrument being used.

Q3: How can I differentiate between illicit administration and natural occurrence of this compound in animal samples?

A3: Differentiating between illicit use and natural occurrence is a significant challenge. One approach is to analyze for the presence of other related thiouracils, such as 4-thiouracil and 6-methyl-2-thiouracil. The presence of these compounds alongside this compound can be an indicator of ingestion from feed rather than illegal administration.[11]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes and Solutions:

  • Cause: Inappropriate mobile phase pH.

    • Solution: Adjust the mobile phase pH to ensure this compound is in a single ionic state. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.

  • Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.[12]

  • Cause: Injection of the sample in a solvent stronger than the mobile phase.

    • Solution: Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase.[12]

Issue 2: Low Signal Intensity or High Signal Suppression

Possible Causes and Solutions:

  • Cause: Significant matrix effects.

    • Solution 1: Improve Sample Preparation: Employ more rigorous sample cleanup procedures to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[13][14]

    • Solution 2: Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from the regions where matrix components elute.[5] A post-column infusion experiment can help identify these regions of ion suppression.[15]

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.[2]

Issue 3: Inconsistent Results and Poor Reproducibility

Possible Causes and Solutions:

  • Cause: Inconsistent sample preparation.

    • Solution: Ensure that the sample preparation protocol is followed precisely for all samples, standards, and quality controls. Automated sample preparation can improve reproducibility.[16]

  • Cause: Analyte instability.

    • Solution: Investigate the stability of this compound in the biological matrix and during the analytical process. Ensure proper storage conditions and minimize the time between sample collection and analysis.[17]

  • Cause: Carryover from previous injections.

    • Solution: Optimize the autosampler wash procedure by using a strong wash solvent and increasing the wash volume and duration.[18]

Issue 4: Suspected Isobaric Interference

Possible Causes and Solutions:

  • Cause: Co-elution of a compound with the same mass as this compound.

    • Solution 1: Enhance Chromatographic Resolution: Modify the LC method (e.g., change the gradient, mobile phase composition, or column chemistry) to separate the interfering peak from the this compound peak.[19]

    • Solution 2: Monitor Multiple MRM Transitions: An isobaric interference is unlikely to produce the same ratio of multiple product ions as this compound. Therefore, monitoring a quantifier and a qualifier ion transition and checking their ratio can help identify interferences.[7]

Experimental Protocols

Protocol 1: Sample Preparation of Bovine Urine for this compound Analysis

This protocol is based on a derivatization method to improve the retention and detection of this compound.[11]

  • Sample Stabilization: To 1 mL of urine, add hydrochloric acid and ethylenediaminetetraacetic acid (EDTA) to stabilize the analytes.

  • Derivatization: Add 3-iodobenzyl bromide to the sample and incubate to derivatize the thiouracil compounds.

  • Cleanup: Perform solid-phase extraction (SPE) using a divinylbenzene-N-vinylpyrrolidone copolymer cartridge.

    • Condition the cartridge with methanol and then water.

    • Load the derivatized sample.

    • Wash the cartridge to remove interferences.

    • Elute the derivatized analytes with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation of Bovine Muscle Tissue for this compound Analysis

This protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method.[20]

  • Homogenization: Homogenize 5 g of muscle tissue.

  • Extraction: Add 10 mL of ethyl acetate and shake vigorously.

  • Salting Out: Add a mixture of anhydrous magnesium sulfate and sodium chloride, and shake again.

  • Centrifugation: Centrifuge the sample to separate the organic layer.

  • Evaporation and Reconstitution: Transfer the ethyl acetate supernatant, evaporate to dryness, and reconstitute in the mobile phase for analysis.

Visualizations

Troubleshooting Workflow for Low Signal Intensity

Troubleshooting_Low_Signal start Low Signal Intensity Observed check_matrix_effects Hypothesis: Matrix Effects? start->check_matrix_effects improve_sample_prep Action: Enhance Sample Preparation (e.g., SPE, LLE) check_matrix_effects->improve_sample_prep Yes optimize_chromatography Action: Optimize LC Method (e.g., Gradient, Column) check_matrix_effects->optimize_chromatography Yes use_sil_is Action: Use Stable Isotope-Labeled Internal Standard check_matrix_effects->use_sil_is Yes reevaluate Re-evaluate Signal improve_sample_prep->reevaluate optimize_chromatography->reevaluate use_sil_is->reevaluate reevaluate->check_matrix_effects Signal Not Improved end Problem Resolved reevaluate->end Signal Improved

Caption: A logical workflow for troubleshooting low signal intensity in this compound analysis.

General Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample_collection Sample Collection (Urine, Plasma, Tissue) extraction Extraction (PPT, LLE, or SPE) sample_collection->extraction cleanup Cleanup & Concentration extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification confirmation Confirmation (Ion Ratio) quantification->confirmation

Caption: A streamlined overview of the experimental workflow for this compound analysis.

References

Strategies to reduce cytotoxicity of 2-thiouracil in antiviral assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-thiouracil in antiviral assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the cytotoxic effects of this compound and enhance the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in antiviral research?

This compound is a derivative of uracil, a nucleobase found in RNA.[1][2] It is structurally similar to uracil but contains a sulfur atom at the second position of the pyrimidine ring.[3] This modification allows it to interfere with various biological processes. In virology, it is investigated for its ability to inhibit virus replication.[4] For instance, it can be incorporated into tissue culture media to prevent viral spread from infected to healthy cells.[4] Some derivatives of this compound have shown activity against viruses such as Hepatitis B.[5]

Q2: What causes the cytotoxicity of this compound?

The cytotoxicity of this compound is linked to its ability to interfere with fundamental cellular processes. As an antimetabolite, it can disrupt nucleic acid synthesis due to its resemblance to uracil.[6] It is also known to inhibit neuronal nitric oxide synthase (nNOS) and interfere with thyroid hormone production by inhibiting the enzyme thyroperoxidase.[3][7][8] Long-term exposure has been associated with potential hepatotoxicity (liver damage).[2] The World Health Organization's International Agency for Research on Cancer (IARC) has classified thiouracil as a potential carcinogen.[1]

Q3: How can I measure the cytotoxicity of this compound in my specific cell line?

Standard in vitro cytotoxicity assays are used to quantify the cytotoxic effects of this compound. These assays measure cellular functions like membrane integrity, metabolic activity, or ATP production.[9] A common and reliable method is the MTT assay, which measures the metabolic activity of viable cells. The result is typically expressed as the CC50 (50% cytotoxic concentration), which is the concentration of the compound that causes a 50% reduction in cell viability.

Troubleshooting Guide: Mitigating Cytotoxicity

High cytotoxicity can mask the specific antiviral effects of this compound, leading to a narrow therapeutic window or false-positive results. The following guide addresses common issues and provides strategies to reduce off-target toxicity.

Problem: High background cytotoxicity is obscuring the antiviral effect.

High cytotoxicity at concentrations intended to be antiviral makes it difficult to distinguish between cell death due to the compound and cell death due to viral infection.

  • Solution 1: Chemical Modification of this compound. Synthesizing derivatives of this compound can reduce its general cytotoxicity while preserving or even enhancing its antiviral activity.

    • Sulfonamide Derivatives: The synthesis of this compound-5-sulfonamide derivatives has been shown to yield compounds with potent biological activity and, in some cases, high selectivity for cancer cells over normal cells, suggesting a potential strategy for reducing general toxicity.[6]

    • Metal Complexes: Coordinating this compound derivatives with metal ions such as copper (II), gold (III), and palladium (II) can significantly enhance cytotoxicity against tumor cells while maintaining lower toxicity towards normal cells.[10][11] This approach could be adapted to enhance antiviral selectivity.

  • Solution 2: Utilize a Drug Delivery System. Encapsulating or attaching this compound to a carrier can control its release and target its delivery, thereby reducing systemic toxicity.

    • Gold Nanoparticles (AuNPs): Functionalizing gold nanoparticles with this compound has been shown to enhance its antiproliferative activity, suggesting that lower concentrations could be used, thus reducing side effects.[12]

    • Monolayer Carriers: Two-dimensional monolayers, such as Si-doped BC3, have been studied as potential carriers for this compound, showing strong adsorption that could be leveraged for effective drug delivery.[13][14][15]

Problem: The selectivity index (SI) is too low.

The Selectivity Index (SI = CC50 / EC50) is a critical measure of a compound's therapeutic window. A low SI indicates that the concentration required for antiviral activity is close to the concentration that causes host cell toxicity.

  • Solution 1: Combination Therapy. Using this compound in combination with other antiviral agents may allow for lower, less toxic doses of each compound to be used. Combination treatments can be effective by administering drugs at lower dosages, which reduces cytotoxicity.[16]

  • Solution 2: Optimize Assay Parameters. Ensure that the cytotoxicity is not an artifact of the experimental setup.

    • Dilution Method: For highly cytotoxic compounds, standard dilution in 96-well plates may not be sufficient. An alternative "T-25 method," which uses larger T-25 flasks for dilution, can help reduce the concentration of the cytotoxic agent in contact with the cells.[17]

    • Incubation Time: Reduce the incubation time of the compound with the cells to the minimum required to observe an antiviral effect.

Data on Cytotoxicity and Antiviral Activity

The following table summarizes cytotoxicity data for this compound derivatives and related compounds from the literature. This data can serve as a reference for expected toxicity ranges.

Compound/ComplexCell LineCytotoxicity MetricValue (mM)Reference
6-propyl-2-thiouracilHeLa (Tumor)CD500.0955[10]
Pd(II) complex with 6-propyl-2-thiouracilHeLa (Tumor)CD500.00064[10]
Chloroquine (antiviral)VeroCC500.261[18]
Bananin (antiviral)FRhK-4CC50>0.300[18]
Gemcitabine Derivative 2e MDCKCC50>300 µM[19]
Gemcitabine Derivative 2h MDCKCC50>300 µM[19]

Note: CD50 (50% cytotoxic dose) and CC50 (50% cytotoxic concentration) are analogous measures of cytotoxicity.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that is toxic to 50% of the cells (CC50).[20]

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 4-6 hours.

  • Compound Addition: Prepare serial dilutions of this compound (or its derivatives). Remove the media from the cells and add fresh media containing the different concentrations of the compound. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that matches the duration of your antiviral assay (e.g., 24-72 hours).

  • MTT Reagent Addition: Prepare a 5 mg/mL stock of MTT reagent in PBS. Add 10-20 µL of the MTT stock to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the CC50 value using non-linear regression.

Protocol 2: Plaque Reduction Antiviral Assay

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

  • Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of this compound.

  • Incubation: Incubate the plates for 2-5 days, or until viral plaques are visible.

  • Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 value from the dose-response curve.

Visualizations

G cluster_0 Workflow for Mitigating this compound Cytotoxicity A Start: Antiviral Assay with this compound B Measure Cytotoxicity (CC50) using MTT Assay A->B C Measure Antiviral Efficacy (EC50) using Plaque Reduction Assay A->C D Calculate Selectivity Index (SI = CC50 / EC50) B->D C->D E SI > 10? D->E F Proceed with Antiviral Studies E->F Yes G Strategy Implementation E->G No H Chemical Modification (e.g., Sulfonamides, Metal Complexes) G->H I Drug Delivery System (e.g., Nanoparticles) G->I J Combination Therapy G->J K Re-evaluate CC50 and EC50 H->K I->K J->K K->D

Caption: Workflow for assessing and mitigating this compound cytotoxicity.

G cluster_1 Troubleshooting High Cytotoxicity start Problem: High background cytotoxicity in antiviral assay q1 Is the compound concentration optimized? start->q1 a1 Perform dose-response curve to find lowest effective concentration q1->a1 No q2 Is the incubation time minimal? q1->q2 Yes a1->q2 a2 Perform time-course experiment to find shortest incubation for antiviral effect q2->a2 No q3 Are assay conditions optimal? q2->q3 Yes a2->q3 a3 Consider alternative methods to reduce cytotoxicity (e.g., T-25 flask method) q3->a3 No end If cytotoxicity persists, consider chemical modification or drug delivery strategies q3->end Yes a3->end

Caption: A decision tree for troubleshooting high cytotoxicity.

G cluster_2 Drug Delivery System Concept Carrier Nanoparticle Carrier Complex Functionalized Complex Carrier->Complex Drug This compound Drug->Complex Cell Host Cell Complex->Cell Targeted Delivery Release Controlled Release Cell->Release Internalization Release->Drug Reduces Systemic Toxicity

Caption: Conceptual diagram of a nanoparticle drug delivery system.

References

Technical Support Center: Improving the Specificity of Metabolic Labeling with Thiouracil Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the specificity of metabolic labeling experiments using thiouracil analogs. It includes frequently asked questions (FAQs), troubleshooting guides, quantitative data, experimental protocols, and visualizations to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What are thiouracil analogs and how do they facilitate the specific labeling of newly synthesized RNA?

A1: Thiouracil analogs, such as 4-thiouracil (4tU) and its corresponding nucleoside 4-thiouridine (4sU), are structural mimics of the natural RNA nucleobase uracil. When administered to cells, these analogs are recognized by the cellular machinery and incorporated into newly transcribed RNA in place of uridine during the process of transcription.[1][2] The key feature of these analogs is the substitution of an oxygen atom with a sulfur atom, which introduces a reactive thiol group. This thiol group serves as a chemical handle, enabling the specific biotinylation of the newly synthesized RNA. The biotinylated RNA can then be selectively captured and purified from the total RNA pool, which consists predominantly of pre-existing, unlabeled RNA molecules.[2][3]

Q2: What are the differences between 2-thiouracil, 4-thiouracil, and 6-thiouracil for RNA labeling, and which one should I choose?

A2: While several thiouracil isomers exist, their suitability and efficiency for metabolic RNA labeling vary significantly.

  • 4-Thiouracil (4tU) and 4-Thiouridine (4sU): These are the most extensively studied and widely adopted analogs for metabolic RNA labeling across a broad range of organisms.[1][4] They are efficiently incorporated into RNA through the pyrimidine salvage pathway and provide a high degree of specificity for newly transcribed RNA.[3]

  • This compound: Although it can be incorporated into RNA, its use in metabolic labeling is less common, and there is limited comparative data on its labeling efficiency and potential off-target effects relative to 4-thiouracil.

  • 6-Thiouracil and its derivatives (e.g., 6-propyl-2-thiouracil): These compounds are primarily recognized for their clinical use as antithyroid medications. Their application in metabolic labeling of RNA is not a standard practice, and they are not recommended for this purpose.

For robust and reproducible metabolic labeling of nascent RNA, 4-thiouracil and 4-thiouridine are the recommended choices due to their well-documented efficacy and the availability of optimized protocols.

Q3: How do I determine the optimal concentration and labeling duration for my experiment?

A3: The ideal concentration and labeling time for thiouracil analogs are crucial for maximizing labeling efficiency while minimizing cellular toxicity. These parameters are highly dependent on the specific cell type and the experimental objectives.

  • Concentration: For many mammalian cell lines, a starting concentration of 100–200 µM for 4sU is a good starting point.[4] It is imperative to perform a dose-response curve to identify the highest concentration that does not impair cell viability or significantly alter gene expression.[4]

  • Labeling Duration: For studies focusing on rapid transcriptional dynamics, short pulse-labeling times of 5 to 15 minutes are typically employed.[1] To measure the half-lives of more stable transcripts, longer labeling periods may be required. A time-course experiment is recommended to establish the optimal labeling window for your specific research question.

Please refer to the Experimental Protocols section for a detailed methodology on optimizing your labeling conditions.

Q4: What are the primary sources of high background in my purified labeled RNA, and how can I mitigate them?

A4: High background, characterized by the co-purification of unlabeled RNA, is a frequent challenge that can compromise the specificity of the assay. The most common culprits include:

  • Non-specific Adherence of RNA to Streptavidin Beads: Unlabeled RNA can bind non-specifically to the surface of the streptavidin-coated beads. This can be minimized by effective blocking of the beads prior to incubation with the biotinylated RNA.

  • Insufficient Washing: Inadequate washing of the beads after RNA capture can lead to the retention of non-specifically bound molecules.

  • Genomic DNA Contamination: Residual genomic DNA from the RNA extraction process can non-specifically associate with the beads.

  • Excess Free Biotin: Incomplete removal of unbound biotinylating reagent can saturate the binding sites on the streptavidin beads, reducing the capture efficiency of the biotinylated RNA.

For a systematic approach to identifying and resolving these issues, please consult the Troubleshooting Guides .

Troubleshooting Guides

Issue 1: High Background and Low Specificity of Purified RNA

This guide provides a logical workflow to diagnose and resolve issues of high background contamination with unlabeled RNA in your purified samples.

Troubleshooting_High_Background start High Background in Pulldown q1 Was a 'No Thiouracil' negative control included? start->q1 q2 Is there significant RNA yield in the negative control? q1->q2 Yes q3 Was a Dot Blot analysis performed on total RNA? q1->q3 No, or control was clean sol1 Indicates non-specific binding of endogenous biotinylated molecules or RNA to the beads. q2->sol1 Yes q2->q3 No opt1 Action: Refine Purification Protocol - Enhance bead blocking (e.g., with yeast tRNA) - Increase wash stringency (salt concentration) - Ensure removal of free biotin sol1->opt1 end Problem Resolved opt1->end q4 Is the labeling efficiency low (weak dot blot signal)? q3->q4 Yes sol2 Suggests inefficient incorporation of the thiouracil analog into nascent RNA. q4->sol2 Yes sol3 Indicates successful labeling but suboptimal purification specificity. q4->sol3 No opt2 Action: Optimize Labeling Conditions - Titrate analog concentration - Extend labeling time - Confirm cell health and proliferation rate sol2->opt2 opt2->end sol3->opt1

A logical workflow for troubleshooting high background in thiouracil-labeled RNA purification.
Issue 2: Low Yield of Purified Labeled RNA

This section addresses the problem of obtaining insufficient quantities of labeled RNA for downstream analyses.

Troubleshooting_Low_Yield start Low Yield of Purified RNA q1 Was the integrity of the input total RNA checked? start->q1 sol1 Degraded input RNA will result in low recovery of full-length transcripts. q1->sol1 No, or RNA was degraded q2 Was a Dot Blot performed to confirm labeling? q1->q2 Yes, RNA is intact opt1 Action: Use high-quality, intact RNA. Re-extract RNA if necessary. sol1->opt1 end Problem Resolved opt1->end sol2 A weak or absent signal indicates a problem with the labeling step itself. q2->sol2 Yes, signal is weak/absent q3 Were the biotinylation and purification steps optimized? q2->q3 Yes, signal is strong opt2 Action: Optimize Labeling Conditions - Increase analog concentration/time - Ensure analog is not degraded sol2->opt2 opt2->end sol3 Inefficient biotinylation or capture will lead to loss of labeled material. q3->sol3 No, or steps were not optimized q3->end Yes, all steps were optimal opt3 Action: Review Protocol - Check biotinylating reagent activity - Ensure sufficient bead capacity - Optimize binding conditions sol3->opt3 opt3->end

A logical workflow for troubleshooting low yields of purified thiouracil-labeled RNA.

Data Presentation

Table 1: Comparative Overview of Common Thiouracil Analogs for RNA Labeling
AnalogPosition of Thiol GroupCommon ApplicationRelative Labeling EfficiencyNotes
4-Thiouracil (4tU) C4High-specificity metabolic labeling of nascent RNAHighThe most widely used and validated analog.
This compound C2Less common for labeling; studied for its effects on RNA structure and functionLower than 4tU (inferred)Limited data available for direct comparison of labeling efficiency.
6-Propyl-2-thiouracil C2 (with propyl at C6)Antithyroid drugNot applicableNot recommended for metabolic RNA labeling.
Table 2: Recommended Starting Conditions for 4-Thiouridine (4sU) Labeling
Organism/Cell TypeRecommended 4sU Concentration (µM)Typical Labeling TimeKey Considerations
Mammalian Adherent Cells100 - 50015 min - 4 hoursCell line-specific toxicity should be assessed.
Mammalian Suspension Cells100 - 20010 min - 2 hoursEnsure adequate mixing for uniform labeling.
Saccharomyces cerevisiae5005 - 10 minutesRapid uptake and incorporation.[1]
Haloferax volcanii75% of total uracil supply30 min - 2 hoursRequires specific media formulation.[4]

Disclaimer: The values presented are intended as a starting point. Empirical optimization is critical for every new experimental system.

Experimental Protocols

Protocol 1: Optimizing Thiouracil Analog Concentration and Labeling Time
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase during the experiment.

  • Dose-Response: Prepare a range of 4sU concentrations (e.g., 50 µM, 100 µM, 200 µM, 500 µM). Include a no-4sU control.

  • Time Course: For each concentration, set up parallel cultures and label for different durations (e.g., 30 min, 1 hr, 2 hr, 4 hr).

  • Cell Viability Assay: After labeling, assess cell viability using a standard method (e.g., trypan blue exclusion or a commercial viability kit).

  • RNA Extraction: Isolate total RNA from all samples.

  • Dot Blot Analysis: Perform a dot blot (as described below) to semi-quantitatively assess the level of 4sU incorporation for each condition.

  • Analysis: Select the highest concentration and longest labeling time that do not significantly impact cell viability and result in a strong dot blot signal.

Protocol 2: Dot Blot for Assessing Thiouracil Incorporation

This protocol provides a straightforward method to verify the successful incorporation of thiouracil analogs into total RNA.

  • RNA Preparation: Isolate total RNA from both thiouracil-labeled and unlabeled control cells. Biotinylate the RNA using a thiol-specific biotinylating agent (e.g., HPDP-Biotin). Purify the biotinylated RNA to remove excess biotin.

  • Membrane Preparation: Spot serial dilutions of the biotinylated RNA (e.g., 1 µg, 500 ng, 250 ng) onto a nylon or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour.

  • Washing: Wash the membrane extensively with a wash buffer (e.g., TBST) to remove unbound streptavidin-HRP.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal. A strong signal, dependent on the amount of RNA spotted, should be detected for the labeled sample, while the unlabeled control should be negative.

Mandatory Visualization

Signaling Pathway: Pyrimidine Salvage and Thiouracil Analog Metabolism

The incorporation of thiouracil analogs is dependent on the pyrimidine salvage pathway. This pathway recycles nucleobases and nucleosides from the degradation of DNA and RNA.

Pyrimidine_Salvage_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Thiouracil_ext 4-Thiouracil Thiouracil_int 4-Thiouracil Thiouracil_ext->Thiouracil_int Nucleobase Transporter Thio_UMP 4-Thiouridine Monophosphate (4sUMP) Thiouracil_int->Thio_UMP UPRT Thio_UDP 4-Thiouridine Diphosphate (4sUDP) Thio_UMP->Thio_UDP UMP/CMP Kinase Thio_UTP 4-Thiouridine Triphosphate (4sUTP) Thio_UDP->Thio_UTP NDPK RNA_Polymerase RNA Polymerase Thio_UTP->RNA_Polymerase Nascent_RNA Newly Synthesized RNA (Thiol-labeled) RNA_Polymerase->Nascent_RNA Incorporation

The metabolic activation of 4-thiouracil for incorporation into nascent RNA.

This diagram illustrates that 4-thiouracil is transported into the cell and converted to 4-thiouridine monophosphate by uracil phosphoribosyltransferase (UPRT). Subsequent phosphorylations by kinases yield 4-thiouridine triphosphate, the substrate for RNA polymerase.

Experimental Workflow: From Labeling to Analysis

This workflow provides a high-level overview of a typical metabolic labeling experiment.

Experimental_Workflow start Cell Culture labeling Metabolic Labeling (with Thiouracil Analog) start->labeling extraction Total RNA Extraction labeling->extraction biotinylation Thiol-specific Biotinylation extraction->biotinylation purification Streptavidin Affinity Purification biotinylation->purification elution Elution of Labeled RNA purification->elution analysis Downstream Analysis (e.g., RNA-seq, RT-qPCR) elution->analysis end Data Interpretation analysis->end

A generalized experimental workflow for metabolic labeling of RNA with thiouracil analogs.

References

Validation & Comparative

A Comparative Analysis of the Antithyroid Efficacy of 2-Thiouracil and 6-Propylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antithyroid properties of 2-Thiouracil and its derivative, 6-Propylthiouracil (PTU). While both compounds are known to inhibit thyroid hormone synthesis, PTU has been more extensively studied and is used clinically, whereas this compound is primarily a parent compound for a class of antithyroid drugs. This comparison synthesizes available experimental data to objectively evaluate their relative efficacy.

Mechanism of Action

Both this compound and 6-Propylthiouracil exert their primary antithyroid effects by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[1] By inhibiting TPO, these compounds reduce the production of thyroid hormones.[1][3]

6-Propylthiouracil has an additional mechanism of action that distinguishes it from this compound and other antithyroid drugs like methimazole. PTU also inhibits the peripheral conversion of T4 to the more potent T3 by inhibiting the enzyme 5'-deiodinase.[4][5] This dual action can lead to a more rapid decrease in circulating T3 levels.

Quantitative Comparison of In Vitro Efficacy

Direct comparative studies of the in vitro efficacy of this compound and 6-Propylthiouracil are limited in recent literature. However, by compiling data from various sources, a general comparison of their inhibitory effects on thyroid peroxidase can be made. It is important to note that variations in experimental conditions (e.g., enzyme source, substrate) can influence IC50 values.

CompoundTarget EnzymeIC50 ValueEnzyme SourceAssay MethodReference
6-Propylthiouracil Thyroid Peroxidase (TPO)1.2 µMRat Thyroid MicrosomesAmplex UltraRed (AUR) Assay[6]
6-Propylthiouracil Thyroid Peroxidase (TPO)2.0 µM (2 x 10⁻⁶ M)Human Thyroid HomogenateIodide Peroxidase Assay[7][8]
This compound Thyroid Peroxidase (TPO)Not readily available in recent literature under comparable assay conditions.---

Note: The lack of a directly comparable, recent IC50 value for this compound is a significant gap in the literature, underscoring its lesser focus in contemporary research compared to PTU.

In Vivo and Clinical Efficacy

Historical clinical studies from the 1940s provided some of the earliest comparisons between these two compounds. A 1947 study concluded that 6-propylthiouracil was a safe and effective drug for managing hyperthyroidism.[9][10] Another comparative clinical study from the same year also evaluated both drugs.[11] A 1965 study in chicks compared the effects of thiouracil, propylthiouracil, and methimazole on iodine metabolism.[12] However, modern clinical trials directly comparing this compound and 6-Propylthiouracil are scarce, with most recent research focusing on the comparison between PTU and methimazole.[5][13][14]

Experimental Protocols

Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This assay is a common in vitro method to determine the inhibitory potential of compounds on TPO activity.

Principle: The assay measures the peroxidase activity of TPO. In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of the Amplex® UltraRed substrate to produce the highly fluorescent product, resorufin. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.

Materials:

  • TPO source (e.g., rat thyroid microsomes, recombinant human TPO)

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Assay buffer (e.g., potassium phosphate buffer)

  • Test compounds (this compound, 6-Propylthiouracil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and a positive control (e.g., PTU).

  • To the wells of a 96-well plate, add the assay buffer, Amplex® UltraRed reagent, and the test compound dilutions. Include a vehicle control (solvent only) and a no-enzyme control.

  • Initiate the reaction by adding the TPO enzyme preparation to all wells except the no-enzyme control.

  • Immediately after adding the enzyme, add the H₂O₂ solution to all wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).

  • Measure the fluorescence of each well using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value using a suitable curve-fitting software.

In Vivo Model of Hyperthyroidism in Rodents

This in vivo model is used to evaluate the efficacy of antithyroid drugs in a living organism.

Principle: Hyperthyroidism is induced in rodents, typically rats or mice, by the administration of thyroid hormones (e.g., L-thyroxine). The efficacy of the test compounds is then assessed by their ability to ameliorate the signs of hyperthyroidism, such as changes in hormone levels, body weight, and heart rate.

Materials:

  • Laboratory rodents (e.g., male Wistar rats)

  • L-thyroxine (T4) to induce hyperthyroidism

  • Test compounds (this compound, 6-Propylthiouracil)

  • Vehicle for drug administration (e.g., saline, corn oil)

  • Equipment for blood collection and measurement of thyroid hormone levels (T3, T4, TSH)

Procedure:

  • Acclimatize the animals to the laboratory conditions.

  • Induce hyperthyroidism by daily administration of L-thyroxine for a specified period (e.g., 14 days). A control group receives only the vehicle.

  • After the induction period, divide the hyperthyroid animals into treatment groups.

  • Administer the test compounds (this compound and 6-Propylthiouracil) at various doses to the respective groups for a defined treatment period (e.g., 10-14 days). A hyperthyroid control group continues to receive only the vehicle.

  • Monitor key parameters throughout the study, including body weight, food and water intake, and heart rate.

  • At the end of the treatment period, collect blood samples for the analysis of serum T3, T4, and TSH levels.

  • Euthanize the animals and collect the thyroid glands for histological examination.

  • Compare the measured parameters between the treated groups and the hyperthyroid control group to assess the antithyroid efficacy of the compounds.

Visualizations

Signaling Pathway of Thyroid Hormone Synthesis and Inhibition

ThyroidHormoneSynthesis cluster_follicle Thyroid Follicular Cell cluster_blood Bloodstream cluster_peripheral Peripheral Tissues Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation NIS Na⁺/I⁻ Symporter (NIS) NIS->Iodide IodinatedTg Iodinated Tg TPO->IodinatedTg T3_T4_Tg T3/T4 on Tg TPO->T3_T4_Tg Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->TPO Iodination IodinatedTg->TPO Coupling T3_T4 T3, T4 T3_T4_Tg->T3_T4 Proteolysis Blood_T4 T4 T3_T4->Blood_T4 Blood_Iodide Iodide (I⁻) Blood_Iodide->NIS Blood_T3 T3 Deiodinase 5'-Deiodinase Blood_T4->Deiodinase Deiodinase->Blood_T3 Conversion Thiouracils This compound & 6-Propylthiouracil Thiouracils->TPO Inhibition PTU 6-Propylthiouracil PTU->Deiodinase Inhibition

Caption: Inhibition points of Thiouracils in thyroid hormone synthesis and metabolism.

Comparative Experimental Workflow

AntithyroidEfficacyWorkflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis TPO_Assay Thyroid Peroxidase (TPO) Inhibition Assay Compound_Prep Prepare Serial Dilutions (this compound vs. 6-Propylthiouracil) TPO_Assay->Compound_Prep Incubation Incubate with TPO, H₂O₂, and Substrate Compound_Prep->Incubation Measurement Measure Enzyme Activity (e.g., Fluorescence) Incubation->Measurement IC50 Calculate IC50 Values Measurement->IC50 Comparison Comparative Efficacy Assessment IC50->Comparison Model_Induction Induce Hyperthyroidism in Rodent Model Treatment_Groups Administer Compounds (Vehicle, this compound, 6-Propylthiouracil) Model_Induction->Treatment_Groups Monitoring Monitor Physiological Parameters (Body Weight, Heart Rate) Treatment_Groups->Monitoring Hormone_Analysis Analyze Serum T3, T4, TSH Levels Monitoring->Hormone_Analysis Efficacy_Eval Evaluate Antithyroid Efficacy Hormone_Analysis->Efficacy_Eval Efficacy_Eval->Comparison

References

A Comparative Analysis of 2-Thiouracil and 4-Thiouracil for RNA Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of RNA biology, metabolic labeling has emerged as an indispensable tool for elucidating the lifecycle of RNA molecules. By introducing nucleoside analogs into cellular systems, researchers can tag and track newly synthesized RNA, providing critical insights into transcription, processing, and decay. Among the various analogs, thiolated uracils, specifically 2-thiouracil and 4-thiouracil, have garnered attention. This guide offers a detailed comparative study of these two compounds, providing researchers, scientists, and drug development professionals with the necessary data to select the appropriate tool for their experimental needs.

Introduction to Thiouracils in RNA Labeling

Both this compound (2tU) and 4-thiouracil (4tU) are analogs of the canonical RNA base uracil, with a sulfur atom replacing an oxygen atom at the C2 or C4 position of the pyrimidine ring, respectively. This subtle modification allows for the specific chemical manipulation of labeled RNA, enabling its purification and downstream analysis. While both have potential for RNA metabolic labeling, their distinct biochemical properties and metabolic pathways lead to different experimental outcomes.

4-Thiouracil: The Established Standard

4-Thiouracil, and its corresponding nucleoside 4-thiouridine (4sU), are widely adopted reagents for metabolic labeling of nascent RNA.[1][2][3] Their efficacy and relatively low perturbation to cellular systems at appropriate concentrations have made them a staple in transcriptome-wide studies of RNA dynamics.[4]

Performance and Properties of 4-Thiouracil
ParameterDescriptionSupporting Data/References
Incorporation Efficiency High, especially in systems with active uracil phosphoribosyltransferase (UPRT). Can be optimized by modulating concentration and labeling time.[5]
Cytotoxicity Can exhibit toxicity at high concentrations and prolonged exposure. Optimization is crucial to maintain cell viability.[4][6]A study in human U2OS cells reported nucleolar stress with as little as 50 μM 4sU.[4]
Off-target Effects At high concentrations, 4sU can inhibit rRNA synthesis.[4]In human U2OS cells, high concentrations of 4sU were shown to cause a nucleolar stress response.[4]
Mechanism of Action 4tU is converted to 4-thiouridine monophosphate (4-thio-UMP) by uracil phosphoribosyltransferase (UPRT).[3][7] It is then further phosphorylated to the triphosphate form and incorporated into RNA by RNA polymerases.[3]The requirement for UPRT allows for cell-specific labeling in organisms lacking the enzyme by expressing it exogenously.[7][8]
Downstream Applications Labeled RNA can be biotinylated and purified using streptavidin beads for RNA sequencing (RNA-seq), RT-qPCR, and other analyses.[5][9]This is a standard procedure in many established protocols like TU-tagging.[8]

This compound: A Potential Alternative with Unique Properties

While less commonly used for global RNA metabolic labeling, this compound and its nucleoside form, 2-thiouridine (s2U), possess distinct characteristics that make them intriguing for specific applications. Notably, s2U is a naturally occurring modification in transfer RNA (tRNA), where it plays a role in translation fidelity.[10][11]

Performance and Properties of this compound
ParameterDescriptionSupporting Data/References
Incorporation Efficiency The efficiency of exogenous 2tU incorporation into the general pool of nascent RNA is not as well-documented as 4tU. However, 2-thio-UTP is a known substrate for RNA polymerases.
Cytotoxicity Data on the cytotoxicity of 2tU in the context of metabolic labeling is limited.
Off-target Effects As a natural component of tRNA, its presence might be better tolerated in the translational machinery. However, widespread incorporation into other RNA species could have unforeseen consequences.2-thiouridine is known to enhance the stability of RNA duplexes.[10][12]
Mechanism of Action The precise metabolic pathway for the conversion of exogenous 2tU to 2-thio-UTP for general RNA incorporation is not as clearly established as for 4tU. It is plausible that it follows a similar phosphorylation pathway as uracil.
Unique Property 2-thiouridine significantly stabilizes RNA duplexes.[10]An RNA duplex containing s2U has a melting temperature (Tm) of 30.7°C, compared to 19.0°C for the unmodified control and 14.5°C for the s4U-containing duplex.[10]

Comparative Summary

FeatureThis compound4-Thiouracil
Primary Use in RNA Biology Natural tRNA modification; enhances RNA duplex stability.Widely used for metabolic labeling of nascent RNA.
Metabolic Incorporation Pathway Not fully established for exogenous labeling.Requires UPRT for conversion to 4-thio-UMP.
Effect on RNA Duplex Stability Significantly stabilizes.Destabilizes compared to unmodified RNA.
Established Protocols for Labeling Limited.Numerous well-established protocols (e.g., TU-tagging).[8][9]

Experimental Protocols

Metabolic Labeling of Nascent RNA with 4-Thiouracil

This protocol provides a general framework for labeling newly synthesized RNA in cultured mammalian cells using 4-thiouracil.

  • Cell Culture and Labeling: Culture cells to the desired confluency. Add 4-thiouracil to the culture medium to a final concentration of 100-500 µM. The optimal concentration and labeling time (typically 15 minutes to 4 hours) should be determined empirically for each cell type and experimental goal.

  • RNA Isolation: Harvest the cells and isolate total RNA using a standard method, such as TRIzol reagent, followed by purification.

  • Thiol-specific Biotinylation: React the total RNA with a thiol-reactive biotin compound, such as HPDP-Biotin, to specifically label the incorporated 4-thiouracil.

  • Purification of Labeled RNA: Separate the biotinylated, newly transcribed RNA from the unlabeled, pre-existing RNA using streptavidin-coated magnetic beads.

  • Elution and Downstream Analysis: Elute the captured RNA from the beads. The purified RNA is now ready for downstream applications like RNA-seq or RT-qPCR.

Note: As protocols for the global metabolic labeling of RNA with this compound are not well-established, a specific protocol is not provided. Researchers wishing to explore its use would likely need to adapt existing protocols for 4-thiouracil and optimize conditions extensively.

Visualizing the Pathways and Workflows

Metabolic Pathway of 4-Thiouracil

G 4-Thiouracil 4-Thiouracil 4-Thio-UMP 4-Thio-UMP 4-Thiouracil->4-Thio-UMP UPRT 4-Thio-UDP 4-Thio-UDP 4-Thio-UMP->4-Thio-UDP UMP Kinase 4-Thio-UTP 4-Thio-UTP 4-Thio-UDP->4-Thio-UTP NDP Kinase Newly Synthesized RNA Newly Synthesized RNA 4-Thio-UTP->Newly Synthesized RNA RNA Polymerase

Caption: Metabolic conversion of 4-thiouracil for incorporation into nascent RNA.

General Experimental Workflow for Thiouracil-based RNA Labeling

G cluster_cell Cellular Processes cluster_lab Laboratory Procedures Labeling Metabolic Labeling (2tU or 4tU) RNA_Isolation Total RNA Isolation Labeling->RNA_Isolation Biotinylation Thiol-specific Biotinylation RNA_Isolation->Biotinylation Purification Streptavidin Purification Biotinylation->Purification Analysis Downstream Analysis (e.g., RNA-seq) Purification->Analysis

Caption: A generalized workflow for metabolic labeling and analysis of RNA using thiouracils.

Conclusion and Recommendations

The choice between this compound and 4-thiouracil for RNA metabolic labeling depends heavily on the specific research objectives.

4-Thiouracil remains the gold standard for studies aiming to quantify transcriptome-wide RNA synthesis and decay rates. Its well-characterized metabolic pathway and the wealth of established protocols provide a reliable and robust method for labeling nascent RNA. However, researchers must be mindful of its potential cytotoxicity and off-target effects at higher concentrations and optimize labeling conditions accordingly.

This compound , on the other hand, presents a more specialized tool. Its inherent property of stabilizing RNA duplexes could be leveraged in studies focusing on RNA structure and thermodynamics. While its use for global metabolic labeling is not yet widespread, the fact that 2-thio-UTP is a substrate for RNA polymerases suggests its potential in this area, pending further research to establish efficient and non-perturbative labeling protocols.

For researchers and drug development professionals, a thorough understanding of the distinct properties of these two thiouracil analogs is crucial for designing experiments that will yield clear and interpretable results in the ever-evolving landscape of RNA biology.

References

Validating Anticancer Activity of Novel 2-Thiouracil Derivatives on MCF-7 and HepG2 Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of novel 2-thiouracil derivatives against the human breast adenocarcinoma cell line (MCF-7) and the human liver carcinoma cell line (HepG2). The information presented is collated from recent studies and is intended to assist in the evaluation and selection of promising compounds for further investigation.

Introduction

This compound, a pyrimidine analog, has emerged as a scaffold of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1] In the realm of oncology, these compounds are being explored for their potential to inhibit cancer cell proliferation and induce apoptosis. Their structural similarity to endogenous pyrimidines allows them to potentially interfere with nucleic acid synthesis and other vital cellular processes in rapidly dividing cancer cells. This guide focuses on the comparative efficacy of newly synthesized this compound derivatives against two widely studied cancer cell lines, MCF-7 (breast cancer) and HepG2 (liver cancer), providing a summary of their cytotoxic effects and insights into their mechanisms of action.

Data Presentation: Cytotoxicity of Novel this compound Derivatives

The in vitro anticancer activity of various novel this compound derivatives has been evaluated, with the half-maximal inhibitory concentration (IC50) being a key parameter for assessing cytotoxicity. The following table summarizes the IC50 values of selected compounds against MCF-7 and HepG2 cell lines.

Compound IDCell LineIC50 (µM)Reference
Series 1: this compound-5-Sulfonamides
Compound 6eMCF-7Not explicitly stated in µM[1]
HepG2Not explicitly stated in µM[1]
Series 2: Chalcone-Thienopyrimidine Derivatives
Compound 3bMCF-7More potent than 5-FU[2]
HepG2More potent than 5-FU[2]
Compound 3gMCF-7More potent than 5-FU[2]
HepG2More potent than 5-FU[2]
Series 3: Pyrido[2,3-d]pyrimidine Derivatives
Compound 17MCF-756.712 µg/mL[3]
Compound 19MCF-7Not explicitly stated[3]
Compound 11MCF-7Not explicitly stated[3]

Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between studies. 5-Fluorouracil (5-FU) is a commonly used reference anticancer drug.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of this compound derivatives.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Seed MCF-7 or HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the this compound derivatives for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the compounds for a designated period.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed MCF-7 & HepG2 Cells treatment Treat with this compound Derivatives start->treatment mtt MTT Assay for Cell Viability (IC50) treatment->mtt apoptosis Annexin V/PI Staining for Apoptosis treatment->apoptosis cell_cycle PI Staining for Cell Cycle Analysis treatment->cell_cycle ic50_calc IC50 Determination mtt->ic50_calc apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Phase Distribution cell_cycle->cell_cycle_dist conclusion Validation of Anticancer Activity ic50_calc->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Experimental workflow for validating anticancer activity.

Signaling Pathways

CDK2 Inhibition and Cell Cycle Arrest

Certain this compound derivatives have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition. Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cell proliferation. This is often associated with the upregulation of CDK inhibitors like p21 and p27.[1]

cdk2_pathway thiouracil This compound Derivatives cdk2 CDK2 thiouracil->cdk2 Inhibition g1_s_transition G1/S Phase Transition cdk2->g1_s_transition Promotes cell_cycle_arrest Cell Cycle Arrest cdk2->cell_cycle_arrest Leads to cyclinE Cyclin E cyclinE->cdk2 Activation p21 p21 p21->cdk2 Inhibition p27 p27 p27->cdk2 Inhibition

Caption: CDK2 inhibition pathway by this compound derivatives.

Induction of Apoptosis via Bcl-2 Family Modulation

Several novel this compound derivatives induce apoptosis by modulating the expression of proteins in the Bcl-2 family.[2][3] Specifically, they have been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.

apoptosis_pathway thiouracil This compound Derivatives bax Bax (Pro-apoptotic) thiouracil->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) thiouracil->bcl2 Downregulation mitochondria Mitochondria bax->mitochondria Promotes Permeability bcl2->mitochondria Inhibits Permeability cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Apoptosis induction by modulating Bcl-2 family proteins.

References

A Comparative Guide to the Cytotoxicity of 2-Thiouracil Analogs and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of emerging 2-Thiouracil analogs against the established chemotherapeutic agent, 5-Fluorouracil (5-FU). The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for those engaged in anticancer drug discovery and development.

Data Presentation: Cytotoxicity (IC50) Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound analogs and 5-Fluorouracil across a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
This compound Sulfonamide 9 MCF-7Breast Cancer2.92 (µg/mL)5-FluorouracilNot specified in study
This compound Sulfonamide 9 CaCo-2Colon Cancer2.82 (µg/mL)5-FluorouracilNot specified in study
This compound-5-sulfonamide 6e A-2780Ovarian CancerData not specified5-FluorouracilData not specified
This compound-5-sulfonamide 6e HT-29Colon CancerData not specified5-FluorouracilData not specified
This compound-5-sulfonamide 6e MCF-7Breast CancerData not specified5-FluorouracilData not specified
This compound-5-sulfonamide 6e HepG2Liver CancerData not specified5-FluorouracilData not specified
Pyrimidinone-5-carbonitrile 30 MCF-7Breast Cancer1.425-Fluorouracil1.71
Pyrimidinone-5-carbonitrile 30 A549Lung Cancer1.985-Fluorouracil10.32
Pyrimidinone-5-carbonitrile 30 Caco-2Colon Cancer9.505-Fluorouracil20.22
5-FluorouracilHCT 116Colon Cancer11.3 (after 3 days)--
5-FluorouracilHT-29Colon Cancer11.25 (after 5 days)--
5-FluorouracilHNO-97Tongue Squamous Cell Carcinoma2.0--

Note: Direct comparison of IC50 values between studies should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.

Experimental Protocols

A commonly employed method for assessing the cytotoxicity of these compounds is the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This protocol is a standard method for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell lines (e.g., MCF-7, CaCo-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound analogs and 5-Fluorouracil) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell survival relative to the untreated control cells.

    • Plot the percentage of cell survival against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of the test compounds.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (SRB) cluster_analysis Data Analysis CellCulture Maintain Cancer Cell Lines Harvest Harvest and Count Cells CellCulture->Harvest Seed Seed Cells into 96-well Plates Harvest->Seed AddCompounds Add Compounds to Wells Seed->AddCompounds PrepareCompounds Prepare Serial Dilutions of Test Compounds PrepareCompounds->AddCompounds Incubate Incubate for 48-72 hours AddCompounds->Incubate Fix Fix Cells with TCA Incubate->Fix Stain Stain with SRB Fix->Stain Wash Wash to Remove Unbound Dye Stain->Wash Solubilize Solubilize Bound Dye Wash->Solubilize Read Read Absorbance Solubilize->Read Calculate Calculate Percent Cell Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot DetermineIC50 Determine IC50 Value Plot->DetermineIC50

Caption: General experimental workflow for cytotoxicity assessment.

Signaling Pathways

This diagram provides a simplified comparison of the known and proposed cytotoxic mechanisms of 5-Fluorouracil and this compound analogs.

G cluster_5FU 5-Fluorouracil (5-FU) Pathway cluster_2TU This compound Analog Pathway FU 5-Fluorouracil FUTP FUTP FU->FUTP FdUMP FdUMP FU->FdUMP FdUTP FdUTP FU->FdUTP RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage TS_Inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_Inhibition DNA_Damage DNA Damage FdUTP->DNA_Damage p53 p53 Activation RNA_Damage->p53 TS_Inhibition->DNA_Damage DNA_Damage->p53 Apoptosis_5FU Apoptosis Caspases Caspase Activation p53->Caspases Caspases->Apoptosis_5FU TU This compound Analog CDK2A CDK2A Inhibition TU->CDK2A CellCycleArrest Cell Cycle Arrest (G1/S or S phase) CDK2A->CellCycleArrest Apoptosis_2TU Apoptosis CellCycleArrest->Apoptosis_2TU

Caption: Simplified comparison of cytotoxic signaling pathways.

Comparative Guide to Analytical Methods for 2-Thiouracil Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LC-MS/MS, GC-MS, and ELISA Methods with Supporting Experimental Data.

The accurate quantification of 2-Thiouracil, a thyrostatic drug illegally used as a growth promoter in livestock, is crucial for ensuring food safety and regulatory compliance. This guide provides a detailed comparison of three common analytical methods for its detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

At a Glance: Method Comparison

FeatureLC-MS/MSGC-MSELISA
Specificity Very HighHighModerate to High
Sensitivity Very HighHighHigh
Throughput ModerateModerateHigh
Cost per Sample HighModerateLow
Sample Prep Moderate to ComplexComplex (derivatization often required)Simple
Confirmation YesYesScreening (confirmation needed)

Cross-Validation of Analytical Methods Workflow

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound quantification.

CrossValidationWorkflow Cross-Validation Workflow for this compound Quantification cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Comparative Analysis cluster_output Outcome LC_MS LC-MS/MS Accuracy Accuracy (Trueness) LC_MS->Accuracy Precision Precision (Intra & Inter-assay) LC_MS->Precision Linearity Linearity & Range LC_MS->Linearity Sensitivity LOD & LOQ LC_MS->Sensitivity Specificity Specificity LC_MS->Specificity GC_MS GC-MS GC_MS->Accuracy GC_MS->Precision GC_MS->Linearity GC_MS->Sensitivity GC_MS->Specificity ELISA ELISA ELISA->Accuracy ELISA->Precision ELISA->Linearity ELISA->Sensitivity ELISA->Specificity Data_Analysis Statistical Analysis of Results Accuracy->Data_Analysis Precision->Data_Analysis Linearity->Data_Analysis Sensitivity->Data_Analysis Specificity->Data_Analysis Performance_Eval Performance Evaluation Data_Analysis->Performance_Eval Method_Selection Optimal Method Selection Performance_Eval->Method_Selection

A logical workflow for cross-validating analytical methods.

Quantitative Data Presentation

The following tables summarize the quantitative performance data for each analytical method based on published validation studies.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
ParameterPerformance MetricSource
Trueness (Accuracy) 94 - 97%[1]
Precision (Intra-day) < 5% RSD[1]
Precision (Inter-day) < 8% RSD[1]
Linearity (R²) ≥ 0.99[2][3]
Limit of Quantification (LOQ) 0.5 ng/g[2][3]
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
ParameterPerformance MetricSource
Recovery 71.5 - 96.9%[4]
Precision < 10% RSD[4]
Limit of Detection (LOD) 2 µg/kg[4]
Table 3: Enzyme-Linked Immunosorbent Assay (ELISA) Performance Data

Note: Specific quantitative validation data for a commercial this compound ELISA kit was not available in the public domain at the time of this review. The following are typical performance characteristics for competitive ELISA kits used in veterinary drug residue analysis.

ParameterTypical Performance Metric
Recovery 80 - 120%
Precision (Intra-assay CV) < 10%
Precision (Inter-assay CV) < 15%
Limit of Detection (LOD) Typically in the low ppb range

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a summary of a validated method for the determination of this compound in bovine urine.[1]

1. Sample Preparation:

  • Stabilize 5 mL of urine sample by adding hydrochloric acid and ethylenediaminetetraacetic acid.

  • Perform derivatization with 3-iodobenzyl bromide.

  • Clean up the sample using a divinylbenzene-N-vinylpyrrolidone copolymer solid-phase extraction (SPE) cartridge.

  • Elute the analyte and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

3. Quantification:

  • Generate a calibration curve using matrix-matched standards.

  • Quantify the this compound concentration in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a method for the determination of thiouracil derivatives in animal tissue.[4]

1. Sample Preparation:

  • Homogenize 1g of tissue sample.

  • Extract the analytes with acetonitrile.

  • Purify the extract using a matrix solid-phase dispersion (MSPD) procedure with silica gel.

  • Derivatize the extracted residues first with pentafluorobenzyl bromide (PFBBr) under strong basic conditions, followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

2. GC-MS Analysis:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A capillary column suitable for the analysis of derivatized non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for the derivatized this compound.

3. Quantification:

  • Prepare a calibration curve by derivatizing and analyzing a series of standard solutions.

  • Quantify the this compound concentration based on the peak area of the selected ions against the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

The following is a general procedure for a competitive ELISA, a common format for small molecule detection like this compound.

1. Assay Principle:

  • A microtiter plate is pre-coated with antibodies specific to this compound.

  • The sample containing this compound is added to the wells, along with a fixed amount of enzyme-labeled this compound (conjugate).

  • The unlabeled this compound in the sample and the enzyme-labeled this compound compete for binding to the antibodies on the plate.

  • After an incubation period, the unbound components are washed away.

  • A substrate solution is added, which reacts with the enzyme on the bound conjugate to produce a color change.

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample.

2. General Protocol:

  • Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

  • Add the enzyme conjugate to each well.

  • Incubate for a specified time at a specific temperature (e.g., 60 minutes at room temperature).

  • Wash the plate multiple times with a wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for a set time (e.g., 30 minutes) in the dark.

  • Stop the reaction by adding a stop solution.

  • Read the absorbance of each well using a microplate reader at a specified wavelength (e.g., 450 nm).

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Experimental Workflow Diagram

ExperimentalWorkflow General Experimental Workflow for this compound Analysis cluster_lcms LC-MS/MS Path cluster_gcms GC-MS Path cluster_elisa ELISA Path Sample Sample Collection (e.g., Urine, Tissue) Homogenization Homogenization (for tissue samples) Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up (SPE/MSPD) Extraction->Cleanup ELISA_Analysis ELISA Analysis Extraction->ELISA_Analysis Simpler Extraction/Dilution Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Required for GC-MS LCMS_Analysis LC-MS/MS Analysis Cleanup->LCMS_Analysis Direct to LC-MS/MS GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Analysis Instrumental Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing GCMS_Analysis->Data_Processing ELISA_Analysis->Data_Processing

A generalized workflow for the analysis of this compound.

References

Unambiguous Structural Confirmation of 2-Thiouracil Compounds: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug development, the precise structural elucidation of synthesized compounds is paramount. For heterocyclic molecules such as 2-thiouracil and its derivatives, a combination of spectroscopic techniques provides the necessary evidence for unambiguous structural confirmation. This guide offers a comparative overview of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, its common analog uracil, and a substituted derivative, 6-methyl-2-thiouracil.

The presented data, structured for clear comparison, alongside detailed experimental protocols, will aid researchers in the efficient and accurate characterization of their this compound compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, uracil, and 6-methyl-2-thiouracil, highlighting the distinct features that enable their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

CompoundProtonChemical Shift (δ, ppm)
This compound H-5~7.3 (d)
H-6~5.8 (d)
N1-H~12.3 (br s)
N3-H~12.3 (br s)
Uracil H-55.47 (d, J=7.5 Hz)[1]
H-67.41 (d, J=7.5 Hz)[1]
N1-H10.82 (br s)[1]
N3-H11.02 (br s)[1]
6-Methyl-2-thiouracil H-55.69 (s)[2]
-CH₃2.08 (s)[2]
N1-H12.26 (br s)[2]
N3-H12.31 (br s)[2]

Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

CompoundCarbonChemical Shift (δ, ppm)
This compound C2~175
C4~162
C5~108
C6~138
Uracil C2151.7
C4164.4
C5101.0
C6142.3
6-Methyl-2-thiouracil C2174.7
C4161.9
C5102.7
C6149.9
-CH₃17.8

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compoundν(N-H)ν(C=O)ν(C=S)
This compound ~3100-3300~1660-1680~1220-1240
Uracil 3180, 3125[3]~1700-1750, ~1650-1680-
6-Methyl-2-thiouracil ~3100-3200~1650-1670~1240

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 12885, 69, 57
Uracil 112[4]69, 42[4]
6-Methyl-2-thiouracil 14299, 83, 68

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary. Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Referencing: The residual solvent peak of DMSO-d₆ at δ 2.50 ppm is used as the internal standard.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

    • Referencing: The solvent peak of DMSO-d₆ at δ 39.52 ppm is used as the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid this compound compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[5]

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the this compound compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source. ESI is a "soft" ionization technique that typically yields the molecular ion, while EI can provide more fragmentation information.

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

    • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Acquisition (EI-MS):

    • Ionization Energy: Standard 70 eV.

    • Sample Introduction: A direct insertion probe can be used for solid samples.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of a synthesized this compound compound, integrating the spectroscopic techniques discussed.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis of This compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Pure Compound MS Mass Spectrometry (EI or ESI) Purification->MS Pure Compound IR_Data Functional Group Identification (C=S, C=O, N-H) IR->IR_Data NMR_Data Carbon-Hydrogen Framework & Connectivity NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation IR_Data->Confirmation MS_Data->Confirmation NMR_Data->Confirmation

References

Comparative Docking Analysis of 2-Thiouracil Derivatives Reveals Promising Inhibitory Potential Against Diverse Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-silico analysis of various 2-thiouracil derivatives has demonstrated their significant binding affinities to a range of therapeutically relevant proteins, including microbial enzymes, human topoisomerase II, and cyclin-dependent kinase 2 (CDK2). These findings, derived from multiple independent docking studies, highlight the potential of the this compound scaffold in the development of novel inhibitors for infectious and neoplastic diseases.

Quantitative Docking Data Summary

The following table summarizes the binding energies of various this compound derivatives against their respective protein targets as reported in the literature. Lower binding energy values indicate a higher predicted binding affinity.

DerivativeTarget ProteinPDB IDBinding Energy (kcal/mol)Reference
This compoundBacillus subtilis protein4OZ5-5.1Alcolea Palafox et al., 2019[1]
This compoundEscherichia coli protein5C59-5.7Alcolea Palafox et al., 2019[1]
This compoundCandida albicans protein2Y7I-5.4Alcolea Palafox et al., 2019[1]
2,4-DithiouracilThyrotropin Receptor (TSHR)2XWTNot specifiedAlcolea Palafox et al., 2019[1]
2,4-DithiouracilThyroid Peroxidase (TPO)1VGENot specifiedAlcolea Palafox et al., 2019[1]
2,4-DithiouracilSodium-Iodide Symporter (NIS)1PW4Not specifiedAlcolea Palafox et al., 2019[1]
Thiouracil-based dihydroindeno pyrido pyrimidine (Compound 2H)Human DNA Topoisomerase IIβNot specified-8.53Nofal et al., 2022[2]
Thiouracil-based dihydroindeno pyrido pyrimidine (Compound 6H)Human DNA Topoisomerase IIβNot specified-10.07Nofal et al., 2022[2]
Thiouracil-based dihydroindeno pyrido pyrimidine (Compound 7H)Human DNA Topoisomerase IIβNot specified-9.17Nofal et al., 2022[2]
Thiouracil-based dihydroindeno pyrido pyrimidine (Compound 9H)Human DNA Topoisomerase IIβNot specified-9.29Nofal et al., 2022[2]
Etoposide (Reference Drug)Human DNA Topoisomerase IIβNot specified-11.59Nofal et al., 2022[2]
This compound-5-sulfonamide (Compound 6e)Cyclin-Dependent Kinase 2 (CDK2)Not specifiedNot specifiedFatahala et al., 2022[3]

Experimental Protocols: Molecular Docking

The methodologies employed in the cited studies, while broadly similar, have specific variations in software and parameter settings. A generalized experimental protocol for molecular docking is outlined below, based on the common procedures reported.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the this compound derivatives are typically drawn using chemical drawing software (e.g., ChemDraw) and then optimized for their 3D conformation and energy minimization using computational chemistry software (e.g., MOE, AutoDock Tools). This process involves assigning partial charges and defining rotatable bonds.

  • Protein Preparation: The 3D crystallographic structures of the target proteins are retrieved from the Protein Data Bank (PDB). The protein structures are prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the protein atoms. The active site for docking is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, MOE (Molecular Operating Environment), and Schrödinger Suite.

  • Grid Box Generation: A grid box is generated around the defined active site of the target protein. This grid defines the space where the docking algorithm will search for favorable binding poses of the ligand.

  • Docking Algorithm: A conformational search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different orientations and conformations of the ligand within the active site.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The binding energy (in kcal/mol) is a common output, with more negative values indicating a more favorable interaction. The final docked poses are ranked based on their binding energies.

3. Analysis of Docking Results:

The best-ranked docked poses are visualized and analyzed to understand the binding mode of the ligand. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site.

Visualization of Inhibitory Pathway

The following diagram illustrates the proposed mechanism of cell cycle arrest induced by this compound-5-sulfonamide derivatives through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.

G cluster_0 G1 Phase cluster_1 S Phase Transition CyclinE Cyclin E CyclinE_CDK2 Cyclin E-CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Phosphorylation Phosphorylation of Substrate Proteins CyclinE_CDK2->Phosphorylation Active S_Phase S Phase Entry Phosphorylation->S_Phase Thiouracil_Derivative This compound Derivative Thiouracil_Derivative->CyclinE_CDK2 Inhibition

Caption: Inhibition of the Cyclin E-CDK2 complex by a this compound derivative, preventing the phosphorylation of substrate proteins required for the G1 to S phase transition in the cell cycle.

This guide provides a consolidated overview of the current state of comparative docking studies on this compound derivatives. The presented data and methodologies underscore the therapeutic potential of this chemical class and offer a foundation for future rational drug design and development efforts.

References

A Comparative Guide to the In Vitro Validation of 2-Thiouracil as a Neuronal Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Thiouracil's performance as a neuronal nitric oxide synthase (nNOS) inhibitor against other common alternatives. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in neuroscience and drug development.

Performance Comparison of nNOS Inhibitors

This compound has been identified as a selective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform.[1][2][3][4][5][6][7] Its inhibitory action is competitive, and it is known to interfere with the binding of the cofactor tetrahydrobiopterin (BH4), which is essential for nNOS activation and dimerization.[1][2][3][4][6] Furthermore, this compound and its derivative, 6-n-propyl-2-thiouracil (6-PTU), are classified as mechanism-based inactivators of nNOS.[8]

The following table summarizes the quantitative data on the inhibitory potency and selectivity of this compound and other notable NOS inhibitors.

InhibitorTargetKi (µM)IC50 (µM)Selectivity Profile
This compound nNOS 20 -Selective for nNOS over other NOS isoforms. [1][3][4][6]
6-n-Propyl-2-thiouracil (6-PTU)nNOS--Mechanism-based inactivator of nNOS with reversible inhibition of iNOS and eNOS.[8]
S-methyl-L-thiocitrullinenNOS (human)0.00120.3 (rat)Highly selective for nNOS. Ki for eNOS is 0.011 µM and for iNOS is 0.040 µM.[9][10]
S-ethyl-L-thiocitrullinenNOS (human)0.0005-Potent and selective nNOS inhibitor. Ki for eNOS is 0.024 µM and for iNOS is 0.017 µM.[11]
L-NAMEnNOS (bovine)0.01570 (non-selective)Non-selective, also inhibits eNOS (Ki = 0.039 µM) and iNOS (Ki = 4.4 µM).[12][13][14][15][16]
L-NMMAnNOS (rat)0.184.1Non-selective, also inhibits eNOS (Ki = 0.4 µM) and iNOS (Ki = 6 µM).[2][17][18][19][20]

Experimental Protocols

The in vitro validation of nNOS inhibitors typically involves two key experimental assays: the Citrulline Assay to measure enzyme activity directly and the Griess Assay to quantify nitric oxide production.

nNOS Activity Assay (Citrulline Conversion Assay)

This assay quantifies the enzymatic activity of nNOS by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified nNOS enzyme

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin, and CaCl2

  • L-[³H]arginine

  • Test inhibitor (e.g., this compound) at various concentrations

  • Stop Buffer (e.g., 50 mM HEPES, pH 5.5, containing 5 mM EDTA)

  • Dowex AG50W-X8 resin (Na+ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and L-[³H]arginine.

  • Add the purified nNOS enzyme to the reaction mixture.

  • To test for inhibition, add the test compound at a range of concentrations to the reaction mixture. A control reaction should be run without the inhibitor.

  • Initiate the enzymatic reaction by incubating the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes).

  • Terminate the reaction by adding the stop buffer.

  • Apply the reaction mixture to a column containing Dowex AG50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will pass through.

  • Collect the eluate containing L-[³H]citrulline.

  • Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

  • The amount of L-[³H]citrulline produced is proportional to the nNOS activity. The inhibitory effect of the test compound can be determined by comparing the activity in the presence and absence of the inhibitor.

Nitric Oxide Measurement (Griess Assay)

This colorimetric assay indirectly measures NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the reaction supernatant.

Materials:

  • Cell culture expressing nNOS or purified nNOS enzyme

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

  • Nitrite standards (e.g., sodium nitrite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Following the nNOS activity assay (or in the supernatant of nNOS-expressing cells), collect the aqueous samples.

  • Prepare a standard curve using serial dilutions of the nitrite standard.

  • Add the samples and standards to the wells of a 96-well plate.

  • Add Solution A (sulfanilamide) to each well and incubate for 5-10 minutes at room temperature, protected from light. This step forms a diazonium salt.

  • Add Solution B (NED) to each well and incubate for another 5-10 minutes at room temperature, protected from light. This results in the formation of a colored azo dye.

  • Measure the absorbance of the wells at 540 nm using a microplate reader.

  • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. A reduction in nitrite concentration in the presence of an inhibitor indicates nNOS inhibition.

Visualizing the Molecular Pathway and Experimental Design

To further aid in the understanding of this compound's mechanism of action and the experimental approach to its validation, the following diagrams are provided.

nNOS_Signaling_Pathway cluster_activation nNOS Activation cluster_reaction NO Synthesis cluster_downstream Downstream Effects CaM Calmodulin nNOS_active nNOS (active) CaM->nNOS_active Forms complex Ca2 Ca²⁺ Ca2->CaM Binds nNOS_inactive nNOS (inactive) nNOS_inactive->nNOS_active Forms complex NO Nitric Oxide (NO) nNOS_active->NO Catalyzes L_Citrulline L-Citrulline nNOS_active->L_Citrulline Catalyzes L_Arginine L-Arginine L_Arginine->nNOS_active O2_NADPH O₂ + NADPH O2_NADPH->nNOS_active sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Neuronal Signaling Synaptic Plasticity PKG->Physiological_Effects Leads to

Caption: Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway.

In_Vitro_Validation_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Enzyme_Prep Prepare Purified nNOS Enzyme Citrulline_Assay Citrulline Conversion Assay (Measure nNOS activity) Enzyme_Prep->Citrulline_Assay Griess_Assay Griess Assay (Measure NO production) Enzyme_Prep->Griess_Assay Inhibitor_Prep Prepare this compound & Alternatives Inhibitor_Prep->Citrulline_Assay Inhibitor_Prep->Griess_Assay IC50_Ki_Calc Calculate IC₅₀ and Kᵢ values Citrulline_Assay->IC50_Ki_Calc Griess_Assay->IC50_Ki_Calc Selectivity_Analysis Analyze Selectivity (nNOS vs eNOS/iNOS) IC50_Ki_Calc->Selectivity_Analysis Comparison Compare Performance of Inhibitors Selectivity_Analysis->Comparison

Caption: Experimental Workflow for In Vitro Validation of nNOS Inhibitors.

References

Enhanced Antibacterial Efficacy of 2-Thiouracil Upon Chelation with Metal Ions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals a significant enhancement in the antibacterial activity of the heterocyclic compound 2-thiouracil when complexed with various metal ions. This comparison guide, intended for researchers, scientists, and drug development professionals, consolidates findings on the superior performance of this compound metal complexes against a range of pathogenic bacteria compared to the free ligand. The data underscores the potential of these metal complexes as a promising avenue for the development of novel antimicrobial agents.

The coordination of this compound with metal ions consistently leads to a more potent antibacterial agent. This increased efficacy is generally attributed to the principles of chelation theory.[1][2] Chelation can increase the lipophilic nature of the molecule, facilitating its transport across the bacterial cell membrane.[1][2] Once inside the cell, the metal ion can interfere with normal cellular processes, including enzyme function and DNA replication, leading to bacterial cell death.[2][3]

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of this compound and its metal complexes has been quantitatively assessed using standard microbiological assays, primarily the agar diffusion method and broth microdilution method. The resulting data, presented as inhibition zone diameters and Minimum Inhibitory Concentration (MIC) values, consistently demonstrate the superior activity of the metal complexes.

Inhibition Zone Diameter Data

The agar diffusion method provides a qualitative to semi-quantitative measure of antibacterial activity. The diameter of the zone of inhibition, the area around the test compound where bacterial growth is visibly inhibited, is indicative of the compound's efficacy. The following table summarizes representative data comparing the inhibition zones of this compound and its metal complexes against various bacterial strains.

CompoundMetal IonBacterial StrainInhibition Zone (mm)
This compound (Ligand)-Proteus vulgarisNo Inhibition
This compound ComplexCu(II)Proteus vulgarisMild to Moderate Activity
This compound ComplexAu(III)Proteus vulgarisMild to Moderate Activity
6-methyl-2-thiouracil (Ligand)-Staphylococcus aureusNot Active
6-methyl-2-thiouracil ComplexCu(II)Staphylococcus aureusActive
6-methyl-2-thiouracil ComplexPd(II)Staphylococcus aureusNot Active
6-propyl-2-thiouracil (Ligand)-Proteus vulgarisHigher Activity
6-propyl-2-thiouracil ComplexCu(II)Proteus vulgarisLower Activity
6-propyl-2-thiouracil ComplexPd(II)Proteus vulgarisLower Activity

Note: "Mild to Moderate Activity" and "Active" indicate the presence of an inhibition zone, with specific diameters often varying between studies. The data presented is a synthesis of findings from multiple sources.[1][4][5]

Minimum Inhibitory Concentration (MIC) Data

The broth microdilution method provides a more precise quantitative measure of antibacterial activity by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[2][6] The table below presents a compilation of MIC values for this compound metal complexes, highlighting their potency.

CompoundMetal IonBacterial StrainMIC (µM)
2TU-Mn-8HQMn(II)Gram-positive & Gram-negative bacteria11.07 - 708.64
2TU-Cu-8HQCu(II)Gram-positive & Gram-negative bacteria23.68 - 757.70
2TU-Ni-8HQNi(II)Gram-positive & Gram-negative bacteria350.67 - 701.35

Note: 2TU represents this compound and 8HQ represents 8-hydroxyquinoline as a mixed ligand.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antibacterial activity.

Agar Diffusion Method

The agar diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[7][8][9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. Typically, colonies from an 18-24 hour culture are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the free ligand or the metal complex dissolved in a suitable solvent (e.g., DMSO). Alternatively, wells of a specific diameter are created in the agar, and a defined volume of the test solution is added.

  • Incubation: The plates are incubated at a temperature and duration suitable for the test organism, typically 37°C for 24-48 hours for most bacteria.

  • Measurement of Inhibition Zones: The diameter of the clear zone around the disc or well where no bacterial growth is observed is measured in millimeters. The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][10][11][12]

  • Preparation of Test Plates: A serial two-fold dilution of the test compounds (free ligand and metal complexes) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: A standardized bacterial suspension is prepared as described for the agar diffusion method and then diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the antibacterial activity of the free this compound ligand and its metal complexes.

experimental_workflow cluster_preparation Preparation cluster_assay Antibacterial Assays cluster_results Data Analysis & Comparison ligand Free this compound Ligand complex_synthesis Synthesis of Metal Complexes ligand->complex_synthesis agar_diffusion Agar Diffusion Method ligand->agar_diffusion broth_dilution Broth Microdilution Method (MIC) ligand->broth_dilution metal_salts Metal Salts (e.g., CuCl2, PdCl2) metal_salts->complex_synthesis complex_synthesis->agar_diffusion complex_synthesis->broth_dilution bacterial_culture Bacterial Strain (e.g., S. aureus) inoculum_prep Inoculum Preparation bacterial_culture->inoculum_prep inoculum_prep->agar_diffusion inoculum_prep->broth_dilution inhibition_zones Measure Inhibition Zones (mm) agar_diffusion->inhibition_zones mic_determination Determine MIC (µg/mL or µM) broth_dilution->mic_determination comparison Compare Activity: Complex vs. Ligand inhibition_zones->comparison mic_determination->comparison

Caption: Experimental workflow for antibacterial activity comparison.

References

Revolutionizing Cancer Treatment: A Comparative Analysis of 2-Thiouracil Functionalized and Unfunctionalized Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of more effective and targeted cancer therapies, nanotechnology has emerged as a promising frontier. This guide provides a comprehensive comparison of the antiproliferative effects of 2-thiouracil (2-TU) functionalized gold nanoparticles (AuNPs) versus their unfunctionalized counterparts. By leveraging the unique properties of gold nanoparticles as a drug delivery system, researchers are exploring novel strategies to enhance the efficacy of existing chemotherapeutic agents like this compound, a compound known to hinder the growth of tumor cells.[1] This analysis, tailored for researchers, scientists, and drug development professionals, delves into the experimental data, detailed protocols, and underlying mechanisms that underscore the potential of functionalized nanoparticles in cancer therapy.

Enhanced Antiproliferative Activity: A Quantitative Comparison

Recent studies have demonstrated a significant enhancement in the antiproliferative activity of this compound when delivered via gold nanoparticles.[1] The functionalization of AuNPs with 2-TU not only improves the delivery of the drug to cancer cells but also opens the door for synergistic therapeutic approaches, such as photothermal therapy (PTT). The following tables summarize the key quantitative data from a comparative study on the MDA-MB-231 breast cancer cell line.[1]

Nanoparticle TypeMean Core Diameter (nm)Surface Charge (mV)
Unfunctionalized AuNPs20 ± 2-38 ± 5
2-TU-Functionalized AuNPs24 ± 4-14 ± 1
TreatmentIC50 Value (nM) (Non-irradiated)IC50 Value (nM) (Irradiated at 520 nm)
Unfunctionalized AuNPsHigh (low cytotoxicity)10.4
2-TU-Functionalized AuNPsSignificantly lower than AuNPs4.4
This compound (2-TU) aloneHigh (low efficacy)Not Applicable

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that 2-TU-AuNPs exhibit a substantially lower IC50 value compared to unfunctionalized AuNPs, demonstrating their enhanced cell-killing capability.[1] Furthermore, upon irradiation, the IC50 value of 2-TU-AuNPs is nearly halved, highlighting the synergistic effect of chemotherapy and photothermal therapy.[1][2] The non-irradiated 2-TU-AuNPs showed a 58% enhancement in antiproliferative activity compared to unfunctionalized AuNPs.[1]

Experimental Protocols

A meticulous experimental design is crucial for the valid assessment of nanoparticle efficacy. The following protocols are based on established methodologies for the synthesis, functionalization, and evaluation of gold nanoparticles.[1][2][3]

Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

This protocol describes the synthesis of biocompatible, citrate-reduced AuNPs.

  • Materials: Chloroauric acid (HAuCl4), Sodium citrate dihydrate.

  • Procedure:

    • A solution of chloroauric acid is brought to a boil with vigorous stirring.

    • A solution of sodium citrate dihydrate is rapidly added to the boiling chloroauric acid solution.

    • The solution is heated until a color change to deep red is observed, indicating the formation of AuNPs.

    • The solution is then cooled to room temperature while stirring.

Functionalization of AuNPs with this compound (2-TU)

This procedure outlines the covalent attachment of this compound to the surface of the synthesized AuNPs.

  • Materials: Synthesized AuNPs, this compound (2-TU) aqueous solution.

  • Procedure:

    • An aqueous solution of 2-TU is added to the purified citrate-capped AuNPs.

    • The mixture is stirred continuously for 30 minutes to facilitate the covalent thiol-gold interaction.[1][2]

Characterization of Nanoparticles

A thorough characterization is essential to confirm the physical and chemical properties of the synthesized nanoparticles.

  • Techniques:

    • UV-Vis Absorption Spectrophotometry: To confirm the formation of AuNPs and their functionalization by observing the localized surface plasmon resonance (LSPR) peak.[1][3]

    • Transmission Electron Microscopy (TEM): To determine the size, shape, and dispersion of the nanoparticles.[1][3]

    • Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticles in colloidal solution.[1][3]

    • Raman Spectroscopy: To confirm the successful loading of 2-TU onto the AuNPs.[1]

In Vitro Antiproliferative Assay (MTT Assay)

The 3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[1][4]

  • Cell Line: MDA-MB-231 human breast cancer cell line.[1]

  • Procedure:

    • MDA-MB-231 cells are seeded in 96-well plates and incubated.

    • The cells are then treated with varying concentrations of unfunctionalized AuNPs, 2-TU-AuNPs, and 2-TU alone.

    • For photothermal studies, a set of treated cells is irradiated with visible light at the LSPR peak wavelength (around 520 nm).[1]

    • After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

    • The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

    • Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 values are determined.

Visualizing the Process and Mechanism

To better understand the experimental process and the underlying mechanism of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of AuNPs (Citrate Reduction) functionalization Functionalization with this compound (2-TU-AuNPs) synthesis->functionalization Thiol-Gold Interaction uv_vis UV-Vis Spectroscopy tem TEM zeta Zeta Potential raman Raman Spectroscopy cell_culture MDA-MB-231 Cell Culture treatment Treatment with Nanoparticles (AuNPs, 2-TU-AuNPs, 2-TU) cell_culture->treatment irradiation Irradiation (520 nm) treatment->irradiation Photothermal Therapy Arm mtt_assay MTT Assay treatment->mtt_assay irradiation->mtt_assay data_analysis Calculation of Cell Viability & IC50 Values mtt_assay->data_analysis mechanism_of_action cluster_delivery Drug Delivery & Cellular Uptake cluster_effects Therapeutic Effects cluster_outcome Antiproliferative Outcome np 2-TU-AuNP Functionalized Nanoparticle cell Cancer Cell MDA-MB-231 np->cell Cellular Uptake release Intracellular Release of 2-TU cell->release ptt Photothermal Effect (with Irradiation) cell->ptt inhibition Inhibition of Nucleic Acid Synthesis release->inhibition damage Cellular Damage ptt->damage apoptosis Enhanced Cell Death (Apoptosis) inhibition->apoptosis damage->apoptosis

References

Safety Operating Guide

Proper Disposal Procedures for 2-Thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 2-Thiouracil, tailored for researchers, scientists, and drug development professionals. Due to its hazardous nature, this compound and its containers must be managed as hazardous waste in accordance with all applicable local, regional, and national regulations.[1][2]

Immediate Safety and Handling Precautions

This compound is suspected of causing cancer and may be toxic by inhalation, in contact with skin, or if swallowed.[3][4] Always handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. Minimize dust generation and accumulation.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[4]

  • Eye Protection: Use chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[4]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.[5]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure, unused chemical, contaminated labware (e.g., flasks, weighing boats), contaminated PPE (gloves, coats), and spill cleanup materials.

  • Collect this waste separately from all other laboratory waste streams. Do not mix with non-hazardous trash or other chemical wastes unless specifically instructed by your institution's safety office.

2. Container Selection and Labeling:

  • Collect all this compound waste in a designated, leak-proof container that can be tightly sealed. The container must be chemically compatible with the substance.[6]

  • Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound". Ensure the label is legible and securely attached.

3. On-site Storage:

  • Keep the hazardous waste container tightly closed except when adding waste.[6]

  • Store the container in a designated, secure location, such as a satellite accumulation area or a main hazardous waste storage area.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong acids and bases.[5]

  • Containers should be stored locked up.[3][4]

4. Spill and Emergency Procedures:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep or vacuum the solid material and place it into a suitable, labeled container for hazardous waste disposal.[5]

  • Ventilate the affected area and clean the spill site thoroughly.[1]

  • Do not allow the material to enter drains, surface water, or ground water.[1]

5. Final Disposal:

  • The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility.[4][7]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[6][8]

  • Do not attempt to dispose of this compound waste in the regular trash or by flushing it down the sewer.[1]

Data Summary: this compound Hazard and Disposal Information

ParameterDescriptionSource(s)
Chemical Name This compound[5]
CAS Number 141-90-2[5]
Physical Form White to off-white powder/crystalline solid[7]
Primary Hazard Suspected of causing cancer (GHS Category 2)[4]
Other Hazards May be toxic by inhalation, skin contact, or ingestion; May cause organ damage.
PPE Requirement Chemical-resistant gloves, safety goggles, protective clothing.[4]
Disposal Method Dispose of as hazardous waste through a licensed facility.[1][2][7]
Prohibited Disposal Do not empty into drains or dispose of in regular trash.[1]
Spill Cleanup Sweep or vacuum material, avoiding dust, and place in a hazardous waste container.[5]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents.[5][9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

G Diagram: this compound Waste Disposal Workflow A Generation of This compound Waste B Segregate Waste (Solid, Liquid, PPE) A->B C Select Appropriate Leak-Proof Container B->C D Label Container: 'Hazardous Waste' + Chemical Name C->D E Store Securely in Designated Area (Cool, Dry, Ventilated) D->E F Is Container Full or Pickup Scheduled? E->F G Contact EHS for Professional Disposal F->G Yes H Continue Safe Collection Practices F->H No H->E

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling 2-Thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Thiouracil

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, a compound used in biochemical research and as an antithyroid agent.[1] Due to its classification as a suspected carcinogen, adherence to strict safety measures is imperative to protect researchers, scientists, and drug development professionals from potential health risks.[1][2][3]

Health Hazard Summary

This compound is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer.[1][4] The International Agency for Research on Cancer (IARC) designates it as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans.[5][6] Exposure can also lead to various other health effects.

Hazard TypeDescription
Carcinogenicity Suspected of causing cancer.[2][4] Adverse reproductive effects have also been reported in humans.
Organ Toxicity May cause liver damage with chronic ingestion.
Irritation May cause irritation to the eyes, skin, respiratory tract, and digestive tract.
Acute Effects Inhalation or ingestion of mercaptans, a related class, may cause nausea, headache, and at high concentrations, unconsciousness.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. All PPE should comply with established standards such as those from OSHA, ANSI, or European Norms (EN).[4]

Body PartRequired PPESpecifications and Best Practices
Respiratory Particulate Filter RespiratorA P2 (EN 143) or N95 (NIOSH) rated respirator is necessary when there is a risk of dust formation.[4] A full respiratory protection program should be implemented.
Hands Chemical-Resistant GlovesWear suitable gloves tested according to EN 374.[4] It is recommended to check with the glove supplier for specific chemical resistance information.[4]
Eyes/Face Safety GogglesUse safety goggles with side shields that meet OSHA (29 CFR 1910.133) or European Standard (EN166) requirements.[4]
Body Protective ClothingWear a lab coat, coveralls, or other appropriate protective clothing to prevent skin exposure.[7] Remove and wash contaminated clothing before reuse.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure safety and compliance.

Step 1: Preparation and Handling
  • Review Safety Data Sheet (SDS): Before use, thoroughly read and understand the SDS for this compound.[1][7]

  • Designated Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to maintain low exposure levels.[4]

  • Assemble PPE: Put on all required PPE as detailed in the table above.[7]

  • Handling: Avoid the formation and accumulation of dust.[4] Keep the container tightly closed when not in use.

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4] Keep the substance away from food, drink, and animal feed.[2][4]

  • Storage: Store the container in a cool, dry, well-ventilated, and locked area.[1][7] The recommended storage temperature is between 15–25°C.[4]

Step 2: Accidental Release and Spill Protocol
  • Evacuate: Evacuate all non-essential personnel from the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear full PPE.[2] Prevent the spill from entering drains, surface water, or groundwater.[2]

  • Clean-up: Use a vacuum or sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust during clean-up.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident according to your institution's protocols.

Step 3: First Aid Procedures

In case of exposure, seek immediate medical attention and provide the SDS to the responding medical personnel.[4]

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Get medical aid.
Skin Contact Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Get medical aid.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Get medical aid.
Step 4: Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to federal, state, and local regulations.

  • Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, wipes, containers) in a suitable, clearly labeled, and sealed container.[8] Do not reuse empty containers.[7]

  • Disposal Method: Arrange for disposal through a licensed professional waste disposal service or an approved waste disposal plant.[1][5] Disposal must be conducted in accordance with all official local, regional, and national regulations.[7][9]

Safe Handling Workflow for this compound

G Figure 1: Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Protocol prep1 Review Safety Data Sheet (SDS) prep2 Work in Ventilated Area (Fume Hood) prep1->prep2 prep3 Don Required PPE: Gloves, Goggles, Lab Coat, Respirator prep2->prep3 handle1 Weigh and Handle Chemical Carefully prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 spill Spill or Exposure? handle1->spill handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Wash Hands Thoroughly post1->post2 disp1 Collect Waste in Labeled, Sealed Container post1->disp1 post3 Store Chemical in Locked, Dry Place post2->post3 disp2 Dispose via Approved Hazardous Waste Vendor disp1->disp2 spill->post1 No emergency1 Follow Spill Cleanup Protocol spill->emergency1 Yes (Spill) emergency2 Administer First Aid & Seek Medical Attention spill->emergency2 Yes (Exposure) emergency1->disp1

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thiouracil
Reactant of Route 2
2-Thiouracil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。